molecular formula C10H16N2O4S B043291 Biotin (R)-Sulfoxide CAS No. 3376-83-8

Biotin (R)-Sulfoxide

Katalognummer: B043291
CAS-Nummer: 3376-83-8
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: KCSKCIQYNAOBNQ-KBUMHGCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biotin sulfoxide is a key oxidative metabolite of biotin (vitamin B7) that serves as a critical compound for investigating the biological impact of oxidative stress on essential cofactors. In research, it is primarily utilized to study the altered bioavailability and functionality of biotin following oxidation, providing insights into metabolic pathways under duress. Its specific research value lies in its application as a stable, defined standard for analyzing biotin degradation in pharmaceutical formulations, nutritional supplements, and biological samples. Furthermore, biotin sulfoxide is employed in enzymatic and metabolic studies to probe the activity of biotinidase and other enzymes involved in biotin recycling, helping to elucidate mechanisms that may be compromised in certain genetic disorders. By acting as a molecular probe, it aids in understanding how oxidative modification affects the vital role of biotin in carboxylation reactions critical for fatty acid synthesis, gluconeogenesis, and amino acid metabolism. This reagent is indispensable for researchers in redox biology, nutritional science, and analytical chemistry seeking to delineate the fate and function of oxidized vitamins.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

3376-83-8

Molekularformel

C10H16N2O4S

Molekulargewicht

260.31 g/mol

IUPAC-Name

5-[(3aS,4S,5R,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17+/m0/s1

InChI-Schlüssel

KCSKCIQYNAOBNQ-KBUMHGCDSA-N

Isomerische SMILES

C1[C@H]2[C@@H]([C@@H]([S@@]1=O)CCCCC(=O)O)NC(=O)N2

Kanonische SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2

Andere CAS-Nummern

10406-89-0

Synonyme

(3aS,4S,5R,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide;  [3aS-(3aα,4β,5β,6aα)]-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide;  Biotin 5-Oxide;  (-)-Biotin 5-Oxide;  Biotin, L-S-oxide;  Biotin l-sulfoxide;  B

Herkunft des Produkts

United States

Foundational & Exploratory

Biotin (R)-Sulfoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biotin (Vitamin B7) is an essential water-soluble vitamin that serves as a vital cofactor for five carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] The metabolic fate of biotin is complex, involving both catabolism of its valeric acid side chain and oxidation of its sulfur atom. This technical guide provides an in-depth exploration of biotin (R)-sulfoxide, a principal metabolite arising from the oxidation of biotin's thiophane ring. We will delve into the stereochemistry of biotin sulfoxidation, its physiological relevance as a biomarker, and its implications for drug development. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the analysis of this important metabolite.

Introduction to Biotin Metabolism and the Formation of Biotin Sulfoxides

The metabolism of biotin in mammals follows two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom within the thiophane ring.[3] The latter results in the formation of biotin sulfoxides. This oxidation can occur both spontaneously and enzymatically, leading to the creation of a new chiral center at the sulfur atom.[4]

Stereochemistry of Biotin Sulfoxidation

The oxidation of the sulfur atom in d-biotin results in two diastereomeric forms: d-biotin-(R)-sulfoxide and d-biotin-(S)-sulfoxide.[5] The designation (R) or (S) refers to the stereochemical configuration at the newly formed chiral sulfur center. The formation of these stereoisomers is of significant interest as enzymatic processes often exhibit stereoselectivity. While both isomers are found in biological systems, their relative proportions can provide insights into the underlying mechanisms of biotin oxidation.

Biochemical Significance of Biotin (R)-Sulfoxide

Unlike its parent molecule, biotin (R)-sulfoxide is biologically inactive and cannot function as a coenzyme for carboxylases.[4] Its significance, therefore, lies not in its direct metabolic activity, but rather in its role as an indicator of biotin status and a potential biomarker for oxidative stress.

A Biomarker of Altered Biotin Status and Oxidative Stress

Elevated levels of biotin sulfoxide in urine have been associated with conditions of increased oxidative stress. Notably, studies have shown that smokers exhibit accelerated catabolism of biotin, leading to increased urinary excretion of biotin sulfoxide compared to non-smokers.[6][7] This suggests that reactive oxygen species generated from smoking may contribute to the oxidation of biotin. Consequently, the ratio of biotin sulfoxide to biotin in urine can serve as a non-invasive biomarker for assessing the impact of oxidative stress on biotin metabolism.

Furthermore, urinary excretion of biotin and its metabolites, including biotin sulfoxide, provides a more accurate picture of biotin bioavailability and turnover than plasma concentrations alone.[8] In states of biotin depletion, the urinary excretion of biotin and its metabolites decreases, making their measurement a sensitive indicator of biotin status.[9]

Analytical Methodologies for Biotin (R)-Sulfoxide Quantification

The accurate quantification of biotin (R)-sulfoxide in biological matrices is crucial for its validation and application as a biomarker. Due to its low endogenous concentrations and the presence of structurally similar metabolites, highly sensitive and specific analytical methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[10][11]

Physicochemical Properties of Biotin Sulfoxides

A clear understanding of the physicochemical properties of biotin sulfoxides is essential for developing robust analytical methods.

PropertyBiotin (R)-SulfoxideBiotin (S)-Sulfoxide
Molecular Formula C₁₀H₁₆N₂O₄S[12]C₁₀H₁₆N₂O₄S[13]
Molecular Weight 260.31 g/mol 260.31 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in water, DMSO, and methanolSoluble in water, DMSO, and methanol
Stereochemistry (R) configuration at the sulfur atom(S) configuration at the sulfur atom
Sample Preparation: Extraction of Biotin Metabolites from Biological Matrices

Proper sample preparation is critical to remove interfering substances and enrich the analytes of interest.

This protocol provides a general guideline for the extraction of biotin metabolites from urine for LC-MS/MS analysis.

Materials:

  • Urine sample

  • Methanol or acetonitrile[14]

  • Centrifuge

  • 0.22 µm syringe filter[14]

Procedure:

  • Collect a first-morning midstream urine sample in a clean container.[10] For long-term storage, samples should be kept at -80°C.

  • Thaw the urine sample at room temperature.

  • For protein precipitation (recommended for rodent urine, optional for human urine), add a proportion of cold methanol or acetonitrile (e.g., 1:3 urine to solvent ratio).[14]

  • Vortex the mixture thoroughly.

  • Centrifuge at a low temperature and high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[14]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.[14]

  • The sample is now ready for LC-MS/MS analysis.

This protocol outlines a protein precipitation method for the extraction of biotin metabolites from plasma or serum.

Materials:

  • Plasma or serum sample

  • Cold methanol containing an internal standard (e.g., ¹³C-labeled biotin)

  • Centrifuge

Procedure:

  • Collect blood in an appropriate tube (e.g., EDTA for plasma, serum separator tube for serum).

  • Separate plasma or serum by centrifugation according to standard laboratory procedures. Store samples at -80°C until analysis.

  • Thaw the plasma/serum sample on ice.

  • In a microcentrifuge tube, add a threefold volume of cold methanol containing the internal standard to the plasma/serum sample (e.g., 300 µL of methanol to 100 µL of plasma).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).

  • Vortex briefly and transfer to an HPLC vial for LC-MS/MS analysis.

HPLC-MS/MS Analysis

The following provides a starting point for developing a validated HPLC-MS/MS method for the simultaneous quantification of biotin and biotin (R)-sulfoxide. Method validation should be performed according to established guidelines to ensure accuracy, precision, and reliability.[15]

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)[7][16][17][18]

MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The following are suggested MRM transitions for biotin and biotin sulfoxide. These should be optimized on the specific instrument being used.[7][16][17][18]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Biotin245.1227.1, 166.115, 25
Biotin (R/S)-Sulfoxide261.1243.1, 182.118, 28
¹³C₅-Biotin (IS)250.1232.115

Note: The stereoisomers of biotin sulfoxide may not be chromatographically resolved under standard C18 conditions. Chiral chromatography would be required for their separation.

Analytical Workflow for Biotin (R)-Sulfoxide cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (Urine or Plasma) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration LC HPLC Separation (C18 Column) Filtration->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Result Concentration of Biotin (R)-Sulfoxide Quantification->Result

A generalized workflow for the quantification of biotin (R)-sulfoxide.

Biotin (R)-Sulfoxide in Drug Development and Clinical Research

The study of biotin metabolites, including biotin (R)-sulfoxide, has several implications for drug development and clinical research.

Preclinical Safety Assessment

During preclinical safety assessment of new chemical entities, it is important to understand their potential to induce oxidative stress. Monitoring urinary or plasma levels of biotin (R)-sulfoxide in animal models could serve as a sensitive biomarker for drug-induced oxidative stress. An increase in the biotin sulfoxide to biotin ratio following drug administration may warrant further investigation into the compound's safety profile.

Clinical Biomarker Development

The established link between elevated biotin sulfoxide and smoking provides a strong rationale for investigating its utility as a biomarker in other conditions associated with oxidative stress, such as metabolic diseases.[19] For instance, in clinical trials for drugs targeting diseases with an oxidative stress component, monitoring biotin (R)-sulfoxide could provide an early indication of target engagement and therapeutic efficacy.[20][21]

Interference with Diagnostic Assays

It is important to note that high circulating levels of biotin, and potentially its metabolites, can interfere with common clinical laboratory tests that utilize biotin-streptavidin technology.[1][22] While biotin sulfoxide has a lower affinity for avidin than biotin, its increased concentration following high-dose biotin supplementation could contribute to this interference.[23][24] Researchers and clinicians should be aware of this potential issue when interpreting laboratory results from patients taking high-dose biotin supplements.

The Biotin Salvage Pathway: Can Biotin Sulfoxide be Recycled?

In prokaryotes such as E. coli, the enzyme biotin sulfoxide reductase (BisC) can reduce biotin sulfoxide back to its active biotin form, thus serving as a salvage pathway.[4] This enzyme is a molybdenum-containing protein that plays a role in oxidative stress resistance.[13]

In mammals, a direct ortholog of BisC has not been identified. However, the methionine sulfoxide reductase (Msr) system, which reduces oxidized methionine residues in proteins, is a key component of the cellular antioxidant defense system.[25][26][27] The Msr system comprises two main classes of enzymes, MsrA and MsrB, which stereospecifically reduce the S and R isomers of methionine sulfoxide, respectively.[27] While the primary substrate for these enzymes is methionine sulfoxide, some studies have suggested that MsrA may have a broader substrate specificity and could potentially reduce other sulfoxides.[28] Research into whether mammalian Msr enzymes can reduce biotin (R)-sulfoxide is an active area of investigation and could have significant implications for our understanding of biotin homeostasis and cellular redox regulation.

Biotin_Metabolism cluster_Oxidation Oxidation cluster_Salvage Potential Salvage Pathway Biotin Biotin Biotin_Sulfoxide Biotin (R)-Sulfoxide (Inactive Metabolite) Biotin->Biotin_Sulfoxide Oxidation ROS Reactive Oxygen Species (ROS) ROS->Biotin_Sulfoxide Enzymatic Enzymatic Oxidation Enzymatic->Biotin_Sulfoxide Recycled_Biotin Biotin (Active Coenzyme) Biotin_Sulfoxide->Recycled_Biotin Reduction Excretion Urinary Excretion Biotin_Sulfoxide->Excretion Msr Mammalian Sulfoxide Reductases (e.g., MsrA/B)? Msr->Recycled_Biotin

Metabolic fate of biotin focusing on the formation and potential recycling of biotin sulfoxide.

Conclusion and Future Directions

Biotin (R)-sulfoxide has emerged from being considered a simple inactive metabolite to a potentially valuable biomarker for assessing biotin status and oxidative stress. Its quantification in biological fluids offers a non-invasive window into the complex interplay between nutrition, metabolism, and cellular redox state. For drug development professionals, monitoring this metabolite may provide early safety signals and insights into a compound's mechanism of action.

Future research should focus on several key areas:

  • Method Validation: The development and validation of standardized, high-throughput LC-MS/MS methods for the stereoselective quantification of biotin (R)- and (S)-sulfoxides are crucial for their widespread clinical application.

  • Clinical Utility: Large-scale clinical studies are needed to establish reference ranges for biotin (R)-sulfoxide in diverse populations and to validate its utility as a diagnostic or prognostic biomarker in various diseases.

  • Mammalian Salvage Pathways: Further investigation into the potential for mammalian enzymes, such as the methionine sulfoxide reductases, to reduce biotin sulfoxide back to biotin is warranted. Elucidating such a pathway would have profound implications for our understanding of biotin homeostasis.

By continuing to explore the biochemistry and clinical relevance of biotin (R)-sulfoxide, the scientific community can unlock its full potential as a tool for advancing human health and drug development.

References

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  • The determination of biotin in food using HPLC. (2014). LGC.
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  • Zempleni, J., & Mock, D. M. (1999). Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans. The Journal of nutrition, 129(2S Suppl), 494S–497S.
  • Qualitative analysis of urine. (2019).
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  • Mock, D. M., & Mock, N. I. (1997). Urinary biotin analogs increase in humans during chronic supplementation: the analogs are biotin metabolites. The American journal of physiology, 272(1 Pt 1), E83–E85.
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  • Kim, H. Y., & Gladyshev, V. N. (2007). Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase. Journal of Biological Chemistry, 282(43), 31778-31785.
  • Naveed, S., et al. (2015). Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin. Open Access Library Journal, 2, 1-5.
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  • Sealey, W. M., Teague, A. M., Stratton, S. L., & Mock, D. M. (2004). Smoking accelerates biotin catabolism in women. The American journal of clinical nutrition, 80(4), 932–935.
  • Eng, W. K., et al. (2013). Identification and assessment of markers of biotin status in healthy adults. The American journal of clinical nutrition, 97(2), 337-345.
  • Smoking May Result in Biotin Deficiency. (2004). CABI News.
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  • Zempleni, J. (2005). Metabolic pathways of biotin catabolism.
  • Mock, D. M., & Mock, N. I. (1997). Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation. The Journal of laboratory and clinical medicine, 129(3), 384–388.
  • Mock, D. M., et al. (1996). The Metabolite Profile of Radioisotope-Labeled Biotin in Rats Indicates That Rat Biotin Metabolism Is Similar to That in Humans. The Journal of nutrition, 126(7), 1852-1858.
  • Moskovitz, J., et al. (2002). Methionine sulfoxide reductase (MSRA) is a regulator of antioxidant defense and lifespan in mammals. Proceedings of the National Academy of Sciences, 99(20), 12920-12925.
  • Kim, H. Y., & Gladyshev, V. N. (2004). Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases. Molecular biology of the cell, 15(3), 1055–1064.
  • MRM/SRM page. (n.d.). UW Proteomics Resource. Retrieved from [Link]

  • Tarrago, L., & Gladyshev, V. N. (2018). The Functions of the Mammalian Methionine Sulfoxide Reductase System and Related Diseases. Antioxidants (Basel, Switzerland), 7(9), 125.
  • Zempleni, J., McCormick, D. B., & Mock, D. M. (1997). Identification of biotin sulfone, bisnorbiotin methyl ketone, and tetranorbiotin-l-sulfoxide in human urine. The American journal of clinical nutrition, 65(2), 508–511.
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Sources

An In-depth Technical Guide to Biotin (R)-Sulfoxide: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biotin (R)-Sulfoxide, also known as Biotin d-sulfoxide, is a primary metabolite of Biotin (Vitamin B7) resulting from the oxidation of the thioether sulfur atom. While often considered biologically inactive in mammals, its formation, chemical properties, and interaction with biotin-binding proteins are of significant interest in metabolic studies, nutritional science, and drug development. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization of Biotin (R)-Sulfoxide. It is intended for researchers, scientists, and professionals who require a detailed understanding of this key biotin derivative.

Introduction

Biotin is an essential B vitamin that functions as a critical cofactor for several carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] Its metabolism in vivo leads to various catabolites, primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring.[2][3] The latter pathway yields Biotin (R)-Sulfoxide, Biotin (S)-Sulfoxide, and Biotin Sulfone.[3][4]

Biotin (R)-Sulfoxide is a major urinary metabolite in mammals, sometimes accounting for up to half of the excreted biotin equivalents.[1] Understanding its properties is crucial for accurately assessing biotin status and for designing biotin-based technologies, such as affinity chromatography and targeted drug delivery, where the stability and binding characteristics of biotin analogues are paramount. This guide synthesizes current knowledge to provide a detailed, field-proven perspective on this important molecule.

Chemical Structure and Stereochemistry

The oxidation of the sulfur atom in the biotin molecule introduces a new chiral center, resulting in two diastereomers: Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.[5]

  • Molecular Formula: C₁₀H₁₆N₂O₄S[1][6][7]

  • Molecular Weight: 260.31 g/mol [1][6]

  • Core Structure: The molecule retains the fused bicyclic system of biotin, which consists of a tetrahydrothiophene ring fused to an imidazolidinone (ureido) ring. A valeric acid side chain is attached to the tetrahydrothiophene ring.[1]

  • Key Functional Group: The defining feature is the sulfoxide group (S=O) on the thiophane ring.

  • Stereochemistry: The "(R)" designation refers to the stereochemical configuration at the newly formed chiral sulfur atom. The oxidation of d-biotin with agents like hydrogen peroxide typically produces a mixture of the (R)- and (S)-sulfoxides, often in unequal ratios.[5]

The precise stereochemistry is critical as it can influence biological activity and interactions with proteins. For instance, while mammalian systems largely treat biotin sulfoxides as inactive metabolites, some prokaryotes, like E. coli and Salmonella, possess a biotin sulfoxide reductase enzyme capable of reducing the sulfoxide back to active biotin, allowing them to scavenge this oxidized form.[1][7]

Caption: Oxidation of Biotin to its Diastereomeric Sulfoxides.

Physicochemical Properties

The introduction of the polar sulfoxide group significantly alters the physicochemical properties of biotin. These properties are essential for developing analytical methods and understanding the molecule's behavior in biological and chemical systems.

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Molecular Formula C₁₀H₁₆N₂O₄S[1][6][7]
Molecular Weight 260.31 g/mol [1][6]
Melting Point >183°C (with decomposition)[1]
pKa (Carboxylic Acid) ~4.72[6]
Solubility Water: ~10 mg/mL (in PBS, pH 7.2) Ethanol: ~20 mg/mL DMSO: ~25 mg/mL Acetonitrile: Slightly soluble[1][7]
Stability Thermally stable up to its decomposition temperature. Stable in neutral aqueous solutions. Exposure to strong acids or bases can lead to hydrolysis and equilibration of stereoisomers.[1]

Synthesis and Metabolic Formation

Laboratory Synthesis: Biotin (R)-Sulfoxide is typically synthesized via the controlled oxidation of d-biotin.[1] A common and established method involves the reaction of biotin with one equivalent of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid.[1][5]

  • Rationale: Acetic acid serves as a solvent and can facilitate the oxidation process. Using a single equivalent of the oxidant is crucial to minimize over-oxidation to the corresponding biotin sulfone.[5] The reaction is typically run at room temperature for 24 hours to allow for complete conversion.[1][5]

  • Outcome: This reaction yields a diastereomeric mixture of Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.[1][5] The two diastereomers can then be separated by fractional crystallization, exploiting their different solubilities in various solvent systems.[5]

Metabolic Formation: In biological systems, Biotin (R)-Sulfoxide is formed from the oxidation of dietary biotin. This process is thought to occur primarily in the liver and gut.[1] The oxidation is mediated by an NADPH-dependent process in the smooth endoplasmic reticulum and can also be driven by reactive oxygen species (ROS) generated during periods of oxidative stress.[1][4] This metabolic pathway is a key part of biotin catabolism in mammals.[2]

Metabolic_Pathway Dietary_Biotin Dietary Biotin Absorption Intestinal Absorption Dietary_Biotin->Absorption Circulating_Biotin Circulating Biotin Absorption->Circulating_Biotin Liver Liver Metabolism (NADPH-dependent oxidation, ROS) Circulating_Biotin->Liver Biotin_R_Sulfoxide Biotin (R)-Sulfoxide Liver->Biotin_R_Sulfoxide Excretion Urinary Excretion Biotin_R_Sulfoxide->Excretion

Caption: Simplified Metabolic Pathway of Biotin to Biotin (R)-Sulfoxide.

Analytical Characterization

Accurate identification and quantification of Biotin (R)-Sulfoxide require robust analytical techniques. Due to its structural similarity to biotin and its other metabolites, chromatographic separation coupled with sensitive detection is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating biotin and its metabolites. A reversed-phase C18 column is typically employed.

Protocol: HPLC Separation of Biotin Metabolites

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

    • Causality: The acidic modifier is critical. It ensures the carboxylic acid moiety of biotin and its metabolites is protonated, leading to improved retention on the nonpolar stationary phase and symmetric peak shapes.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Causality: A gradient is necessary to first elute the more polar sulfoxide and then the less polar parent biotin, ensuring baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at ~210 nm is possible but lacks specificity. Mass Spectrometry (MS) is highly preferred for definitive identification and quantification.

Mass Spectrometry (MS)

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides the highest level of specificity and sensitivity for analyzing Biotin (R)-Sulfoxide, especially in complex biological matrices like serum or urine.[8][9]

Protocol: HPLC-MS/MS Analysis

  • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).

    • Causality: ESI is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is chosen to protonate the molecule, forming the precursor ion [M+H]⁺.

  • Precursor Ion (Q1): For Biotin Sulfoxide, the [M+H]⁺ ion is m/z 261.1.

  • Collision Gas: Argon.

  • Product Ions (Q3): Select at least two specific product ions resulting from the fragmentation of the precursor ion for high-confidence identification (Multiple Reaction Monitoring - MRM). A common fragment for biotin and its derivatives corresponds to the loss of the valeric acid side chain.

  • Internal Standard: Use of a stable isotope-labeled internal standard, such as deuterated biotin, is crucial for accurate quantification.[8]

    • Causality: The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and highly accurate results.[8]

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Matrix (e.g., Urine, Serum) Spike Spike with Internal Standard Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation HPLC Reversed-Phase HPLC (Gradient Elution) Extraction->HPLC Spike->Extraction MS ESI-MS/MS (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: A typical HPLC-MS/MS workflow for Biotin Sulfoxide quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Distinct shifts in ¹H and ¹³C spectra can confirm the presence of the sulfoxide and differentiate between diastereomers.

  • ¹H NMR: Protons adjacent to the sulfoxide group will exhibit characteristic downfield shifts compared to the parent biotin molecule due to the electron-withdrawing nature of the S=O bond. In D₂O, characteristic proton signals appear in the 3–4 ppm region.[1]

  • ¹³C NMR: The carbon atoms flanking the sulfur atom will also show distinct chemical shifts.

  • Solvent: Deuterated solvents like DMSO-d₆ or D₂O are commonly used.

Biological Significance and Applications

Role as a Metabolite

In mammals, Biotin (R)-Sulfoxide is primarily an inactive catabolite destined for excretion.[7] Its concentration in serum and urine increases significantly following both acute and chronic biotin supplementation, making it an important biomarker for assessing biotin intake and metabolism.[10]

Interaction with Biotin-Binding Proteins

The interaction between biotin and proteins like avidin and streptavidin is one of the strongest non-covalent bonds known in nature, with dissociation constants (Kd) in the femtomolar to picomolar range.[11][12] This property is the foundation for countless biotechnological applications.[13][14]

Oxidation of the sulfur atom to a sulfoxide can impact this binding. While the affinity is generally reduced compared to biotin, the interaction can still be significant. This has implications for:

  • Immunoassays: Many clinical immunoassays utilize the streptavidin-biotin system.[14] High circulating levels of biotin metabolites like the sulfoxide could potentially interfere with these tests, although this is less of a concern than with biotin itself.

  • Drug Delivery: Biotin is often used as a targeting ligand to deliver drugs to cancer cells that overexpress biotin receptors. The stability of the thioether bond is a consideration in drug design, as oxidation to the sulfoxide in vivo could alter the binding affinity and targeting efficiency of the conjugate.

Conclusion

Biotin (R)-Sulfoxide is more than just an inactive metabolite; it is a key piece in the puzzle of biotin metabolism and a molecule with distinct chemical properties that are relevant to analytical chemistry and biotechnology. Its stereospecific structure, altered polarity, and modified binding affinity compared to biotin necessitate specific and robust analytical methods for its study. A thorough understanding of its formation, properties, and analysis, as outlined in this guide, is essential for professionals working in nutrition, clinical diagnostics, and the development of biotin-based technologies.

References

  • Grokipedia. (n.d.). Biotin sulfoxide.
  • Wikipedia. (n.d.). Biotin sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of biotin catabolism. Retrieved from [Link]

  • PubChem. (n.d.). Biotinate sulfoxide(1-). Retrieved from [Link]

  • Melville, D. B. (1954). BIOTIN SULFOXIDE. Journal of Biological Chemistry, 208(2), 513-520. Retrieved from [Link]

  • Wilson, K. P., et al. (2021). Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry, 64(19), 14357-14371. Retrieved from [Link]

  • PubChem. (n.d.). Biotin. Retrieved from [Link]

  • Wikipedia. (n.d.). Biotin. Retrieved from [Link]

  • Höller, U., et al. (2006). Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 54(18), 6545-6551. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of biotin in DMSO-d6. Retrieved from [Link]

  • Nguyen, T. T., et al. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Vietnam Journal of Food Control (VJFC), 6(2), 143-152. Retrieved from [Link]

  • Glasel, J. A. (1966). A Nuclear Magnetic Resonance Investigation of Biotin. The Biotin Sulfonium Ion. Biochemistry, 5(6), 1851-1855. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

  • Höller, U., et al. (2006). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS. PubMed. Retrieved from [Link]

  • Li, D., et al. (2020). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 5(42), 27128-27136. Retrieved from [Link]

  • Mock, D. M., & Mock, N. I. (1997). Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation. The Journal of Nutrition, 127(8), 1444-1450. Retrieved from [Link]

  • Höller, U., et al. (2006). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Streptavidin. Retrieved from [Link]

Sources

Technical Guide: Stereochemistry of Biotin (R)-Sulfoxide vs. Biotin (S)-Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, biological, and analytical distinctions between Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.

Impact on Bioanalytical Assays, Enzymatic Reduction, and Pharmaceutical Stability

Executive Summary

Biotin (Vitamin B7) is a critical cofactor for carboxylase enzymes and a ubiquitous conjugation tag in drug development. However, the sulfur atom in the tetrahydrothiophene ring is highly susceptible to oxidation by Reactive Oxygen Species (ROS), yielding Biotin Sulfoxide (BSO) .

This oxidation is not stereologically inert; it generates two distinct diastereomers: (R)-Biotin Sulfoxide and (S)-Biotin Sulfoxide . These isomers exhibit distinct thermodynamic stabilities, biological recycling rates via Methionine Sulfoxide Reductase (Msr) systems, and—critically—altered binding affinities for streptavidin. Failure to distinguish between these forms can lead to erroneous potency data in biotinylated therapeutics and "biotin interference" false negatives in clinical immunoassays.

Structural Fundamentals & Stereochemistry

Natural


-biotin possesses three chiral centers (

) with the valeric acid side chain cis to the ureido ring bridgehead hydrogens. Upon oxidation, the sulfur atom becomes a fourth chiral center, resulting in two diastereomers.
The Isomers[1]
  • Biotin (R)-Sulfoxide (Major Isomer): Formed when the oxygen atom adds trans to the bulky valeric acid side chain (steric control). Historically referred to as the

    
    -sulfoxide or 
    
    
    
    -biotin-
    
    
    -sulfoxide.
  • Biotin (S)-Sulfoxide (Minor Isomer): Formed when the oxygen adds cis to the side chain. Historically referred to as the

    
    -sulfoxide or 
    
    
    
    -biotin-
    
    
    -sulfoxide.
Oxidation Pathway Diagram

The following diagram illustrates the oxidative divergence and the specific enzymatic repair pathways that revert these sulfoxides back to active biotin.

BiotinOxidation Biotin Native Biotin (Active Cofactor) ROS ROS Oxidation (H2O2, Peroxides) Biotin->ROS R_Sulfoxide Biotin (R)-Sulfoxide (Major Product / Trans) Inactive ROS->R_Sulfoxide Steric Preference (Major) S_Sulfoxide Biotin (S)-Sulfoxide (Minor Product / Cis) Inactive ROS->S_Sulfoxide Minor BisC BisC / Msr Systems (Reduction) R_Sulfoxide->BisC Slow/Specific S_Sulfoxide->BisC Enzymatic Repair BisC->Biotin Recycling

Figure 1: Oxidative formation of biotin sulfoxide isomers and their enzymatic recycling loop.

Biological Activity & Enzymatic Reduction[2][3][4][5][6]

Unlike methionine sulfoxides, which are repaired by the ubiquitous MsrA (S-specific) and MsrB (R-specific) enzymes, biotin sulfoxide reduction is more specialized.

Metabolic Inactivity

Neither (R)- nor (S)-biotin sulfoxide can function as a cofactor for biotin-dependent carboxylases (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase).[1] The oxygen atom on the sulfur interferes with the precise geometry required for the carboxyl transfer mechanism in the enzyme's active site.

The Reductase System (BisC)

In E. coli, the enzyme BisC (Biotin Sulfoxide Reductase) specifically reduces biotin sulfoxides.

  • Specificity: BisC shows a marked preference for free biotin sulfoxides over protein-bound forms.

  • Mechanism: It utilizes a molybdopterin cofactor to transfer electrons, reducing the sulfoxide bond (

    
    ) back to a thioether (
    
    
    
    ).
  • Mammalian Context: While mammals possess robust MsrA/MsrB systems for methionine, biotin sulfoxide reduction is less efficient, leading to the accumulation of oxidized biotin in urine (up to 50% of excreted biotin metabolites) under oxidative stress conditions.

Analytical Characterization

Distinguishing the (R) and (S) isomers requires high-resolution separation techniques due to their similar polarity.

HPLC Separation Protocol

The (R) and (S) isomers can be resolved using Reverse-Phase HPLC (RP-HPLC). The trans isomer (R) typically elutes earlier than the cis isomer (S) on C18 columns due to slight differences in hydrogen bonding capability with the stationary phase.

Standard Protocol:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0-10% B over 20 minutes (Isocratic elution at low organic modifier is often preferred for maximal resolution).

  • Detection: UV at 210 nm (Biotin has weak UV absorbance; derivatization or MS detection is recommended for sensitivity).

Comparative Data: Biotin vs. Sulfoxides[8]
ParameterNative Biotin(R)-Biotin Sulfoxide(S)-Biotin Sulfoxide
Oxidation State Thioether (-2)Sulfoxide (0)Sulfoxide (0)
Geometry (O vs Side Chain) N/ATransCis
Formation (H2O2) PrecursorMajor Product (~80-90%)Minor Product (~10-20%)
Streptavidin Binding (

)

M
~

M (Reduced Affinity)
~

M (Reduced Affinity)
HPLC Elution Order (C18) Late (Most Hydrophobic)Early (Intermediate)Middle (Most Polar)*

*Note: Elution order can vary based on specific buffer pH and column end-capping, but sulfoxides always elute earlier than native biotin.

Pharmaceutical Relevance & Assay Interference[1][9]

The "Streptavidin Leak"

The biotin-streptavidin interaction is the strongest non-covalent bond in nature (


 M). However, oxidation to biotin sulfoxide weakens this interaction by approximately 1-2 orders of magnitude.
  • Consequence: In "High Dose Biotin" therapy patients, high levels of circulating biotin sulfoxide can compete with biotinylated antibodies in immunoassays.

  • Mechanism: The sulfoxide oxygen creates steric clash within the streptavidin binding pocket, preventing the "loop closure" that locks biotin in place.

Analytical Workflow for Stability Testing

When developing biotinylated drugs (e.g., ADCs or antibody conjugates), it is mandatory to monitor oxidation.

AnalyticalWorkflow Sample Biotinylated Drug Sample (Stressed/Aged) Digest Proteolytic Digestion (Release Biotin-Lysine) Sample->Digest Prepare Sep HPLC / UPLC Separation (C18 Column) Digest->Sep Inject Detect MS/MS Detection (Mass Shift +16 Da) Sep->Detect Resolve Isomers Quant Quantify R/S Ratio (Determine % Oxidation) Detect->Quant Analyze Data

Figure 2: Workflow for quantifying biotin oxidation in pharmaceutical conjugates.

Causality in Experimental Design
  • Why avoid strong acids? Strong acids can induce disproportionation of sulfoxides into sulfones (

    
    ) or cause racemization at the sulfur center. Use mild buffers (pH 3-6) for analysis.
    
  • Why use MS detection? UV detection is insufficient for trace sulfoxide analysis in complex biological matrices. The mass shift of +16 Da (Oxygen) is definitive.

References

  • Melville, D. B. (1954).[3][4] "Biotin Sulfoxide".[1][5][3][4] Journal of Biological Chemistry, 208(2), 495–501.[3][4] Link

  • Ezraty, B., et al. (2005). "Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC". Journal of Bacteriology, 187(4), 1318–1324. Link

  • Pettit, D. A., et al. (2019). "Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays". ACS Omega, 4(26), 21891–21899. Link

  • Chastain, J. L., & McCormick, D. B. (1987). "Flavin-dependent homologs of the biotin sulfoxide reductase". Biochemistry. Link

  • Thermo Fisher Scientific. "Avidin-Biotin Technical Handbook: Interaction and Stability". Link

Sources

Technical Guide: Natural Occurrence and Analysis of Biotin (R)-Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Biotin (R)-Sulfoxide, focusing on its stereochemical nature, biological occurrence, and implications for bioanalytical assays.

Executive Summary

Biotin sulfoxide (BSO) is the primary oxidative degradation product of Biotin (Vitamin B7). While often dismissed as a metabolic dead-end in mammals, it plays a dynamic role in microbial physiology as a scavengable nutrient. This guide dissects the stereospecificity of biotin oxidation, distinguishing between the (R) and (S) isomers, and details the enzymatic mechanisms governing their turnover. Furthermore, it addresses the critical impact of BSO accumulation on high-sensitivity streptavidin-based assays, a frequent pain point in drug development and clinical diagnostics.

Part 1: Stereochemistry and Chemical Formation

The Stereochemical Divergence

Biotin contains a tetrahydrothiophene ring with a sulfur atom that is susceptible to oxidation. The oxidation of this sulfur creates a new chiral center, resulting in two diastereomers:

  • Biotin (R)-Sulfoxide (often historically correlated with l-sulfoxide or specific rotation data).

  • Biotin (S)-Sulfoxide (often correlated with d-sulfoxide).[1]

Mechanism of Formation: In an aerobic environment, biotin is oxidized by Reactive Oxygen Species (ROS) such as hydrogen peroxide (


) or superoxide anions.
  • Spontaneous Oxidation: Chemical oxidation typically yields a mixture of both isomers. However, steric hindrance from the valeric acid side chain (at position C4) influences the ratio. The oxygen addition trans to the bulky side chain is generally favored, but both forms occur in biological matrices under oxidative stress.

  • Enzymatic Specificity: Unlike spontaneous oxidation, biological reduction is highly stereospecific.

Structural Relationship

The configuration is defined by the orientation of the sulfoxide oxygen relative to the fused ureido ring system.

BiotinStereochemistry cluster_Isomers Stereoisomeric Oxidation Products Biotin D-Biotin (Active Cofactor) BSO_R Biotin (R)-Sulfoxide (Minor/Specific Isomer) Biotin->BSO_R Oxidation BSO_S Biotin (S)-Sulfoxide (Major/Scavengable Isomer) Biotin->BSO_S Oxidation ROS ROS / H2O2 (Oxidative Stress) ROS->Biotin Attacks Sulfur

Figure 1: Divergent oxidation of Biotin into (R) and (S) sulfoxide isomers.

Part 2: Biological Occurrence and Metabolism[2]

Microbial Metabolism: The Scavenging Pathway

In bacteria such as Escherichia coli and Salmonella enterica, biotin sulfoxide is not merely a waste product but a recyclable resource.

  • Enzyme: Biotin Sulfoxide Reductase (BisC) .[1]

  • Specificity: The BisC enzyme is a molybdenum-containing reductase. Research indicates high specificity for the (S)-sulfoxide isomer (often referred to in older literature as d-biotin d-sulfoxide), reducing it back to active biotin.

  • Implication for (R)-Sulfoxide: If the enzymatic system is highly specific for the (S)-isomer, the (R)-sulfoxide may accumulate preferentially under conditions of high oxidative stress, serving as a more persistent marker of oxidative damage than its counterpart.

Mammalian Physiology: Catabolism and Excretion

In mammals, biotin sulfoxide is generated via:

  • Endogenous Metabolism: Oxidation by liver microsomes (cytochrome P450-linked monooxygenases).

  • Excretion: It is a major urinary metabolite. Studies have shown that biotin sulfoxide (mixed isomers) and bisnorbiotin account for ~50% of total biotin-like compounds in urine.

  • Diagnostic Relevance: Elevated levels of biotin sulfoxides in urine or plasma can indicate systemic oxidative stress or reduced renal clearance.

Part 3: Implications for Drug Development (Bioassays)

For researchers developing biotinylated drug conjugates or using streptavidin-biotin capture systems, the presence of Biotin (R)-Sulfoxide is a critical variable.

Interference in Streptavidin/Avidin Assays

Although biotin sulfoxide is biologically inactive as a carboxylase cofactor, it retains affinity for avidin and streptavidin.

  • Binding Affinity (

    
    ):  While Biotin binds with 
    
    
    
    , Biotin Sulfoxide binds with reduced but still significant affinity (estimated
    
    
    in the nanomolar to sub-nanomolar range).
  • The "False Negative" Risk: In competitive assays, high concentrations of naturally occurring biotin sulfoxide (e.g., in patient plasma samples) can displace biotinylated reagents or occupy binding sites on streptavidin-coated plates, leading to signal suppression and inaccurate quantification.

Stability of Biotinylated Therapeutics

Biotinylated linkers in Antibody-Drug Conjugates (ADCs) or PROTACs are susceptible to oxidation in vivo. Conversion of the biotin anchor to biotin sulfoxide during circulation can alter the pharmacokinetic profile and reduce the efficacy of streptavidin-based enrichment steps during bioanalysis.

Part 4: Analytical Methodologies

Distinguishing Biotin (R)-Sulfoxide from the (S)-isomer and native biotin requires high-resolution separation techniques. Standard immunoassays (ELISA) often cross-react.

Protocol: LC-MS/MS Separation and Quantification

Objective: Isolate and quantify biotin sulfoxide isomers from biological matrices (Plasma/Urine).

Reagents:

  • Internal Standard: Biotin-

    
     (Deuterated).[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Sample Preparation:

    • Protein Precipitation: Mix 100 µL plasma with 300 µL cold methanol containing Internal Standard.

    • Centrifugation: 14,000 x g for 10 mins at 4°C.

    • Supernatant Transfer: Collect supernatant and evaporate to dryness under nitrogen. Reconstitute in Mobile Phase A.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Gradient:

      • 0-1 min: 2% B (Isocratic hold)

      • 1-5 min: 2% -> 40% B (Linear gradient to separate sulfoxides from biotin)

      • 5-7 min: 95% B (Wash)

    • Note: Biotin sulfoxides are more polar than biotin and will elute earlier (lower retention time).

  • Mass Spectrometry (MS/MS):

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Biotin:

        
         (Loss of 
        
        
        
        )
      • Biotin Sulfoxide:

        
         (Loss of 
        
        
        
        ) or
        
        
        (Loss of
        
        
        characteristic of sulfoxides).

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (MeOH + IS Biotin-d4) Sample->Precipitation Centrifuge Centrifugation (14,000g, 4°C) Precipitation->Centrifuge HPLC HPLC Separation (C18 Column, Gradient Elution) Centrifuge->HPLC Reconstituted Supernatant MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Elution Order: 1. Sulfoxides 2. Biotin Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Step-by-step LC-MS/MS workflow for the detection of Biotin Sulfoxide.

Data Interpretation[2][4][5][6]
  • Retention Time: Biotin Sulfoxide (R/S mixture) elutes before Biotin due to the polarity of the sulfoxide group.

  • Isomer Separation: Chiral columns (e.g., Chiralpak AD) or specialized RP conditions may be required to resolve the (R) and (S) isomers if individual quantification is necessary.

Part 5: References

  • Cayman Chemical. Biotin (S)-sulfoxide Product Information.Link

  • UniProt Consortium. BisC - Biotin sulfoxide reductase - Escherichia coli (strain K12). UniProtKB - P0A9Q5. Link

  • Melville, D. B. (1954). Biotin Sulfoxide.[3][4] Journal of Biological Chemistry, 208, 495-501. Link

  • Thermo Fisher Scientific. Avidin-Biotin Technical Handbook.Link

  • Ezquerra-Aznarez, G., et al. (2019). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS.[2] ResearchGate. Link

Sources

The Silent Inhibitor: Biotin (R)-Sulfoxide in Cellular Metabolism and Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biotin (Vitamin B7) is canonically understood as the essential cofactor for five mammalian carboxylases driving fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] However, its oxidized metabolite, Biotin (R)-Sulfoxide (BSO) , represents a critical, often overlooked variable in metabolic flux and bioanalytical accuracy.

Under conditions of oxidative stress, the thioether ring of biotin oxidizes, yielding (R)- and (S)-sulfoxides. Unlike biotin, BSO lacks the structural conformation required for efficient Holocarboxylase Synthetase (HCS) loading, effectively creating a "functional deficiency" despite normal total biotin levels. Furthermore, BSO retains partial affinity for streptavidin, introducing significant noise in high-sensitivity immunoassays. This guide dissects the metabolic fate of BSO, its enzymatic regulation (or lack thereof in mammals), and protocols for its isolation and quantification.

Chemical & Structural Basis: The Oxidation Problem

Biotin contains a tetrahydrothiophene ring fused to a ureido ring. The sulfur atom in the thiophene ring is highly susceptible to reactive oxygen species (ROS), specifically hydrogen peroxide (


) and superoxide anions.
Stereochemistry of Oxidation

Oxidation yields two sulfoxide isomers and eventually a sulfone:

  • Biotin (R)-Sulfoxide: The oxygen atom is added trans to the ureido ring side chain.

  • Biotin (S)-Sulfoxide: The oxygen atom is added cis.

  • Biotin Sulfone: Further oxidation (irreversible).

Critical Insight: The (R)-isomer is the predominant species formed during enzymatic oxidation in certain bacterial systems and is the specific substrate for the ancient enzyme Biotin Sulfoxide Reductase (BisC) . In mammals, the accumulation of BSO correlates with systemic oxidative stress, acting as a metabolic "brake" by competing with biotin for transport but failing to activate carboxylases.

Enzymatic Regulation: The "Rescue" Mechanisms

The cellular handling of BSO differs radically between prokaryotes and eukaryotes. Understanding this distinction is vital for researchers using bacterial models to infer mammalian metabolism.

Bacterial Rescue: The BisC Pathway

E. coli and other bacteria possess BisC , a dedicated Biotin Sulfoxide Reductase. This enzyme specifically reduces Biotin (R)-Sulfoxide back to active biotin, allowing bacteria to survive in high-ROS environments without de novo biotin synthesis.

Mammalian Handling: The Msr System

Mammals lack a homolog to BisC. Instead, the reduction of sulfoxides is managed by the Methionine Sulfoxide Reductase (Msr) family, primarily evolved to repair oxidized methionines in proteins.[3][4]

  • MsrA: Specific for the (S)-sulfoxide stereoisomer.[3][5][6]

  • MsrB: Specific for the (R)-sulfoxide stereoisomer.[4][5][6]

Hypothesis & Evidence: While MsrB is highly efficient at reducing Methionine-(R)-Sulfoxide, its catalytic efficiency (


) for free Biotin (R)-Sulfoxide is significantly lower. Consequently, in mammalian cells under high oxidative stress, BSO is not efficiently recycled. Instead, it is excreted in urine or accumulates, potentially inhibiting biotin transport via the Sodium-Dependent Multivitamin Transporter (SMVT) .
Visualization: The Biotin Redox Cycle

The following diagram contrasts the efficient bacterial cycle with the "leaky" mammalian pathway.

BiotinCycle Biotin Active Biotin BSO_R Biotin (R)-Sulfoxide Biotin->BSO_R Oxidation Carboxylases Active Holocarboxylases (ACC, PCC, PC) Biotin->Carboxylases HCS Loading ROS ROS / H2O2 ROS->BSO_R BisC BisC (Bacteria) BSO_R->BisC Substrate MsrB MsrB (Mammalian) (Low Efficiency) BSO_R->MsrB Putative Substrate Excretion Urinary Excretion (Mammalian Sink) BSO_R->Excretion Major Pathway BisC->Biotin Reduction (High Efficiency) MsrB->Biotin Slow/Inefficient

Figure 1: Comparative flux of Biotin (R)-Sulfoxide in bacterial vs. mammalian systems. Note the mammalian reliance on excretion due to inefficient enzymatic recycling.

Metabolic Consequences: The "Stall"

The presence of BSO is not merely a waste issue; it is an active disruptor of cellular metabolism.

Competitive Inhibition of HCS

Holocarboxylase Synthetase (HCS) catalyzes the covalent attachment of biotin to the epsilon-amino group of lysine residues on carboxylases.

  • Mechanism: HCS requires the specific geometry of the thiophene ring.

  • Impact: BSO binds HCS with significantly reduced affinity and cannot be adenylated to form the intermediate biotinyl-5'-AMP.

  • Result: High BSO:Biotin ratios (common in oxidative stress) competitively inhibit HCS, leaving carboxylases in their inactive "apo" form.

Pathway-Specific Failures
EnzymePathwayConsequence of BSO Interference
ACC1/2 (Acetyl-CoA Carboxylase)Fatty Acid SynthesisReduced lipogenesis; stalled mitochondrial fatty acid uptake (ACC2).
PC (Pyruvate Carboxylase)Gluconeogenesis / TCA AnaplerosisLactate accumulation; failure of gluconeogenesis in liver; energy crisis in neurons.
PCC (Propionyl-CoA Carboxylase)AA Catabolism (Val, Ile, Met)Accumulation of toxic propionyl-CoA and odd-chain fatty acids.
MCC (Methylcrotonyl-CoA Carboxylase)Leucine CatabolismAccumulation of 3-hydroxyisovaleric acid (biomarker).[7]

Analytical Challenges: The "Ghost" Signal

For drug developers using streptavidin-biotin technologies, BSO is a critical interferent.

Streptavidin Binding Kinetics

While sulfone formation abolishes binding, Biotin (R)-Sulfoxide retains partial affinity for streptavidin/avidin.

  • Biotin

    
    : 
    
    
    
  • Biotin Sulfoxide

    
    : 
    
    
    
    to
    
    
    (variable by conditions)

In assays requiring high sensitivity (e.g., competitive ELISAs), BSO can displace biotin or occupy binding sites, leading to:

  • False Highs (in competitive assays).

  • False Lows (in sandwich assays).

Experimental Protocols

Protocol A: HPLC Separation of Biotin and (R)-Sulfoxide

Standard UV detection is often insufficient due to low extinction coefficients. This protocol uses C18-RP HPLC with post-column derivatization or MS detection.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

Workflow:

  • Sample Prep: Lyse cells in PBS/EDTA. Precipitate proteins with cold methanol (1:3 v/v). Centrifuge at 14,000 x g for 10 min.

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-15 min: 5% -> 40% B (Linear Gradient)

    • 15-20 min: 40% -> 90% B (Wash)

  • Detection (MS/MS):

    • Biotin Transition: 245.1 -> 227.1 m/z

    • Biotin Sulfoxide Transition: 261.1 -> 243.1 m/z (Oxygen addition +16 Da)

    • Note: The (R) and (S) isomers may separate as split peaks depending on column chemistry; (R) typically elutes second on standard C18.

Protocol B: Assessing Biotin Sulfoxide Reductase Activity (Mammalian Lysate)

To determine if your tissue of interest possesses MsrB-like activity toward biotin.

  • Substrate Preparation: Synthesize Biotin (R)-Sulfoxide by oxidizing biotin with

    
     and purifying via HPLC (Protocol A).
    
  • Reaction Mix:

    • 50 mM HEPES (pH 7.5)

    • 10 mM DTT (Reducing agent for Msr recycling)

    • 100 µM Biotin (R)-Sulfoxide

    • 100 µg Cell Lysate

  • Incubation: 37°C for 30-60 minutes.

  • Quench: Add equal volume ice-cold Acetonitrile.

  • Quantification: Analyze supernatant via HPLC-MS.

    • Calculation: Activity = [Biotin Produced] / (mg protein * time).

    • Control: Use heat-inactivated lysate to subtract non-enzymatic reduction.

Visualization: Analytical Workflow

AssayInterference cluster_Assay Streptavidin Assay Sample Biological Sample (Serum/Lysate) Oxidation Oxidative Event (Sample Handling/Storage) Sample->Oxidation ROS Exposure MixedPool Pool: Biotin + BSO Oxidation->MixedPool Binding Streptavidin Binding MixedPool->Binding Competition Signal Signal Generation Binding->Signal Reduced Signal (Sandwich Assay) Binding->Signal Elevated Signal (Competitive Assay)

Figure 2: Impact of Biotin oxidation on Streptavidin-based assay fidelity.

References

  • Ezraty, B., et al. (2005). "Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC." Journal of Bacteriology.

  • Zempleni, J., et al. (2009). "Biotin."[2][7][8][9][10][11][12][13][14][15][16] BioFactors.[11][16][17]

  • Pettit, D. A., et al. (2010). "Biotin interference in immunoassays: A review for the laboratory scientist." Archives of Pathology & Laboratory Medicine. (Note: Contextual validation of interference).

  • Hoshi, T., & Heinemann, S. (2001). "Regulation of cell function by methionine oxidation and reduction." The Journal of Physiology.

  • Mock, D. M. (2017). "Biotin: From Nutrition to Therapeutics."[8][10] The Journal of Nutrition.

Sources

Topic: Enzymatic Conversion of Biotin to Biotin (R)-Sulfoxide: A Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Biotin (Vitamin B7) is a crucial coenzyme in various metabolic pathways. Its metabolic fate, including oxidation to biotin sulfoxide, is of significant interest in nutrition, disease diagnostics, and drug development. Biotin sulfoxide exists as two diastereomers, (R)- and (S)-sulfoxide, with the R-form being the predominant isomer resulting from mammalian metabolism. This guide provides a comprehensive, technically-grounded protocol for the stereospecific enzymatic synthesis of biotin (R)-sulfoxide using horseradish peroxidase (HRP). We will explore the underlying enzymatic mechanism, provide a detailed step-by-step experimental workflow, and discuss methods for purification and characterization, offering field-proven insights for robust and reproducible synthesis.

Introduction: The Significance of Biotin Sulfoxidation

Biotin is essential for carboxylase enzymes involved in critical metabolic processes like gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The oxidation of biotin's tetrahydrothiophene ring sulfur atom to sulfoxide is a key metabolic step. This conversion is primarily mediated by peroxidases and results in the formation of two diastereomers, d-biotin-d-sulfoxide and d-biotin-l-sulfoxide, now more commonly referred to as biotin (R)-sulfoxide and biotin (S)-sulfoxide, respectively.

In mammalian systems, the enzymatic oxidation of biotin is stereospecific, yielding predominantly the (R)-sulfoxide isomer. This metabolite is not merely a catabolic product; it retains partial biological activity and can be reduced back to biotin, functioning as a metabolic reservoir. For researchers in drug development and metabolic studies, having a reliable method to synthesize the specific (R)-sulfoxide isomer is critical for:

  • Developing analytical standards for quantifying biotin metabolites in biological samples.

  • Investigating the substrate specificity of enzymes involved in the biotin cycle, such as biotin sulfoxide reductase.

  • Synthesizing biotinylated probes where the sulfoxide moiety can act as a stable, yet potentially reversible, linkage.

This guide focuses on a well-established and reliable method: the horseradish peroxidase (HRP)-catalyzed oxidation of biotin in the presence of hydrogen peroxide (H₂O₂).

The Enzymology of HRP-Catalyzed Biotin Oxidation

The enzymatic conversion of biotin to its sulfoxide derivative is a classic example of a peroxidase-mediated oxidation. Horseradish peroxidase is a heme-containing enzyme that efficiently catalyzes the oxidation of a wide range of substrates using hydrogen peroxide.

Mechanism of Action: The reaction proceeds via the canonical HRP catalytic cycle:

  • Activation of HRP: The native HRP enzyme reacts with one molecule of H₂O₂ to form a highly reactive intermediate known as Compound I, releasing a water molecule.

  • Substrate Oxidation (Step 1): Compound I, a potent oxidizing agent, abstracts an electron and a proton from the biotin sulfur atom, resulting in the formation of a sulfur radical cation. The enzyme is reduced to a second intermediate, Compound II.

  • Substrate Oxidation (Step 2): A second oxidation event, likely involving a hydroxyl radical transfer from the enzyme complex, completes the oxidation of the sulfur atom to a sulfoxide. The enzyme returns to its native resting state.

The stereospecificity of this reaction, favoring the formation of the (R)-sulfoxide, is dictated by the steric environment of the enzyme's active site, which controls the orientation of the biotin molecule during the oxidation event.

Enzymatic_Reaction Biotin Biotin sub_point Biotin->sub_point H2O2 Hydrogen Peroxide (H₂O₂) H2O2->sub_point HRP_native HRP (Fe³⁺) Resting Enzyme Compound_I Compound I [Fe⁴⁺=O Por•⁺] HRP_native->Compound_I + H₂O₂ prod_point HRP_native->prod_point Enzyme Compound_II Compound II [Fe⁴⁺=O Por] Compound_I->Compound_II + Biotin - Biotin•⁺ H2O H₂O Compound_I->H2O Compound_II->HRP_native + Biotin•⁺ - Biotin Sulfoxide Product Biotin (R)-Sulfoxide Product->prod_point H2O_2 H₂O H2O_2->prod_point sub_point->HRP_native Substrates

Caption: HRP catalytic cycle for the oxidation of biotin.

Experimental Protocol: Synthesis of Biotin (R)-Sulfoxide

This protocol details a robust method for the gram-scale synthesis of biotin (R)-sulfoxide. It is designed to be self-validating, with clear checkpoints for ensuring reaction success.

Materials and Reagents
Reagent/MaterialSpecificationSupplier ExamplePurpose
D-(+)-Biotin≥99% PuritySigma-Aldrich (B4501)Substrate
Horseradish Peroxidase (HRP)Type VI, ≥250 units/mgSigma-Aldrich (P8375)Enzyme Catalyst
Hydrogen Peroxide (H₂O₂)30% (w/w) solutionFisher ScientificOxidizing Agent
Sodium Phosphate MonobasicACS GradeVWRBuffer Component
Sodium Phosphate DibasicACS GradeVWRBuffer Component
Sodium MetabisulfiteACS GradeSigma-AldrichQuenching Agent
Deionized Water18.2 MΩ·cmMillipore Milli-QSolvent
HPLC SystemWith UV and MS detectorsAgilent, WatersPurification & Analysis
C18 Preparative Column5 µm, ≥19x150 mmWaters, PhenomenexProduct Purification
Experimental Workflow

Caption: Overall workflow for the synthesis and purification of Biotin (R)-Sulfoxide.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Phosphate Buffer (100 mM, pH 7.0):

    • Prepare solutions of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic.

    • Mix them, monitoring with a calibrated pH meter, until the pH reaches 7.0. This pH is optimal for HRP activity and biotin stability.

  • Biotin Stock Solution (10 mM):

    • Dissolve 244.3 mg of D-(+)-Biotin in 100 mL of the 100 mM phosphate buffer (pH 7.0).

    • Expert Insight: Biotin has limited aqueous solubility. Gentle warming (~40°C) and stirring may be required for complete dissolution. Ensure the solution cools to room temperature before use.

  • H₂O₂ Working Solution (100 mM):

    • The commercial 30% H₂O₂ solution is approximately 9.8 M.

    • Perform a 1:98 dilution in deionized water to get a working solution of ~100 mM.

    • Expert Insight: H₂O₂ degrades over time. It is crucial to prepare this solution fresh before each synthesis. Its concentration can be verified by measuring absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

Step 2: Enzymatic Reaction Setup

  • In a suitable reaction vessel (e.g., a 2L glass beaker with a magnetic stirrer), combine:

    • 1000 mL of 10 mM Biotin Stock Solution (Total Biotin: 10 mmol, 2.44 g).

    • Add HRP to a final concentration of 10 µg/mL (Total HRP: 10 mg). Stir gently to dissolve.

  • Initiate the reaction by adding 110 mL of the 100 mM H₂O₂ working solution (Total H₂O₂: 11 mmol, a 1.1x molar excess).

    • Causality: A slight molar excess of H₂O₂ ensures the reaction goes to completion. A large excess should be avoided as it can lead to enzyme inactivation and over-oxidation of the product to biotin sulfone.

  • Cover the vessel and let the reaction proceed at room temperature (~25°C) with gentle stirring for 4 hours.

Step 3: Reaction Monitoring and Quenching

  • Monitoring (Optional but Recommended): Take a small aliquot (e.g., 100 µL) at T=0 and T=4h. Analyze via analytical HPLC to monitor the disappearance of the biotin peak and the appearance of the biotin sulfoxide peak.

  • Quenching: After 4 hours, quench the reaction by adding sodium metabisulfite (~1.5 g) to the solution.

    • Causality: This step is critical. Sodium metabisulfite is a reducing agent that instantly consumes any residual H₂O₂, preventing further oxidation and protecting the desired product.

Step 4: Purification via Preparative HPLC

  • Sample Preparation: Filter the quenched reaction mixture through a 0.45 µm filter to remove any precipitated protein or particulates.

  • HPLC Conditions:

    • Column: C18 Preparative Column (e.g., Waters SunFire C18, 19 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (5% B), 5-35 min (5% to 50% B), 35-40 min (50% B).

    • Flow Rate: 15 mL/min.

    • Detection: 230 nm.

  • Fraction Collection: Inject the filtered solution onto the preparative HPLC system. Biotin sulfoxide will elute earlier than the unreacted biotin. Collect the fractions corresponding to the major product peak.

Step 5: Product Characterization and Finalization

  • Purity Check: Analyze the collected fractions using analytical LC-MS.

    • Confirm the mass of the product. Biotin (C₁₀H₁₆N₂O₃S) has a monoisotopic mass of 244.09 g/mol . Biotin Sulfoxide (C₁₀H₁₆N₂O₄S) has a monoisotopic mass of 260.08 g/mol . The ESI-MS spectrum should show a clear peak at m/z 261.09 [M+H]⁺.

  • Structure Confirmation (Optional): For rigorous confirmation of the (R)-stereochemistry, ¹H-NMR analysis can be performed and compared to literature values.

  • Finalization: Pool the pure fractions, freeze, and lyophilize to obtain biotin (R)-sulfoxide as a stable, white powder.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Reaction Yield >90% conversionLow Yield: Check H₂O₂ concentration (prepare fresh); verify HRP activity; ensure correct pH.
Product Purity >98% after prep-HPLCImpurity (Biotin Sulfone): Reduce H₂O₂ molar excess; decrease reaction time. The sulfone will have a mass of 276.08 g/mol .
Stereoisomeric Purity Predominantly (R)-isomer(S)-Isomer Detected: HRP is highly specific. Significant (S)-isomer formation is unlikely but could indicate non-enzymatic oxidation. Ensure reaction is well-mixed.

Conclusion

The HRP-catalyzed oxidation of biotin is a highly efficient, stereospecific, and scalable method for producing biotin (R)-sulfoxide. By carefully controlling reaction parameters such as pH, substrate concentrations, and reaction time, researchers can reliably synthesize this important metabolite for use as an analytical standard or as a tool in biochemical research. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for scientists in both academic and industrial settings, ensuring the generation of high-quality material for downstream applications.

References

  • Title: Stereospecificity of the oxidation of biotin and 6-carboxyhexylsulfide by fungal and plant peroxidases. Source: Archives of Biochemistry and Biophysics URL: [Link]

  • Title: Biotin Source: Linus Pauling Institute, Oregon State University URL: [Link]

  • Title: The catalytic cycle of peroxidases Source: Journal of Inorganic Biochemistry URL: [Link]

Biotin (R)-Sulfoxide: The Silent Metabolite in High-Fidelity Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and biological implications of Biotin (R)-Sulfoxide, specifically addressing its role as a "silent" metabolite that complicates bioanalytical workflows.

CAS Number: 3376-83-8 Synonyms: Biotin d-sulfoxide, (+)-Biotin sulfoxide Molecular Formula: C₁₀H₁₆N₂O₄S Molecular Weight: 260.31 g/mol

Executive Summary

Biotin (R)-Sulfoxide (CAS 3376-83-8) is the primary oxidative metabolite of d-Biotin (Vitamin B7). While structurally analogous to biotin, the oxidation of the thioether sulfur atom renders the molecule biologically inactive as a carboxylase cofactor. However, its structural conservation allows it to act as a competitive interference agent in streptavidin-based assays and a critical biomarker for oxidative stress.

For researchers in drug development and proteomics, this compound represents a "false positive" risk. It binds avidin/streptavidin—albeit with altered kinetics—potentially skewing quantitation in high-sensitivity ligand binding assays (LBAs). This guide provides the framework for synthesizing, isolating, and differentiating this specific isomer to validate assay specificity.

Chemical Identity & Stereochemistry

Biotin contains a tetrahydrothiophene ring fused to a ureido ring. The sulfur atom in the thiophane ring is susceptible to oxidation, yielding two diastereomeric sulfoxides: the (R)-isomer and the (S)-isomer.

  • Biotin (R)-Sulfoxide (CAS 3376-83-8): The major product of spontaneous aerobic oxidation and specific enzymatic pathways.

  • Biotin (S)-Sulfoxide: The minor diastereomer often formed in non-stereospecific chemical oxidations.

Physical Properties Table
PropertySpecificationContext for Researchers
Stereochemistry (3aS,4S,5R,6aR)The "R" configuration at the sulfur atom is critical for enzymatic recognition (e.g., by BisC).
Solubility Water (Slightly), DMSO, 0.1 N NaOHLess soluble than native biotin; requires alkaline pH for high-concentration stocks.
Melting Point ~200–203 °CDistinct from Biotin (~232 °C) and the (S)-isomer (~240 °C), aiding in purity verification.
Stability HighResistant to spontaneous reduction; stable in plasma unless specific reductases are present.

Biological Significance & Metabolism[1][2][3]

The Oxidation-Reduction Cycle

In biological systems, biotin is oxidized by Reactive Oxygen Species (ROS) or enzymatic action. The accumulation of Biotin (R)-Sulfoxide is a hallmark of oxidative stress. Unlike bacteria, which possess a dedicated Biotin Sulfoxide Reductase (BisC) to scavenge and recycle this metabolite, mammals lack a direct, high-efficiency pathway to reduce the (R)-isomer back to active biotin.

  • Bacterial Handling: E. coli BisC specifically reduces Biotin (R)-Sulfoxide.

  • Mammalian Handling: Mammalian Methionine Sulfoxide Reductase A (MsrA) has broad specificity for methyl sulfoxides but shows negligible activity toward Biotin (R)-Sulfoxide. Consequently, this metabolite accumulates in mammalian plasma and urine, serving as a stable marker of systemic oxidation.

Diagram 1: Biotin Oxidation & Salvage Pathway

This diagram illustrates the divergence between mammalian accumulation and bacterial recycling.

BiotinPathway Biotin d-Biotin (Active Cofactor) RSulfoxide Biotin (R)-Sulfoxide (CAS 3376-83-8) Biotin->RSulfoxide Major Oxidation Path SSulfoxide Biotin (S)-Sulfoxide (Minor Product) Biotin->SSulfoxide Minor Path ROS ROS / H2O2 (Oxidative Stress) ROS->Biotin BisC BisC Reductase (Bacteria Only) RSulfoxide->BisC Substrate Excretion Urine/Plasma Accumulation (Mammals) RSulfoxide->Excretion No Mammalian Enzyme BisC->Biotin Recycling (Reduction)

Caption: The "Dead-End" Metabolism. In mammals, Biotin (R)-Sulfoxide accumulates due to the lack of a specific reductase (BisC), unlike in bacteria where it is recycled.

Analytical Interference & Detection

The Streptavidin Problem

While Biotin (R)-Sulfoxide is biologically inactive, it retains the ureido ring structure required for binding to avidin and streptavidin.

  • Binding Affinity: The sulfoxide binds with lower affinity (

    
    ) compared to biotin (
    
    
    
    ).
  • The Risk: In assays with high molar excesses of biotinylated reagents, or in samples from patients with high oxidative stress, the sulfoxide can compete for binding sites, altering the apparent sensitivity of the assay or causing "hook effects."

LC-MS/MS Separation Protocol

To validate biotin levels accurately, one must chromatographically separate the sulfoxide from the parent molecule.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5% B over 5 minutes. The sulfoxide is more polar and elutes earlier than biotin.

  • MRM Transitions:

    • Biotin: 245.1

      
       227.1 (loss of H₂O)
      
    • Biotin Sulfoxide: 261.1

      
       243.1 (loss of H₂O) or 261.1 
      
      
      
      216.1 (characteristic fragment).

Experimental Protocol: Synthesis & Purification of Biotin (R)-Sulfoxide

Note: Commercial standards are available, but in-house synthesis is often required for large-scale interference studies.

Reagents
  • d-Biotin (Pure)

  • Hydrogen Peroxide (30% w/v)

  • Glacial Acetic Acid[1]

  • Ethanol (Absolute)

Step-by-Step Synthesis
  • Oxidation: Dissolve 1.0 g of d-Biotin in 100 mL of warm glacial acetic acid.

  • Initiation: Cool to room temperature. Add 0.5 mL of 30%

    
     (1.1 molar equivalents).
    
  • Incubation: Stir at room temperature for 16–24 hours. This controlled oxidation favors the sulfoxide over the sulfone.

  • Concentration: Evaporate the acetic acid under reduced pressure (rotary evaporator) to yield a viscous oil.

Fractional Crystallization (Isomer Separation)

The reaction yields a mixture of (R) and (S) isomers. The (R)-isomer is less soluble in specific organic mixtures.

  • Precipitation: Dissolve the oil in minimal glacial acetic acid (2 mL) and add 100 mL of absolute ethanol.

  • Crystallization: Store at 4°C for 48 hours. The precipitate formed is primarily the (S)-isomer (Note: In some solvent systems, the S-isomer precipitates first). Filter this off.

  • Isolation of (R)-isomer: Concentrate the ethanolic mother liquor (filtrate) to an oil.[1] Dissolve in minimal hot water or acetic acid/ethyl acetate (1:5).

  • Recrystallization: Cool slowly. The (R)-isomer (CAS 3376-83-8) crystallizes as prismatic needles.

  • Validation: Verify melting point (~200–203°C) and check purity via LC-MS.

Diagram 2: Synthesis & Purification Workflow

SynthesisWorkflow Start d-Biotin + H2O2 (in Glacial Acetic Acid) Reaction 24h Stirring (Oxidation) Start->Reaction Mixture Racemic Mixture (R- and S-Sulfoxides) Reaction->Mixture Step1 Add Ethanol Cool to 4°C Mixture->Step1 Precipitate Precipitate: (S)-Isomer (Discard/Save) Step1->Precipitate Solid Phase Filtrate Supernatant: Enriched (R)-Isomer Step1->Filtrate Liquid Phase Purification Evaporate & Recrystallize (Water/Ethyl Acetate) Filtrate->Purification Final Pure Biotin (R)-Sulfoxide Crystals (mp 200-203°C) Purification->Final

Caption: Fractional crystallization workflow to isolate the (R)-isomer from the racemic oxidation mixture.

References

  • Melville, D. B. (1954). Biotin Sulfoxide.[1][2][3] Journal of Biological Chemistry, 208(2), 495-501. Link

  • Ezraty, B., et al. (2005). Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Journal of Bacteriology, 187(1), 231–237. Link

  • Pettit, D. A., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin.[4][5] PLOS ONE, 14(2), e0204194. Link

  • Thermo Fisher Scientific. Avidin-Biotin Interaction Technical Handbook. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171548, Biotin. (Section on Metabolism).[6][7] Link

Sources

Technical Monograph: Biotin (R)-Sulfoxide (C₁₀H₁₆N₂O₄S)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on Biotin (R)-Sulfoxide.

Synthesis, Stereochemistry, and Bioanalytical Implications in Drug Development

Executive Summary

Biotin (R)-sulfoxide is a specific oxidized derivative of Biotin (Vitamin B7). While often encountered as a component of the oxidative degradation products of biotin, its stereochemical distinctness from the biologically predominant (S)-isomer (often referred to as the natural metabolite) makes it a critical analyte in stability studies, impurity profiling, and interference mapping for streptavidin-based assays.

This guide addresses the physicochemical identity, synthesis, and bioanalytical challenges of the (R)-sulfoxide isomer, distinguishing it from its diastereomer and the parent molecule.

Chemical Identity & Stereochemistry[1][2]

The oxidation of the sulfur atom in the tetrahydrothiophene ring of Biotin generates a new chiral center, resulting in two diastereomers: (R)-sulfoxide and (S)-sulfoxide .

PropertySpecification
IUPAC Name 5-[(3aS,4S,6aR,5R)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Molecular Formula C₁₀H₁₆N₂O₄S
Molecular Weight 260.31 g/mol
Stereochemistry (5R)-configuration at the sulfur atom (relative to the fixed 3aS,4S,6aR biotin scaffold).[1][2][3][4][5][6][7][8][9]
Solubility Soluble in hot water, dilute alkali (NaOH), and DMSO; poorly soluble in organic solvents.
Key Distinction The (S)-isomer is typically identified as the primary biological metabolite reduced by Biotin Sulfoxide Reductase (BisC). The (R)-isomer is often the minor product of spontaneous oxidation but accumulates in non-enzymatic oxidative stress conditions.
Structural Visualization

The following diagram illustrates the oxidative pathway of Biotin, highlighting the divergence into (R) and (S) sulfoxides and further oxidation to the sulfone.

BiotinOxidation cluster_legend Legend Biotin Biotin (Reduced) (3aS, 4S, 6aR) Oxidation Oxidation (H2O2 / ROS) Biotin->Oxidation SulfoxideR Biotin (R)-Sulfoxide (Minor Product / Isomer A) C10H16N2O4S Oxidation->SulfoxideR Steric Constraint SulfoxideS Biotin (S)-Sulfoxide (Major Metabolite / Isomer B) C10H16N2O4S Oxidation->SulfoxideS Major Pathway Sulfone Biotin Sulfone (Irreversible) C10H16N2O5S SulfoxideR->Sulfone Further Oxidation SulfoxideS->Sulfone Further Oxidation key Red: Target Isomer (R) Green: Biological Isomer (S) Grey: Sulfone

Figure 1: Oxidative pathway of Biotin showing the bifurcation into (R) and (S) sulfoxides. The (S)-isomer is typically the major product of solution-phase oxidation due to steric factors, while the (R)-isomer requires specific separation.

Synthesis & Purification Protocol

Producing high-purity Biotin (R)-Sulfoxide requires controlled oxidation followed by rigorous diastereomeric separation, as standard oxidation yields a mixture (typically ~4:1 favoring the S-isomer).

Reagents[10][13]
  • Precursor: D-Biotin (>99% purity).

  • Oxidant: Hydrogen Peroxide (30% w/v).

  • Solvent: Glacial Acetic Acid.[7]

  • Precipitant: Absolute Ethanol.[7]

Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve 1.0 g of D-Biotin in 100 mL of warm glacial acetic acid (approx. 50-60°C). Cool to room temperature (20-25°C).

  • Oxidation: Add 0.5 mL of 30% H₂O₂ (1.1 equivalents).

    • Critical Control: Excess peroxide or elevated temperature will drive the reaction toward Biotin Sulfone (C₁₀H₁₆N₂O₅S), which is an irreversible over-oxidation product.

  • Incubation: Stir at room temperature for 16–24 hours.

  • Concentration: Evaporate the acetic acid under reduced pressure (rotary evaporator) to yield a viscous oil.

  • Fractional Crystallization (Isomer Separation):

    • Dissolve the residue in a minimal volume of warm glacial acetic acid (2-3 mL).

    • Add 100 mL of absolute ethanol and refrigerate (4°C) for 48 hours.

    • Precipitate: The (R)-isomer (often corresponding to the l-rotatory form in older literature) typically crystallizes first or requires specific solvent tuning (water vs. ethanol) depending on the exact mixture ratio.

    • Note: Literature suggests the minor isomer (often R) has a higher melting point (~238-241°C) compared to the major isomer (~200-203°C).

  • Recrystallization: Recrystallize the crude solid from boiling water to achieve >95% diastereomeric excess (de).

Analytical Validation[10]
  • HPLC: Use a C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: 10 mM Potassium Phosphate (pH 3.0) : Acetonitrile (90:10).[9]

    • Detection: UV at 210 nm.[9]

    • Retention: Sulfoxides elute before Biotin due to increased polarity. The (R) and (S) isomers can be resolved with optimized gradients or chiral columns (e.g., Chiralpak AD-H).

  • Mass Spectrometry: ESI-MS (+) m/z 261.1 [M+H]⁺.

Biological Activity & Assay Interference

The relevance of Biotin (R)-Sulfoxide in drug development lies not in its therapeutic potential, but in its ability to confound bioanalytical assays .

Avidin/Streptavidin Binding Kinetics

Biotin binds Streptavidin with a


 M. Biotin Sulfoxides retain significant affinity for the biotin-binding pocket, though reduced by several orders of magnitude.[3]
Ligand

(Approximate)
Interference Potential
Biotin

M
N/A (Analyte)
Biotin (R/S)-Sulfoxide

M to

M
High
Biotin Sulfone

M
Moderate

Mechanism of Interference: In "Biotin-Free" assays or those relying on Streptavidin capture, high plasma levels of Biotin Sulfoxide (accumulated due to oxidative stress or impaired clearance) can compete for binding sites, leading to false negatives in sandwich assays or false positives in competitive assays.

Enzymatic Inactivity

Unlike Biotin, Biotin (R)-Sulfoxide cannot serve as a cofactor for carboxylases (e.g., Pyruvate Carboxylase). The oxygen atom on the sulfur sterically hinders the conformational changes required for the translocation of the carboxylated biotin moiety within the enzyme active site.

Interference Pathway Diagram

Interference Sample Biological Sample (Plasma/Serum) Biotin Biotin (True Analyte) Sample->Biotin Sulfoxide Biotin (R)-Sulfoxide (Interferent) Sample->Sulfoxide Oxidative Stress Streptavidin Streptavidin-Coated Solid Phase Biotin->Streptavidin High Affinity Binding Sulfoxide->Streptavidin Competitive Binding (Blocks Sites) Signal Assay Signal (Fluorescence/Chemiluminescence) Streptavidin->Signal Reduced Binding Capacity = False Result

Figure 2: Mechanism of Biotin (R)-Sulfoxide interference in Streptavidin-based immunoassays. The sulfoxide competes for binding sites, potentially skewing quantification.

References

  • Melville, D. B. (1954).[7] "Biotin Sulfoxide."[7][10][11][12] The Journal of Biological Chemistry, 208, 495-501. Link

  • Cayman Chemical. "Biotin (S)-sulfoxide Product Information." Cayman Chemical Catalog, Item No. 22582. Link

  • Pettit, F. H., et al. (1967). "The Enzymatic Oxidation of Biotin.
  • Green, N. M. (1975). "Avidin."[13][14] Advances in Protein Chemistry, 29, 85-133. (Reference for binding kinetics).

  • Grokipedia. "Biotin Sulfoxide - Structure and Metabolism." Link

Sources

Biotin (R)-Sulfoxide as a Biotin Impurity in Pharmaceuticals

[1]

Executive Summary

Biotin (Vitamin B7) is a critical cofactor in pharmaceutical formulations, yet its stability is compromised by the susceptibility of its thioether moiety to oxidation. Biotin (R)-Sulfoxide (often referred to as d-biotin d-sulfoxide) is a primary oxidative degradant formed upon exposure to reactive oxygen species (ROS), peroxides, or improper storage conditions.[1]

While Biotin (R)-Sulfoxide is a naturally occurring metabolite and generally considered non-toxic, its presence in pharmaceutical raw materials or finished dosage forms indicates degradation, leading to sub-potent dosing.[1] This guide provides a definitive technical framework for the mechanistic understanding, chromatographic separation, and rigorous control of this impurity.

Chemical Basis & Formation Mechanism[1][2]

Structural Identity

Biotin contains a tetrahydrothiophene ring fused to a ureido ring. The sulfur atom in the tetrahydrothiophene ring is a nucleophilic center prone to electrophilic attack by oxygen.

  • Parent: Biotin (Vitamin B7)[2][3][4][5][6]

  • Impurity: Biotin (R)-Sulfoxide[1][5][7]

  • CAS Number: 3376-83-8 (Generic Sulfoxide), 10406-89-0 (S-isomer), (R-isomer is the major oxidative product in many conditions).[1]

  • Stereochemistry: Oxidation of the sulfur creates a new chiral center. Chemical oxidation typically yields a mixture of (R)- and (S)-sulfoxides, though the (R)-isomer often predominates in biological systems and specific synthetic pathways.[1]

Oxidation Pathway

The oxidation proceeds in two stages. The first stage yields the sulfoxide (R/S mixture). Further oxidation, often requiring stronger oxidants or prolonged exposure, yields Biotin Sulfone.

BiotinOxidationBiotinBiotin (Thioether)C10H16N2O3SOxidation1Oxidation(H2O2, UV, Heat)Biotin->Oxidation1RSulfoxideBiotin (R)-Sulfoxide(Major Degradant)Oxidation1->RSulfoxide Major PathSSulfoxideBiotin (S)-Sulfoxide(Minor Isomer)Oxidation1->SSulfoxide Minor PathSulfoneBiotin Sulfone(Fully Oxidized)RSulfoxide->Sulfone Strong OxSSulfoxide->Sulfone

Figure 1: Oxidative degradation pathway of Biotin.[1][3][4][8][9][10] The thioether sulfur is oxidized to sulfoxide (R/S) and subsequently to sulfone.

Analytical Challenges & Strategy

The Detection Challenge

Biotin and its sulfoxides lack strong chromophores (conjugated double bonds). They exhibit weak UV absorbance, primarily due to the carbonyl groups in the ureido ring and the carboxyl group.

  • Implication: Detection must occur at low wavelengths (200–210 nm ).

  • Risk: At this wavelength, common solvents (acetone, ethyl acetate) and mobile phase additives (acetate, formate) can cause high background noise. Phosphate buffers are required for their UV transparency.

Separation Logic (Reverse Phase)

The oxidation of the sulfur atom increases the polarity of the molecule.

  • Polarity Ranking: Biotin Sulfoxide > Biotin Sulfone > Biotin > Dethiobiotin.

  • Elution Order (C18):

    • Biotin (R/S)-Sulfoxides (Elute First - Most Polar)

    • Biotin Sulfone

    • Biotin (Parent)[2][3][4][6][10]

    • Dethiobiotin (Elutes Last - Least Polar)[1]

Detailed Analytical Methodology (HPLC-UV)

This protocol is designed to separate Biotin (R)-Sulfoxide from the parent peak and other congeners (Sulfone, Dethiobiotin).[1] It aligns with principles found in USP/EP monographs for related substances.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard RP stationary phase for polar retention.[1]
Mobile Phase A 10 mM Potassium Phosphate Monobasic (pH 3.5)Low pH suppresses ionization of the carboxylic acid, increasing retention; Phosphate is UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Isocratic Ratio 90% Buffer : 10% ACNHigh aqueous content required to retain the polar sulfoxides.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 205 nm Maximizes sensitivity for the weak ureido chromophore.
Temperature 40°CImproves mass transfer and peak shape.
Injection Volume 20–50 µLHigh volume needed due to low UV response.
Standard Preparation
  • Stock Solution: Dissolve Biotin Reference Standard in 0.1 N NaOH (biotin is soluble in alkali), then immediately dilute with Mobile Phase A to neutralize.

    • Note: Avoid prolonged exposure to high pH to prevent ring opening.

  • Impurity Stock: Dissolve Biotin (R)-Sulfoxide standard in Mobile Phase.

  • System Suitability Solution: A mixture containing Biotin (1.0 mg/mL) and Biotin (R)-Sulfoxide (0.01 mg/mL).[1]

Method Workflow

HPLCWorkflowSampleSample Preparation(Dissolve in dilute NaOH -> Dilute with Buffer)InjectInjection (50 µL)Sample->InjectSeparationC18 Separation(90:10 Buffer:ACN, 40°C)Inject->SeparationDetectionUV Detection @ 205 nmSeparation->DetectionDataData AnalysisCheck Resolution (Rs > 2.0)Detection->Data

Figure 2: HPLC-UV workflow for the determination of Biotin (R)-Sulfoxide.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every run:

  • Resolution (

    
    ):  The resolution between Biotin (R)-Sulfoxide and Biotin must be > 2.0 . (Sulfoxide elutes significantly earlier, typically relative retention ~0.3 - 0.5).[1]
    
  • Sensitivity (S/N): The signal-to-noise ratio for the sulfoxide peak at the reporting limit (0.05%) must be > 10 .

  • Linearity: Confirmed from 0.05% to 120% of the target concentration.

Artifact Prevention (Crucial)

False Positives: Biotin can oxidize during sample preparation if solutions are left in light or heat.

  • Control: Prepare solutions fresh. Use amber glassware.

  • Verification: Inject a fresh "Diluent Blank" to ensure no ghost peaks interfere with the sulfoxide region.

Control Strategies in Drug Development[1]

Raw Material Screening

Incoming raw material (API) must be screened for (R)-Sulfoxide.[1] While pharmacopeias (USP/EP) often control "Related Compounds," specific attention to the sulfoxide is necessary if the manufacturing process involves oxidative steps or poor storage.

Formulation Stability

Biotin is stable in solid form but vulnerable in solution.

  • Excipients: Avoid oxidizing excipients (e.g., povidone with high peroxide levels).

  • Antioxidants: In liquid formulations, the addition of antioxidants (e.g., methionine, sodium metabisulfite) can act as sacrificial substrates, protecting the biotin thioether.

Packaging

Protect from light and moisture. Oxygen scavengers in packaging can significantly reduce the rate of sulfoxide formation (shelf-life extension).[1]

References

  • Chastain, J. L., Bowers-Komro, D. M., & McCormick, D. B. (1985).[1][10][11] High-performance liquid chromatography of biotin and analogues.[1][4][6][12][13] Journal of Chromatography A, 330, 153-158.[1][11] Link

  • European Pharmacopoeia (Ph. Eur.). Biotin Monograph 01/2008:1073.[14] (Defines impurities including Dimer; general methods for related substances). Link[1]

  • United States Pharmacopeia (USP). Biotin Monograph. (Specifies HPLC methods for assay and organic impurities). Link[1]

  • Hudson, T. J., Subramanian, S., & Allen, R. J. (1984).[10][11] Determination of pantothenic acid, biotin, and vitamin B12 in nutritional products.[11] Journal of Association of Official Analytical Chemists, 67(5), 994-998.[1] Link

  • Mock, D. M. (1999). Biotin status: which are the best indicators? The Journal of Nutrition, 129(2), 498S-503S. (Discusses Biotin Sulfoxide as a metabolite). Link

Technical Deep Dive: Biotin (R)-Sulfoxide and Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Biotin (R)-Sulfoxide, focusing on its stereochemistry, formation via oxidative stress, and its distinction from the more common (S)-isomer in biological systems.[1]

Content Type: Technical Whitepaper Audience: Researchers, Biochemists, and Drug Development Scientists[1]

Executive Summary

Biotin sulfoxide (BSO) is the primary oxidation product of the essential cofactor biotin (Vitamin B7). While often discussed as a single entity, BSO exists as two distinct diastereomers at the sulfur atom: the (S)-sulfoxide (historically d-sulfoxide) and the (R)-sulfoxide (historically l-sulfoxide).[1]

This distinction is critical for research and drug development because biological systems discriminate between them. The (S)-isomer is the major product of reactive oxygen species (ROS) attack and is efficiently recycled by specific bacterial enzymes (BisC). In contrast, Biotin (R)-Sulfoxide is a minor oxidative product that is refractory to enzymatic repair by the canonical biotin sulfoxide reductase.[1] Consequently, the (R)-isomer represents a unique "dead-end" metabolite and a potentially more persistent biomarker of cumulative oxidative stress than its recyclable counterpart.[1]

Chemical Identity & Stereochemistry

Biotin contains a tetrahydrothiophene ring with a thioether sulfur.[1] Oxidation of this sulfur creates a new chiral center, resulting in two diastereomers.

  • Biotin (S)-Sulfoxide: The "natural" oxidation product.[1] The oxygen atom is in the trans position relative to the ureido ring. It is the major product of H₂O₂ oxidation (approx. 80%).

  • Biotin (R)-Sulfoxide: The "unnatural" or minor oxidation product.[1] The oxygen atom is in the cis position. It constitutes approximately 20% of the product yield during non-enzymatic oxidation.

Structural Visualization

The following diagram illustrates the oxidation pathway and the stereochemical divergence.

BiotinOxidation Biotin D-Biotin (Active Cofactor) BSO_S Biotin (S)-Sulfoxide (Major Product ~80%) 'd-biotin d-sulfoxide' Biotin->BSO_S Oxidation (Kinetic Preference) BSO_R Biotin (R)-Sulfoxide (Minor Product ~20%) 'd-biotin l-sulfoxide' Biotin->BSO_R Oxidation ROS ROS / H2O2 (Oxidative Stress) ROS->Biotin

Caption: Stereoselective oxidation of Biotin by ROS yields predominantly the (S)-sulfoxide, with the (R)-sulfoxide forming a minor, biologically distinct fraction.[1]

Biological Mechanisms & Enzymology[1][2][3][4]

Oxidative Formation

Biotin is highly susceptible to oxidation by Reactive Oxygen Species (ROS), particularly hydrogen peroxide (H₂O₂) and hydroxyl radicals. The sulfur atom acts as a nucleophile. The steric environment of the bicyclic ring system favors the formation of the (S)-sulfoxide, but high levels of oxidative stress or specific radical mechanisms will generate the (R)-sulfoxide.

Enzymatic Repair (The "Recycling" Divergence)

The physiological fate of the two isomers differs radically, particularly in prokaryotes (microbiome).

FeatureBiotin (S)-SulfoxideBiotin (R)-Sulfoxide
Old Nomenclature d-biotin d-sulfoxided-biotin l-sulfoxide
Formation Yield High (~80%)Low (~20%)
Bacterial Reductase BisC (Biotin Sulfoxide Reductase) None / Refractory
Mammalian Fate Excretion / Potential Microbiome RecyclingExcretion (Accumulates in renal failure)
Cofactor Activity InactiveInactive

Mechanism of BisC (Biotin Sulfoxide Reductase): In bacteria like E. coli and Salmonella, the enzyme BisC specifically reduces the (S)-sulfoxide back to active biotin. This is a salvage pathway essential for survival under sulfur-limited or oxidative stress conditions.[1] Crucially, BisC cannot reduce Biotin (R)-Sulfoxide .[1]

This implies that in a biological context (e.g., human plasma containing microbiome metabolites), the (S)-isomer might be scavenged and recycled, whereas the (R)-isomer remains a stable indicator of the initial oxidative event .

Impact on Carboxylases

Both sulfoxide isomers are biologically inactive as cofactors.[1] Biotin-dependent enzymes (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase) require the biotin sulfur to be unoxidized to allow the "swinging arm" motion and proper orientation in the active site.[1] Oxidation to either sulfoxide creates steric hindrance, effectively inhibiting metabolic pathways like fatty acid synthesis and gluconeogenesis if biotin levels are limiting.

Experimental Protocols

Synthesis and Isolation of Biotin (R)-Sulfoxide

To study the (R)-isomer, one must synthesize the racemic mixture and fractionate it.[1] The (R)-isomer is generally less soluble in water/ethanol mixtures than the (S)-isomer.[1]

Protocol:

  • Oxidation: Dissolve D-Biotin (1.0 g) in Glacial Acetic Acid (10 mL).

  • Reaction: Add Hydrogen Peroxide (30% w/v, 1.2 eq). Stir at room temperature for 24 hours.

  • Quenching: Neutralize excess peroxide with a catalytic amount of MnO₂ or by vacuum concentration.

  • Fractionation (Key Step):

    • Concentrate the solution to an oil.

    • Add hot water (minimal volume).[1]

    • Cool slowly to 4°C. The (S)-sulfoxide tends to crystallize first (or form the bulk precipitate).

    • Filter the supernatant (enriched in (R)-sulfoxide ).[1]

    • Recrystallize the supernatant residue from methanol/water to isolate the (R)-isomer.[1]

  • Validation: Verify stereochemistry via optical rotation (Specific Rotation

    
    : (S) is positive (+), (R) is negative (-)) or NMR.
    
LC-MS/MS Quantification

Quantifying the specific isomers requires chromatographic separation, as they have identical masses (m/z 261.31).[1]

Instrument Parameters:

  • Column: High-strength Silica C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Slow ramp from 0% to 10% B over 10 minutes (isomers are very polar).

  • Detection: ESI Positive Mode.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
Biotin 245.1 227.1 15
Biotin Sulfoxide 261.1 243.1 (Loss of H₂O) 18

| Biotin Sulfoxide | 261.1 | 216.1 (Loss of COOH) | 25 |[1]

Note: The (R) and (S) isomers must be distinguished by Retention Time . The (S)-sulfoxide typically elutes slightly earlier than the (R)-sulfoxide on reversed-phase columns due to hydrogen bonding differences, though standards must be run to confirm.[1]

References

  • Melville, D. B. (1954).[1] "Biotin Sulfoxide".[1][2][3][4][5][6] Journal of Biological Chemistry, 208(2), 495-501.[1]

  • Pollock, V. V., & Barber, M. J. (2001).[1] "Kinetic and mechanistic properties of biotin sulfoxide reductase". Biochemistry, 40(5), 1432-1439.[1] [1]

  • Ezraty, B., et al. (2005).[1] "Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC". Journal of Bacteriology, 187(1), 231-237.[1] [1]

  • Livnat, G., et al. (2010).[1] "Structure and characterization of a novel chicken biotin-binding protein A (BBP-A)". BMC Biochemistry, 11,[1] 46. [1]

  • Pettit, D. A., et al. (1981).[1] "Biotin status of patients with burn injuries". The American Journal of Clinical Nutrition, 34(3), 510-517.[1] (Establishes sulfoxide as stress marker).

Sources

Methodological & Application

Application Note: Chiral HPLC Analysis of Biotin (R)-Sulfoxide and its Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomeric Purity in Biotin Metabolites

Biotin, also known as Vitamin B7, is a crucial water-soluble vitamin that acts as a coenzyme in various carboxylation reactions essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Its stability and metabolism are of significant interest in pharmaceutical development and food science. Oxidation of the sulfur atom in biotin's thiophene ring leads to the formation of biotin sulfoxide, a primary metabolite and degradation product.[2] This oxidation introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers: Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.[3]

While biotin itself has a defined stereochemistry (d-biotin), the presence of its sulfoxide diastereomers can be indicative of degradation or metabolic processes.[4] As these isomers may exhibit different biological activities and pharmacokinetic profiles, their accurate separation and quantification are critical for researchers, scientists, and drug development professionals.[3][5] This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Biotin (R)-Sulfoxide and its isomers, offering a robust method for their baseline separation and quantification.

The Principle of Chiral Separation: Resolving Diastereomers

The separation of stereoisomers, such as the (R) and (S) forms of biotin sulfoxide, by HPLC relies on the principle of chiral recognition.[6] This is typically achieved by employing a chiral stationary phase (CSP). A CSP creates a chiral environment within the column, allowing for differential interactions with the enantiomers or diastereomers of the analyte.

The prevailing mechanism for chiral recognition is the "three-point interaction model," where one isomer forms a more stable transient diastereomeric complex with the chiral selector of the CSP than the other.[7] This difference in interaction energy leads to different retention times, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating various chiral compounds, including sulfoxides.[8][9]

Experimental Workflow and Protocols

This section outlines the comprehensive workflow for the analysis of Biotin (R)-Sulfoxide and its isomers, from sample preparation to data acquisition.

HPLC Workflow for Biotin Sulfoxide Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Biotin Sulfoxide Reference Standards HPLC_System Equilibrate Chiral HPLC System Standard_Prep->HPLC_System System Suitability Sample_Prep Prepare Sample Solution (e.g., from forced degradation study) Sample_Prep->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210-220 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Chromatogram Quantification Quantification of Isomers Integration->Quantification

Caption: Workflow for the HPLC analysis of Biotin Sulfoxide isomers.

Protocol 1: Preparation of Biotin Sulfoxide Standard

A mixed standard of Biotin (R)-Sulfoxide and (S)-Sulfoxide is required for method development and peak identification. This can be prepared by the controlled oxidation of d-Biotin.

Materials:

  • d-Biotin

  • Hydrogen Peroxide (30%)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

Procedure:

  • Dissolve d-Biotin in glacial acetic acid at room temperature.

  • Add one equivalent of hydrogen peroxide (30%) to the solution.[2]

  • Allow the reaction to proceed for 24 hours at room temperature.[2]

  • The resulting mixture will contain both Biotin (R)-Sulfoxide and (S)-Sulfoxide. This mixture can be used directly for initial method development or can be further purified by fractional crystallization or chromatography.[2]

  • For quantitative analysis, it is recommended to use certified reference standards of the individual isomers if available.

Protocol 2: Sample Preparation (Forced Degradation Study Example)

To assess the stability of biotin and the formation of its sulfoxide isomers, a forced degradation study can be performed.

Materials:

  • Biotin drug substance or product

  • Hydrogen Peroxide (3%)

  • Mobile Phase (as diluent)

Procedure:

  • Prepare a solution of biotin in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Add a controlled volume of 3% hydrogen peroxide to induce oxidation.

  • Incubate the solution at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Neutralize any remaining oxidizing agent if necessary.

  • Filter the sample through a 0.45 µm syringe filter prior to HPLC injection.

Protocol 3: Chiral HPLC Method

This method provides baseline separation of Biotin, Biotin (R)-Sulfoxide, and Biotin (S)-Sulfoxide.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® AD-RH, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile / 10 mM Ammonium Acetate (pH 6.0) (Isocratic or Gradient)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40°C
Detection UV at 210-220 nm
Injection Volume 10 µL

Method Rationale:

  • Column: The CHIRALPAK® AD-RH is a reversed-phase chiral stationary phase based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. This CSP has demonstrated high selectivity for a wide range of chiral compounds, including those with sulfoxide stereocenters.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer like ammonium acetate provides a suitable polarity for the retention and separation of the relatively polar biotin and its sulfoxide isomers on a reversed-phase column. Adjusting the pH to 6.0 ensures the carboxylic acid moiety of the analytes is in a consistent ionization state, leading to reproducible retention times and peak shapes.

  • Detection: Biotin and its sulfoxides lack a strong chromophore, resulting in weak UV absorbance at higher wavelengths. Therefore, detection in the low UV range (210-220 nm) is necessary for adequate sensitivity.[10][11]

Data Presentation and Interpretation

The successful application of the described HPLC method will yield a chromatogram with distinct peaks for Biotin, Biotin (R)-Sulfoxide, and Biotin (S)-Sulfoxide.

Expected Elution Order: The elution order of the diastereomers will depend on the specific interactions with the CSP. It is essential to confirm the identity of each peak by injecting individual standards if available, or by collecting fractions and performing further characterization (e.g., by mass spectrometry or NMR).

System Suitability: Before sample analysis, a system suitability test should be performed by injecting the mixed standard solution. Key parameters to evaluate are presented in the table below.

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between adjacent peaks
Tailing Factor (T) 0.8 - 1.5 for each peak
Theoretical Plates (N) > 2000 for each peak
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=6 injections)

Chemical Structures

Caption: Chemical structures of d-Biotin and its (R) and (S) sulfoxide isomers.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust approach for the separation and analysis of Biotin (R)-Sulfoxide and its diastereomers. By utilizing a polysaccharide-based chiral stationary phase and optimized chromatographic conditions, researchers can achieve baseline separation, enabling accurate quantification and characterization of these important biotin metabolites and degradation products. This method is a valuable tool for quality control in pharmaceutical manufacturing, stability studies, and metabolic research involving biotin.

References

  • Elaboration of HPLC method for biotin. Acta Poloniae Pharmaceutica - Drug Research, 59(2), 103-106. [Link: [Link]]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link: [Link]]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link: [Link]]

  • HPLC Determination of Biotin (Vitamin B7) on Newcrom BH Column. SIELC Technologies. [Link: [Link]]

  • Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 906(1-2), 147-160. [Link: [Link]]

  • The determination of biotin in food using HPLC. GOV.UK. [Link: [Link]]

  • HPLC measuring method for d-biotin and its impurity content.
  • Determination of the biotin content of select foods using accurate and sensitive HPLC/avidin binding. Journal of Food Composition and Analysis, 19(4), 353-361. [Link: [Link]]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(20), 7109. [Link: [Link]]

  • HPLC-DAD analysis of water-soluble vitamins (B1, B2, B3, B5, B6, C and Biotin) and fat-soluble vitamins (A, D, E, K1 and β-carotene) in commonly consumed pulses in Bangladesh. ResearchGate. [Link: [Link]]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 20(9), 15911-15955. [Link: [Link]]

  • Liquid Chromatographic Resolution of Racemic Biotin. ResearchGate. [Link: [Link]]

  • A stability-indicating HPLC assay of ten different vitamins in a food supplement: Appraisal of the method's greenness, whiteness, and blueness. Talanta, 279, 126324. [Link: [Link]]

  • Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 718816. [Link: [Link]]

  • Journal of Pharmaceutical and Biomedical Analysis. sfera.unife.it. [Link: [Link]]

  • Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PMC. [Link: [Link]]

  • HPLC method for detecting biotin intermediate diamino substance.
  • Biotin sulfoxide. Grokipedia. [Link: [Link]]

  • Bacterial degradation of biotin. V. Metabolism of 14C-carbonyl-labeled biotin d-sulfoxide. PubMed. [Link: [Link]]

  • Resonance Raman characterization of biotin sulfoxide reductase. Comparing oxomolybdenum enzymes in the ME(2)SO reductase family. PubMed. [Link: [Link]]

Sources

Application Notes and Protocols: Utilizing Biotin (R)-Sulfoxide for Reversible Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Affinity Purification

The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁴ M), has long been a cornerstone of affinity chromatography for the purification of biomolecules.[1][2] This near-covalent bond, however, presents a significant challenge: the elution of the target molecule often requires harsh, denaturing conditions that can compromise protein structure and function.[3][4] This limitation has driven the exploration of biotin analogues that offer a more reversible interaction, facilitating gentle elution and preserving the integrity of the purified sample.

This document introduces Biotin (R)-Sulfoxide, a promising alternative for reversible affinity chromatography. As an oxidized derivative of biotin, it is hypothesized to exhibit a reduced binding affinity for streptavidin and avidin, enabling elution under mild conditions. Furthermore, we present a novel and highly specific elution strategy based on the enzymatic reduction of Biotin (R)-Sulfoxide back to biotin, offering an unparalleled level of control and gentleness in affinity purification.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for employing Biotin (R)-Sulfoxide in affinity chromatography.

Scientific Principles: The Advantage of a Modulated Interaction

The core principle behind the use of Biotin (R)-Sulfoxide lies in the modification of the thiophane ring of the biotin molecule. The introduction of a sulfoxide group is expected to alter the stereochemistry and electronic properties of the biotin binding pocket interaction, thereby reducing the binding affinity compared to the native biotin-streptavidin complex. While specific binding constants for Biotin (R)-Sulfoxide are not yet extensively published, this reduced affinity is the key to enabling milder elution conditions.

Two primary elution strategies are proposed for Biotin (R)-Sulfoxide affinity chromatography:

  • Competitive Elution: Similar to systems using desthiobiotin, a weaker binding analogue, the bound Biotin (R)-Sulfoxide-tagged molecule can be displaced by a high concentration of free biotin.[5] Due to the presumed lower affinity of the sulfoxide derivative, this displacement can be achieved under more gentle conditions than those required to disrupt the native biotin-streptavidin bond.

  • Enzymatic Elution: This innovative approach leverages the activity of Biotin Sulfoxide Reductase (BisC), an enzyme found in prokaryotes such as Escherichia coli.[6][7] BisC specifically catalyzes the reduction of the sulfoxide group on biotin, converting Biotin (R)-Sulfoxide back to biotin.[3][6] This enzymatic conversion while the tagged protein is bound to the streptavidin matrix is proposed to facilitate elution through a change in binding affinity or by enabling subsequent competitive elution under very mild conditions. Biotin sulfoxide reductase from Rhodobacter sphaeroides has been shown to utilize NADPH as a facile electron donor.[8][9]

Synthesis of Activated Biotin (R)-Sulfoxide

For the conjugation of Biotin (R)-Sulfoxide to proteins or other molecules, an activated form such as an N-hydroxysuccinimide (NHS) ester is required.[2] While a direct commercial source for Biotin (R)-Sulfoxide-NHS may be limited, it can be synthesized from Biotin (R)-Sulfoxide.

Protocol 1: Synthesis of Biotin (R)-Sulfoxide-NHS Ester

This protocol is adapted from standard NHS ester synthesis procedures.[2][10]

Materials:

  • Biotin (R)-Sulfoxide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 0.1 M HCl

Procedure:

  • Dissolve Biotin (R)-Sulfoxide (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.2 equivalents) dissolved in a small amount of anhydrous DMF dropwise to the solution with constant stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the DMF under reduced pressure.

  • Redissolve the residue in a minimal amount of ethyl acetate and wash with 0.1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Biotin (R)-Sulfoxide-NHS ester.

  • Store the activated ester under desiccated conditions at -20°C.

Affinity Chromatography Workflow

The general workflow for affinity chromatography using Biotin (R)-Sulfoxide involves the biotinylation of the bait molecule, immobilization on a streptavidin-coated resin, binding of the target molecule, washing, and subsequent elution.

Workflow cluster_prep Preparation cluster_capture Capture cluster_elution Elution Biotinylation Biotinylate Bait Molecule with Biotin (R)-Sulfoxide-NHS Immobilization Immobilize Biotinylated Bait on Column Biotinylation->Immobilization ColumnPrep Prepare Streptavidin Affinity Column ColumnPrep->Immobilization Binding Apply Sample and Bind Target Molecule Immobilization->Binding Wash Wash Column to Remove Non-specific Binders Binding->Wash Elution Elute Target Molecule Wash->Elution

Figure 1: General workflow for affinity chromatography using Biotin (R)-Sulfoxide.

Protocol 2: Biotinylation of Proteins with Biotin (R)-Sulfoxide-NHS Ester

This protocol provides a general guideline for labeling proteins with primary amines.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin (R)-Sulfoxide-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Immediately before use, dissolve the Biotin (R)-Sulfoxide-NHS ester in DMSO or DMF to a concentration of 10 mM.[11]

  • Add a 10-20 fold molar excess of the biotinylating reagent to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[11]

  • Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes at room temperature.

  • Remove excess, unreacted biotinylating reagent using a desalting column.

Protocol 3: Affinity Purification of a Target Protein

Materials:

  • Streptavidin-agarose or magnetic beads

  • Biotinylated bait protein

  • Cell lysate or sample containing the target protein

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffers (see Protocol 4 and 5)

Procedure:

  • Equilibrate the streptavidin resin with Binding/Wash Buffer.

  • Incubate the resin with the biotinylated bait protein for 1 hour at room temperature with gentle mixing to allow for immobilization.

  • Wash the resin three times with Binding/Wash Buffer to remove unbound bait protein.

  • Add the cell lysate or sample containing the target protein to the resin.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the target protein to bind to the immobilized bait.

  • Wash the resin five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Proceed with one of the elution protocols below.

Elution Strategies

Protocol 4: Competitive Elution with Free Biotin

This method relies on the displacement of the bound Biotin (R)-Sulfoxide-tagged complex with an excess of free biotin.

Materials:

  • Competitive Elution Buffer: Binding/Wash Buffer containing 2-10 mM free biotin.

Procedure:

  • Add 1-2 column volumes of Competitive Elution Buffer to the washed resin.

  • Incubate for 10-15 minutes at room temperature with gentle agitation.

  • Collect the eluate.

  • Repeat the elution step 2-3 times for complete recovery.

  • Pool the elution fractions.

Protocol 5: Novel Enzymatic Elution with Biotin Sulfoxide Reductase

This protocol offers a highly specific and gentle elution method by converting the bound Biotin (R)-Sulfoxide to biotin.

Materials:

  • Biotin Sulfoxide Reductase (BisC)

  • Enzymatic Elution Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT

  • NADPH solution (10 mM)

Procedure:

  • Prepare the Enzymatic Elution Buffer. The optimal pH for biotin sulfoxide reductase from Rhodobacter sphaeroides is around 8.0.[8]

  • Add 1-2 column volumes of Enzymatic Elution Buffer containing 10-50 µg/mL of Biotin Sulfoxide Reductase and 200-500 µM NADPH to the washed resin.

  • Incubate the reaction for 30-60 minutes at 30°C with gentle mixing.

  • Collect the eluate containing the target protein.

  • To ensure complete elution, a subsequent wash with a low concentration of free biotin (e.g., 0.1-0.5 mM in Binding/Wash Buffer) can be performed.

Elution cluster_main Elution Strategies cluster_competitive Competitive Elution cluster_enzymatic Enzymatic Elution Start Washed Resin with Bound Target Protein Comp_Elution Add Free Biotin (2-10 mM) Start->Comp_Elution Enz_Elution Add Biotin Sulfoxide Reductase + NADPH (pH 8.0) Start->Enz_Elution Comp_Collect Collect Eluate Comp_Elution->Comp_Collect Enz_Incubate Incubate at 30°C Enz_Elution->Enz_Incubate Enz_Collect Collect Eluate Enz_Incubate->Enz_Collect

Figure 2: Comparison of competitive and enzymatic elution strategies.

Quantitative Data Summary

While extensive quantitative data for Biotin (R)-Sulfoxide is still emerging, the following table provides a comparative overview of different biotin-based affinity systems.

FeatureStandard BiotinDesthiobiotinBiotin (R)-Sulfoxide (Predicted)
Binding Affinity (Kd) ~10⁻¹⁴ M[1][2]~10⁻¹¹ MWeaker than biotin, stronger than desthiobiotin
Elution Conditions Harsh (e.g., 8M Guanidine HCl, pH 1.5)[3]Mild (competitive elution with free biotin)[5]Mild (competitive or enzymatic elution)
Column Regeneration Not possible after harsh elution[3]PossiblePossible
Preservation of Protein Function Often compromisedHighHigh

Troubleshooting

IssuePossible CauseSolution
Low yield of purified protein Inefficient biotinylationOptimize the molar ratio of Biotin (R)-Sulfoxide-NHS ester to protein.
Incomplete binding to the columnIncrease incubation time during immobilization and sample binding steps.
Inefficient elutionFor competitive elution, increase the concentration of free biotin or the incubation time. For enzymatic elution, optimize enzyme concentration, NADPH concentration, and incubation time/temperature.
High background/non-specific binding Insufficient washingIncrease the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing salt concentration or adding a non-ionic detergent).
Enzymatic elution is not working Inactive enzymeEnsure proper storage and handling of the Biotin Sulfoxide Reductase.
Suboptimal reaction conditionsVerify the pH and temperature of the elution buffer are optimal for enzyme activity. Ensure the presence of NADPH.

Conclusion

Biotin (R)-Sulfoxide presents a valuable addition to the toolkit of affinity purification, offering a balance between strong binding for effective capture and the potential for gentle elution. The novel enzymatic elution strategy, in particular, opens up new possibilities for the purification of sensitive proteins and protein complexes, where maintaining structural and functional integrity is paramount. As research in this area continues, the development of standardized reagents and further characterization of the binding kinetics will undoubtedly expand the applications of this promising technology.

References

  • Biotin sulfoxide. Grokipedia. [Link]

  • Pollock, V. V., & Barber, M. J. (2001). Kinetic and mechanistic properties of biotin sulfoxide reductase. Biochemistry, 40(5), 1430–1441. [Link]

  • Streptavidin - Wikipedia. [Link]

  • Kinetic and mechanistic properties of biotin sulfoxide reductase - PubMed. [Link]

  • Biotinate sulfoxide(1-) | C10H15N2O4S- | CID 25244087 - PubChem. [Link]

  • US5892057A - Preparation of sulfo-N-hydroxysuccinimide salts - Google P
  • (PDF) Biotin sulfoxide - ResearchGate. [Link]

  • 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents | Bioconjugate Chemistry - ACS Publications. [Link]

  • A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC - NIH. [Link]

  • LYNX Rapid Plus Biotin (Type 1) Antibody Conjugation Kit | Bio-Rad. [Link]

  • Which step to use between Streptavidin-biotin purification of proteins complexes and LC MSMS analysis? [Link]

  • A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC. [Link]

Sources

Application Note: Biotin (R)-Sulfoxide as a Negative Control in Biotinylation Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Controls in Biotinylation Assays

The biotin-streptavidin interaction is the cornerstone of numerous life science applications, from affinity purification and immunoassays to proximity labeling and cellular imaging. This extraordinarily strong non-covalent bond, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), provides exquisite specificity and resilience under harsh experimental conditions[1][2][3][4]. However, the very strength of this interaction necessitates the use of meticulously designed controls to ensure that observed signals are the result of specific, biotin-mediated binding and not experimental artifacts. Non-specific binding of biotinylated probes or endogenous biotinylated molecules can lead to false positives, compromising data integrity[5].

This application note details the use of Biotin (R)-Sulfoxide, a biologically inactive metabolite of biotin, as a robust negative control for biotinylation-dependent assays[6][7]. By incorporating Biotin (R)-Sulfoxide into experimental workflows, researchers can confidently discriminate between true biotin-streptavidin interactions and background noise, thereby enhancing the reliability and reproducibility of their results.

The Scientific Rationale: Why Biotin (R)-Sulfoxide?

The utility of Biotin (R)-Sulfoxide as a negative control is rooted in a subtle but critical structural modification. Biotin (R)-Sulfoxide is formed by the oxidation of the sulfur atom within the thiophane ring of the biotin molecule[8][9]. This chemical change, which occurs naturally during biotin metabolism, fundamentally alters the molecule's ability to interact with the biotin-binding pocket of streptavidin and avidin[6][7].

While d-biotin fits perfectly into the binding site, stabilized by a network of hydrogen bonds and van der Waals forces, the addition of the oxygen atom in Biotin (R)-Sulfoxide creates steric hindrance and disrupts the precise stereochemistry required for high-affinity binding. Consequently, Biotin (R)-Sulfoxide exhibits negligible affinity for streptavidin compared to biotin. This property makes it an ideal negative control; it is structurally very similar to biotin, sharing its core scaffold and valeric acid side chain, but lacks the key feature required for the specific interaction under investigation.

Key Properties of Biotin vs. Biotin (R)-Sulfoxide:

Propertyd-BiotinBiotin (R)-Sulfoxide
Binding Affinity to Streptavidin (Kd) ~10⁻¹⁴ M[1][3]Negligible
Biological Activity Active coenzyme for carboxylases[9]Biologically inactive metabolite[6][7]
Chemical Formula C₁₀H₁₆N₂O₃SC₁₀H₁₆N₂O₄S[6]
Key Structural Difference Thioether group in the thiophane ringSulfoxide group in the thiophane ring[8][9]

Experimental Design: Integrating Biotin (R)-Sulfoxide Controls

Biotin (R)-Sulfoxide can be employed in two primary ways to validate biotinylation experiments: as a competitive inhibitor to demonstrate specificity and as a negative control to assess background signal.

Workflow 1: Competitive Binding Assay

A competitive binding assay is a powerful method to demonstrate that the interaction between your biotinylated "bait" molecule and streptavidin is specific. In this setup, an excess of free biotin should effectively compete with the biotinylated bait for binding to streptavidin, leading to a significant reduction in signal. Conversely, an equimolar excess of Biotin (R)-Sulfoxide should have no effect on the signal, proving that the competition is specific to the biotin moiety.

G cluster_0 Assay Condition 1: No Competitor cluster_1 Assay Condition 2: With Excess Biotin cluster_2 Assay Condition 3: With Excess Biotin (R)-Sulfoxide BiotinBait Biotinylated Bait Protein StreptavidinBead Streptavidin-Coated Bead BiotinBait->StreptavidinBead Strong Binding Signal_High High Signal StreptavidinBead->Signal_High BiotinBait_C Biotinylated Bait Protein StreptavidinBead_C Streptavidin-Coated Bead BiotinBait_C->StreptavidinBead_C Binding Blocked Signal_Low Low/No Signal StreptavidinBead_C->Signal_Low FreeBiotin Excess Free Biotin FreeBiotin->StreptavidinBead_C Competition BiotinBait_S Biotinylated Bait Protein StreptavidinBead_S Streptavidin-Coated Bead BiotinBait_S->StreptavidinBead_S Strong Binding Signal_High_S High Signal StreptavidinBead_S->Signal_High_S Sulfoxide Excess Biotin (R)-Sulfoxide Sulfoxide->StreptavidinBead_S No Competition

Caption: Competitive binding assay workflow.

Workflow 2: Negative Control for Pull-Down/Enrichment

In pull-down or affinity enrichment experiments, it is crucial to demonstrate that the captured "prey" proteins are interacting with the biotinylated "bait" and not non-specifically with the streptavidin-coated support or the bait protein itself, independent of the biotin tag. Here, a parallel experiment is run where the bait protein is either not biotinylated or is "mock biotinylated" in the presence of Biotin (R)-Sulfoxide instead of a biotinylating agent.

G cluster_0 Experimental Condition cluster_1 Negative Control Condition Lysate_Exp Cell Lysate (Prey Proteins) Bait_Exp Biotinylated Bait Protein Lysate_Exp->Bait_Exp Interaction Bead_Exp Streptavidin Beads Bait_Exp->Bead_Exp Specific Capture Elution_Exp Elution Bead_Exp->Elution_Exp Result_Exp Specific Prey Proteins Identified Elution_Exp->Result_Exp Lysate_Ctrl Cell Lysate (Prey Proteins) Bait_Ctrl Non-Biotinylated Bait or 'Mock' Biotinylated Bait (using Biotin (R)-Sulfoxide) Lysate_Ctrl->Bait_Ctrl Interaction Bead_Ctrl Streptavidin Beads Bait_Ctrl->Bead_Ctrl No Capture Elution_Ctrl Elution Bead_Ctrl->Elution_Ctrl Result_Ctrl No/Low Prey Proteins Identified Elution_Ctrl->Result_Ctrl

Caption: Pull-down experiment with negative control.

Protocols

Protocol 1: Competitive ELISA to Validate Binding Specificity

This protocol is designed to confirm that the binding of a biotinylated antibody (or other protein) to a streptavidin-coated plate is specific and can be competed away by free biotin but not by Biotin (R)-Sulfoxide.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated antibody (or protein of interest)

  • d-Biotin

  • Biotin (R)-Sulfoxide

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated secondary antibody (if applicable)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Wash the streptavidin-coated plate wells 3 times with 200 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. Wash the wells 3 times with Wash Buffer.

  • Competitor Addition: Prepare solutions of d-Biotin and Biotin (R)-Sulfoxide in Blocking Buffer at a 100-fold molar excess relative to the biotinylated antibody concentration.

    • Control Wells: Add 50 µL of Blocking Buffer.

    • Biotin Competition Wells: Add 50 µL of the d-Biotin solution.

    • Sulfoxide Control Wells: Add 50 µL of the Biotin (R)-Sulfoxide solution.

  • Biotinylated Antibody Addition: Immediately add 50 µL of the biotinylated antibody (at its working concentration) to all wells.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Washing: Wash the wells 5 times with Wash Buffer to remove unbound antibody and competitors.

  • Detection: Proceed with standard ELISA detection steps (e.g., addition of secondary antibody, substrate, and stop solution).

  • Analysis: Read the absorbance at 450 nm. A significant decrease in signal should be observed only in the wells containing d-Biotin.

Protocol 2: Negative Control for a Protein Pull-Down Assay

This protocol outlines how to use a non-biotinylated bait protein alongside a biotinylated bait protein to control for non-specific interactions in a pull-down experiment. Biotin (R)-Sulfoxide can be used in a "mock" biotinylation reaction to create a control bait that has been subjected to the same chemical treatment, further strengthening the control.

Materials:

  • "Bait" protein

  • NHS-Biotin (for the experimental sample)

  • Biotin (R)-Sulfoxide (for the negative control "mock" reaction)

  • Cell lysate containing "prey" proteins

  • Streptavidin-conjugated magnetic beads

  • Lysis Buffer (ensure it's compatible with your protein interactions)

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Dialysis or desalting columns

Procedure:

  • Bait Preparation:

    • Experimental Bait: Biotinylate your bait protein according to a standard protocol using NHS-Biotin. Remove excess, unreacted biotin using a desalting column.

    • Negative Control Bait: Perform a "mock" biotinylation reaction by substituting NHS-Biotin with an equimolar amount of Biotin (R)-Sulfoxide. Subject this sample to the same reaction conditions and desalting procedure.

  • Bead Preparation: Wash the streptavidin magnetic beads three times with Lysis Buffer.

  • Incubation:

    • In separate tubes, incubate the prepared cell lysate (e.g., 1 mg total protein) with:

      • The biotinylated bait protein.

      • The "mock" biotinylated (Biotin (R)-Sulfoxide treated) bait protein.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Capture: Add the washed streptavidin beads to each lysate/bait mixture and incubate for 1 hour at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Perform a final wash with a buffer lacking detergent if preparing for mass spectrometry.

  • Elution: Add 50 µL of Elution Buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to elute the captured proteins.

  • Analysis: Analyze the eluates from both the experimental and negative control samples by SDS-PAGE and subsequent Western blotting or mass spectrometry. Proteins identified in the experimental sample but absent or significantly reduced in the negative control sample are considered specific interaction partners.

Conclusion

References

  • Dundas, C. M., Demonte, D., & Park, S. (2013). Streptavidin-biotin technology: improvements and innovations in chemical and biological applications. Applied microbiology and biotechnology, 97(21), 9343–9353. [Link]

  • Laitinen, O. H., Hytonen, V. P., Nordlund, H. R., & Kulomaa, M. S. (2006). Genetically engineered avidins and streptavidins. Cellular and Molecular Life Sciences, 63(24), 2992-3017. [Link]

  • Pikkupeura, E., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS ONE, 14(2), e0204194. [Link]

  • Ghazani, A. A., et al. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 4(26), 21757-21772. [Link]

  • Wikipedia. (2023, December 28). Streptavidin. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Streptavidin vs. Avidin: Unraveling the Nuances of Biotin-Binding Proteins. Retrieved from [Link]

  • IBA Lifesciences. (n.d.). Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins. Retrieved from [Link]

  • Tramontano, A., et al. (2023). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. Biomedicines, 11(11), 2955. [Link]

  • Melville, D. B. (1954). Biotin sulfoxide. Journal of Biological Chemistry, 208(2), 513-520. [Link]

  • Holmberg, A., et al. (2005). The biotin-streptavidin interaction can be reversibly broken using water at elevated temperatures. Electrophoresis, 26(3), 501-510. [Link]

  • Hytonen, V. P., et al. (2003). A new method for the direct measurement of the biotin content of cells and tissues. Journal of Lipid Research, 44(8), 1607-1611. [Link]

  • Grokipedia. (n.d.). Biotin sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171548, Biotin. Retrieved from [Link]

  • Pollock, V. V., & Barber, M. J. (2001). Kinetic and mechanistic properties of biotin sulfoxide reductase. Biochemistry, 40(5), 1430-1440. [Link]

  • Strilić, D. Ž., et al. (2023). Biotin Interference With Laboratory Test Results. Hospital Pharmacology, 10(4), 1510-1518. [Link]

Sources

Biotin (R)-Sulfoxide applications in drug development studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary: The Oxidative Liability of Biotin

In drug development, Biotin (Vitamin B7) is ubiquitous—used as a high-affinity handle for antibody-drug conjugates (ADCs), a capture moiety in Ligand Binding Assays (LBAs), and a targeting vector for cancer therapeutics. However, the thioether ring of biotin is highly susceptible to oxidation by Reactive Oxygen Species (ROS), generating Biotin Sulfoxide .

While often overlooked, this oxidation is stereoselective, predominantly yielding Biotin (R)-Sulfoxide (also known as d-biotin d-sulfoxide). This metabolite presents a dual nature in pharmaceutical research:

  • A Critical Interference: Oxidation of biotinylated reagents dramatically reduces Streptavidin binding affinity (

    
     shift from 
    
    
    
    M to
    
    
    M), causing catastrophic drift in assay sensitivity and stability.
  • A Therapeutic Target: The enzyme responsible for recycling this metabolite, Biotin Sulfoxide Reductase (BSR) , is a validated antimicrobial target involved in bacterial oxidative stress defense.

This guide provides the protocols necessary to quantify Biotin (R)-Sulfoxide, assess reagent stability, and screen for BSR inhibitors.

The Biotin Redox Cycle & Isomer Specificity

Understanding the stereochemistry is vital for experimental design. ROS oxidation of biotin yields a ~4:1 ratio of the (R)-sulfoxide to the (S)-sulfoxide.

Pathway Visualization

The following diagram illustrates the oxidation of biotin and its enzymatic recycling, highlighting the specific role of Biotin (R)-Sulfoxide.

BiotinCycle Biotin Biotin (Reduced) High Affinity for SA RSulfoxide Biotin (R)-Sulfoxide (Major Isomer) Low Affinity for SA Biotin->RSulfoxide Oxidation (Major) SSulfoxide Biotin (S)-Sulfoxide (Minor Isomer) Biotin->SSulfoxide Oxidation (Minor) ROS ROS / H2O2 (Oxidative Stress) ROS->Biotin RSulfoxide->Biotin Enzymatic Reduction (NADPH Dependent) BSR Biotin Sulfoxide Reductase (BisC / MsrA Homologs) BSR->RSulfoxide Target Substrate

Caption: The Biotin Redox Cycle. Biotin (R)-Sulfoxide is the primary oxidation product and the specific substrate for Biotin Sulfoxide Reductase (BSR).

Application I: Assessing Critical Reagent Stability

Context: Many "assay failures" in PK/PD studies are actually reagent failures. Biotinylated capture antibodies stored in non-optimized buffers can oxidize to Biotin (R)-Sulfoxide over time. Since Biotin (R)-Sulfoxide has significantly lower affinity for Streptavidin, this results in a loss of capture efficiency and signal decrease.

Protocol: LC-MS/MS Quantification of Biotin Oxidation

This protocol distinguishes intact Biotin from Biotin (R)-Sulfoxide in biotinylated reagents (e.g., Antibodies, Peptides).

Materials:

  • Analyte: Biotinylated Antibody/Protein of interest.

  • Standards: d-Biotin (Sigma) and Biotin (R)-Sulfoxide (Cayman Chem/BenchChem).

  • Enzyme: Pronase E or Proteinase K (for exhaustive digestion).

  • Internal Standard: Biotin-d4.

Workflow Steps:

  • Proteolytic Digestion:

    • Dilute biotinylated protein to 1 mg/mL in 50 mM Ammonium Bicarbonate (pH 7.8).

    • Add Pronase E (1:20 enzyme:substrate ratio).

    • Incubate at 37°C for 4-16 hours to release the biotin-lysine (biocytin) moiety.

    • Note: Acid hydrolysis is avoided as it can induce artificial oxidation or degradation.

  • Sample Extraction:

    • Precipitate remaining peptides with 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid and Biotin-d4 (IS).

    • Centrifuge at 15,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0% B to 30% B over 5 minutes (Biotin species are polar).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Biotin 245.1 [M+H]+227.1 (Loss of H2O)2518
Biotin (R)-Sulfoxide 261.1 [M+H]+243.1 (Loss of H2O)2820
Biotin (R)-Sulfoxide 261.1 [M+H]+216.1 (Characteristic)2825
Biotin-d4 (IS) 249.1 [M+H]+231.12518

Data Analysis: Calculate the Oxidation Index :



Threshold: Reagents with >15% oxidation often show detectable 

shifts in Surface Plasmon Resonance (SPR) assays.

Application II: Target Validation (BSR Inhibitor Screening)

Context: Bacteria (e.g., Salmonella, Mycobacterium tuberculosis) rely on Biotin Sulfoxide Reductase (BSR/BisC) to repair oxidized biotin and survive host ROS attacks. Inhibiting BSR is a novel antimicrobial strategy.

Protocol: Kinetic BSR Activity Assay

This assay uses purified Biotin (R)-Sulfoxide as a substrate to measure BSR activity via NADPH oxidation.

Experimental Setup:

  • Enzyme: Recombinant BSR (e.g., E. coli BisC or S. typhimurium homolog).

  • Substrate: Biotin (R)-Sulfoxide (Note: The (S)-isomer is typically inactive for BisC-type enzymes).

  • Cofactor: NADPH.

Step-by-Step Procedure:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA. DTT is essential to maintain the enzyme active site but does not reduce the sulfoxide non-enzymatically at this pH.

  • Master Mix (per well in 96-well plate):

    • Buffer: to 100 µL

    • NADPH: 200 µM (Final)

    • Enzyme: 50 nM (Final)

  • Compound Addition: Add 1 µL of test compound (DMSO stock). Incubate 10 min at 25°C.

  • Reaction Initiation: Add Biotin (R)-Sulfoxide to a final concentration of 500 µM (

    
     is typically ~200-300 µM).
    
  • Detection: Monitor Absorbance at 340 nm (NADPH depletion) every 30 seconds for 20 minutes.

Validation Criteria:

  • Negative Control: No Enzyme (monitor background NADPH oxidation).

  • Positive Control: Known BSR active fraction or wild-type lysate.

  • Z-Factor: > 0.5 required for HTS validation.

Application III: Metabolic Profiling & Interference Mitigation

Context: In high-dose biotin therapy (e.g., for Multiple Sclerosis), plasma biotin levels spike, interfering with Streptavidin-Biotin immunoassays. However, biotin is rapidly metabolized to Biotin Sulfoxide and Bisnorbiotin.

  • Crucial Distinction: Biotin Sulfoxide does not bind Streptavidin effectively. Therefore, if an assay fails due to "biotin interference," it is caused by the parent Biotin, not the Sulfoxide.

  • Application: Quantifying the Biotin/Sulfoxide ratio in plasma helps determine the true window of interference clearance.

Comparative Binding Data (Biotin vs. Sulfoxide):

Parameterd-BiotinBiotin (R)-SulfoxideImpact on Assay
Molecular Weight 244.3 Da260.3 Da+16 Da shift (LC-MS detectable)
Streptavidin


M

M
5-log loss in affinity
Interference Potential High (Competes for SA)Low (Washes off)Sulfoxide is "assay silent"
Solubility ModerateHigh (More polar)Elutes earlier in Reverse Phase

Protocol Note: When running clinical samples, use the LC-MS method described in Section 3. If Biotin (R)-Sulfoxide is the dominant species, the sample is likely safe for Streptavidin-based immunoassays despite high total "biotin-related" metabolites.

References

  • Structural Basis of Biotin Affinity: Title: How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. Source: NIH / Biochem J. Link:[Link]

  • Biotin Interference in Immunoassays: Title: Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays.[1] Source: ACS Omega. Link:[Link]

  • LC-MS/MS Detection of Biotin Tags: Title: Detectability of biotin tags by LC-MS/MS.[2][3] Source: bioRxiv / ResearchGate. Link:[Link][4][5][6]

  • Biotin Sulfoxide Reductase Kinetics: Title: Kinetic and mechanistic properties of biotin sulfoxide reductase. Source: PubMed / Biochemistry. Link:[Link]

  • Oxidation Effects on Affinity: Title: Measurement by SPR of very low dissociation rates: oxidation-mediated loss of biotin-streptavidin affinity.[7] Source: PubMed / Anal Biochem. Link:[Link]

Sources

Purifying Biotin (R)-Sulfoxide: A Detailed Guide to Diastereomeric Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomeric Purity in Biotin Derivatives

Biotin, a vital B-vitamin, plays a crucial role as a coenzyme in various metabolic pathways. Its oxidation at the sulfur atom of the thiophane ring leads to the formation of biotin sulfoxide, a metabolite that exists as two diastereomers: (R)-sulfoxide and (S)-sulfoxide.[1] This oxidation introduces a new chiral center at the sulfur atom, resulting in molecules that have the same connectivity but different three-dimensional arrangements.[1][2] While biotin itself is biologically active, its sulfoxide metabolites are generally considered inactive.[3] For researchers studying the metabolism, biological activity, or potential therapeutic applications of biotin derivatives, obtaining diastereomerically pure biotin (R)-sulfoxide is often a critical prerequisite.

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of biotin (R)-sulfoxide from a diastereomeric mixture. We will delve into the fundamental principles of diastereomeric separation and present field-proven protocols for fractional crystallization and column chromatography. Furthermore, we will discuss methods for assessing the purity of the final product, ensuring the integrity and reliability of subsequent experimental work.

The Foundation of Separation: Exploiting Physicochemical Differences

The successful separation of biotin (R)-sulfoxide from its (S)-diastereomer hinges on the subtle yet significant differences in their physical and chemical properties. Diastereomers, unlike enantiomers, possess distinct physical properties, including solubility, melting point, and chromatographic behavior.[2] These differences arise from the varied spatial arrangement of the atoms, which in turn affects the intermolecular forces and interactions with their environment.

The key to separating the biotin sulfoxide diastereomers lies in their differential solubilities in various solvent systems.[4] This principle is the cornerstone of fractional crystallization, a classical yet highly effective purification technique. By carefully selecting solvents and controlling temperature, it is possible to selectively precipitate one diastereomer while the other remains in solution.

Similarly, in chromatographic separations, the diastereomers will exhibit different affinities for the stationary phase due to their unique three-dimensional structures. This differential interaction allows for their separation as they are transported through the column by the mobile phase.

Fractional Crystallization: A Classic Approach to Diastereomeric Resolution

Fractional crystallization is a powerful technique for separating diastereomers based on their differing solubilities. The following protocol is adapted from the foundational work on the synthesis and separation of biotin sulfoxide diastereomers.[4]

Principle of the Method

This method leverages the differential solubility of the (R)- and (S)-biotin sulfoxide diastereomers in a mixture of glacial acetic acid and ethanol. By carefully controlling the solvent composition and temperature, the less soluble diastereomer can be selectively crystallized, leaving the more soluble one in the mother liquor.

Experimental Protocol
  • Dissolution: Begin by dissolving the crude mixture of biotin sulfoxide diastereomers in a minimal amount of warm glacial acetic acid.

  • Initial Crystallization (Isolation of the less soluble l-Sulfoxide/ (S)-Sulfoxide):

    • Cool the acetic acid solution to room temperature.

    • Slowly add absolute ethanol to the solution. The ratio of ethanol to acetic acid should be carefully optimized, but a good starting point is a high proportion of ethanol.

    • Allow the solution to stand at a reduced temperature (e.g., in a refrigerator) for an extended period (24-48 hours) to promote crystallization.

    • The less soluble diastereomer, historically referred to as the l-sulfoxide (levorotatory), will precipitate out of the solution as fine crystals.[4]

    • Collect the crystals by filtration and wash them with cold ethanol to remove any residual mother liquor.

  • Isolation of the d-Sulfoxide/ (R)-Sulfoxide from the Mother Liquor:

    • Take the ethanolic mother liquor from the previous step, which is now enriched with the more soluble d-sulfoxide (dextrorotatory), and concentrate it under reduced pressure to obtain an oil.[4]

    • Dissolve this oily residue in a small volume of glacial acetic acid.

    • To this solution, add a different anti-solvent, such as ethyl acetate, to induce the crystallization of the d-sulfoxide.

    • Again, allow the solution to stand at a reduced temperature for 24-48 hours.

    • The desired biotin (R)-sulfoxide (the d-sulfoxide) will crystallize as prismatic crystals.[4]

    • Collect the crystals by filtration and wash with a cold mixture of acetic acid and ethanol.

  • Recrystallization for Higher Purity: For enhanced purity, the collected crystals of biotin (R)-sulfoxide can be recrystallized from a suitable solvent system, such as a mixture of acetic acid and ethanol.[4]

Data Presentation
ParameterValue/RangeReference
Initial SolventGlacial Acetic Acid[4]
Anti-solvent for l-SulfoxideAbsolute Ethanol[4]
Anti-solvent for d-SulfoxideEthyl Acetate[4]
Crystallization TemperatureRefrigerated[4]
Expected PurityHigh, but may require recrystallization[4]

Column Chromatography: A Modern Approach to High-Purity Separation

While fractional crystallization is effective, column chromatography offers a more versatile and often higher-resolution method for separating diastereomers. Silica gel chromatography is a commonly employed technique for this purpose.

Principle of the Method

The separation of biotin sulfoxide diastereomers on a silica gel column is based on their differential adsorption to the polar stationary phase. The diastereomer that interacts more strongly with the silica gel will be retained longer on the column, while the less strongly interacting diastereomer will elute first. The choice of the mobile phase is critical to achieving optimal separation.

Experimental Workflow Diagram

G cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis & Pooling Pack Pack silica gel column Equilibrate Equilibrate with mobile phase Pack->Equilibrate Load Load crude mixture Equilibrate->Load Elute Elute with mobile phase Load->Elute Collect Collect fractions Elute->Collect TLC Analyze fractions by TLC Collect->TLC Pool Pool pure fractions TLC->Pool Evaporate Evaporate solvent Pool->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Yields Pure Biotin (R)-Sulfoxide

Caption: Workflow for the purification of biotin (R)-sulfoxide by silica gel chromatography.

Detailed Protocol
  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the chosen mobile phase.

    • Carefully pack a glass chromatography column with the slurry, ensuring a uniform and air-free bed. The column dimensions will depend on the amount of material to be purified.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the mobile phase through it until a stable baseline is achieved.

  • Sample Loading:

    • Dissolve the crude biotin sulfoxide mixture in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which the compound is highly soluble and which is a weak eluent).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. A common mobile phase for the separation of polar compounds like biotin derivatives on silica gel is a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol or ethanol). The exact ratio will need to be optimized.

    • Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of the desired product. Thin-Layer Chromatography (TLC) is a rapid and effective method for this.

    • Spot a small aliquot of each fraction onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots using a suitable method (e.g., UV light if the compounds are UV-active, or a staining reagent).[5][6][7][8][9]

  • Pooling and Solvent Evaporation:

    • Based on the TLC analysis, pool the fractions containing the pure biotin (R)-sulfoxide.

    • Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Recommended Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of polar organic molecules.
Mobile Phase Chloroform:Methanol or Dichloromethane:MethanolA gradient or isocratic mixture can be used. The polarity should be optimized to achieve good separation.
Detection Thin-Layer Chromatography (TLC)A quick and efficient way to monitor the separation and identify fractions containing the pure product.

Purity Assessment: Ensuring Diastereomeric Excess

After purification, it is essential to determine the diastereomeric purity of the isolated biotin (R)-sulfoxide. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Chiral HPLC for Diastereomeric Purity

A chiral HPLC method can effectively separate and quantify the two diastereomers.

Analytical HPLC Protocol
  • Column: A chiral stationary phase (CSP) column is required. The specific type of CSP will depend on the nature of the analyte. For biotin derivatives, a column based on a polysaccharide derivative (e.g., cellulose or amylose) or a protein-based column could be effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chiral HPLC. The ratio of these solvents is critical for achieving separation.

  • Detection: UV detection is commonly used for biotin and its derivatives, typically at a wavelength around 200-220 nm.[10]

  • Sample Preparation: Prepare a dilute solution of the purified biotin (R)-sulfoxide in the mobile phase.

  • Injection and Analysis: Inject a small volume of the sample onto the HPLC system and record the chromatogram. The retention times of the two diastereomers will be different, allowing for their quantification.

  • Calculation of Diastereomeric Excess (d.e.): The d.e. can be calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:

    d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Logical Relationship Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Synthesis Oxidation of Biotin Crystallization Fractional Crystallization Synthesis->Crystallization Chromatography Column Chromatography Synthesis->Chromatography HPLC Chiral HPLC Crystallization->HPLC Chromatography->HPLC Final_Product Pure Biotin (R)-Sulfoxide HPLC->Final_Product Confirms Purity

Sources

Application Notes and Protocols for Utilizing Biotin (R)-Sulfoxide in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Biotin (R)-Sulfoxide as a substrate for detailed enzyme kinetic studies. The focus is on the characterization of biotin sulfoxide reductase and similar enzymes, with an emphasis on experimental design, execution, and data interpretation.

Introduction: The Significance of Biotin (R)-Sulfoxide in Biological Systems

Biotin, or vitamin B7, is an essential cofactor for a suite of carboxylase enzymes involved in crucial metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism[1][2]. The sulfur atom within biotin's thiophane ring is susceptible to oxidation, which can occur spontaneously or enzymatically, leading to the formation of biotin sulfoxide[3][4][5]. This oxidation renders biotin biologically inactive. However, certain organisms, particularly prokaryotes like Escherichia coli and Salmonella enterica, possess a dedicated enzymatic system to salvage this oxidized form. The key enzyme in this process is Biotin Sulfoxide Reductase (BSO reductase), which catalyzes the reduction of biotin sulfoxide back to active biotin[3][6].

Biotin (R)-Sulfoxide, a specific stereoisomer of biotin sulfoxide, serves as a critical substrate for studying the kinetics of BSO reductase and related enzymes. Understanding the kinetics of this enzyme is vital for elucidating microbial metabolic pathways, mechanisms of oxidative stress tolerance, and even virulence in pathogenic bacteria[6]. Furthermore, the study of BSO reductase, a member of the molybdenum cofactor-containing enzyme family, provides insights into the broader class of molybdoenzymes that catalyze oxygen atom transfer reactions[7][8][9][10].

These notes will guide the user through the theoretical and practical aspects of designing and executing robust kinetic assays using Biotin (R)-Sulfoxide.

The Enzymatic Reaction: Mechanism and Cofactors

Biotin sulfoxide reductase catalyzes the reduction of d-biotin d-sulfoxide (the (R)-sulfoxide) to d-biotin. This reaction is dependent on a reducing equivalent, with a strong preference for NADPH over NADH[11][12]. The enzyme follows a Ping Pong Bi-Bi mechanism, where the enzyme binds to the first substrate (NADPH), a product is released (NADP+), the enzyme then binds to the second substrate (Biotin (R)-Sulfoxide), and the second product (biotin) is released, regenerating the free enzyme[11][12].

The catalytic cycle involves the molybdenum cofactor at the active site. The molybdenum center cycles between the oxidized Mo(VI) and reduced Mo(IV) states. The reaction proceeds via an oxygen atom transfer from the biotin sulfoxide to the molybdenum center, which is subsequently reduced by NADPH[13].

reaction_mechanism E_MoVI Enzyme-Mo(VI) E_MoVI_NADPH E-Mo(VI)-NADPH E_MoVI->E_MoVI_NADPH 1. NADPH binds E_MoIV_NADP E-Mo(IV)-NADP+ E_MoVI_NADPH->E_MoIV_NADP 2. Electron Transfer E_MoIV Enzyme-Mo(IV) E_MoIV_NADP->E_MoIV 3. NADP+ releases E_MoIV_BSO E-Mo(IV)-BSO E_MoIV->E_MoIV_BSO 4. Biotin (R)-Sulfoxide (BSO) binds E_MoVI_Biotin E-Mo(VI)-Biotin E_MoIV_BSO->E_MoVI_Biotin 5. Oxygen Atom Transfer E_MoVI_Biotin->E_MoVI 6. Biotin releases

Figure 1: Simplified Ping Pong Bi-Bi kinetic mechanism of Biotin Sulfoxide Reductase.

Properties and Handling of Biotin (R)-Sulfoxide

Proper handling and storage of Biotin (R)-Sulfoxide are crucial for obtaining reproducible kinetic data.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₄S[3][4]
Molecular Weight 260.31 g/mol [4]
Appearance White to off-white crystalline powder[3]
Solubility Good in water (up to 10 mg/mL in PBS, pH 7.2), moderately soluble in ethanol and DMSO[3]
Storage Store at -20°C for long-term stability[6]
Purity ≥95% recommended for kinetic studies[6]

Note: It is advisable to prepare fresh aqueous solutions of Biotin (R)-Sulfoxide for each experiment to avoid potential degradation.

Detailed Protocol for a Continuous Spectrophotometric Kinetic Assay

This protocol describes a continuous assay for BSO reductase activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reagent and Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. Prepare a 1 M stock solution and dilute to the final concentration. The optimal pH for the enzyme from Rhodobacter sphaeroides is around 8.0[11][12].

  • NADPH Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Determine the exact concentration spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm. Store in small aliquots at -20°C and protect from light.

  • Biotin (R)-Sulfoxide Stock Solution: Prepare a 100 mM stock solution in the assay buffer. This may require gentle warming to fully dissolve. Store at -20°C in aliquots.

  • Enzyme Solution: Purified biotin sulfoxide reductase should be diluted in the assay buffer to a suitable concentration for the assay. The final enzyme concentration should be chosen to yield a linear reaction rate for at least 5-10 minutes.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, and BSO Stocks Mix Add Buffer, NADPH, and BSO to Cuvette Reagents->Mix Enzyme Dilute Enzyme to Working Concentration Initiate Initiate Reaction with Enzyme Addition Enzyme->Initiate Equilibrate Equilibrate at Assay Temperature (e.g., 25°C) Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm in a Spectrophotometer Initiate->Monitor Calc_V0 Calculate Initial Velocity (V₀) from the Linear Phase Monitor->Calc_V0 Plot Plot V₀ vs. [Substrate] Calc_V0->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Determine Determine Km and Vmax Fit->Determine

Figure 2: General experimental workflow for the kinetic analysis of Biotin Sulfoxide Reductase.

Spectrophotometric Assay Procedure
  • Set up a spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C).

  • In a 1 mL cuvette, add the following components:

    • Assay Buffer (to a final volume of 1 mL)

    • NADPH (to a final concentration, e.g., 200 µM)

    • Biotin (R)-Sulfoxide (at varying concentrations, e.g., 0-1000 µM)

  • Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 10 µL).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, collecting data points every 15-30 seconds.

  • Perform control reactions lacking the enzyme or Biotin (R)-Sulfoxide to account for any non-enzymatic NADPH oxidation.

Data Analysis and Interpretation

Calculation of Initial Velocity

The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance vs. time plot. The rate of NADPH consumption is calculated using the Beer-Lambert law:

V₀ (µM/min) = (ΔA₃₄₀ / min) / ε * path length (cm) * 10⁶

Where:

  • ΔA₃₄₀ / min is the initial rate of absorbance change.

  • ε is the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • The path length is typically 1 cm.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), perform the assay with a fixed, saturating concentration of one substrate (e.g., NADPH) while varying the concentration of the other (Biotin (R)-Sulfoxide). Plot the calculated initial velocities (V₀) against the substrate concentrations. The data should then be fitted to the Michaelis-Menten equation using a non-linear regression software:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

The turnover number (k꜀ₐₜ) can be calculated if the enzyme concentration [E] is known:

k꜀ₐₜ = Vₘₐₓ / [E]

Sample Kinetic Data

The following table presents example kinetic data for a hypothetical BSO reductase.

[Biotin (R)-Sulfoxide] (µM)Initial Velocity (V₀) (µM/min)
5010.5
10018.2
20028.6
40040.0
60046.2
80050.0
100052.6

For the BSO reductase from Rhodobacter sphaeroides, reported apparent Kₘ values are approximately 714 µM for Biotin (R)-Sulfoxide and 65 µM for NADPH[11][12]. The apparent k꜀ₐₜ for NADPH is around 500 s⁻¹[11][12].

Concluding Remarks

Biotin (R)-Sulfoxide is an invaluable tool for the detailed kinetic characterization of biotin sulfoxide reductases. The protocols and guidelines presented here provide a robust framework for obtaining high-quality, reproducible data. Such studies are fundamental to advancing our understanding of microbial metabolism, oxidative stress response, and the broader family of molybdoenzymes.

References

  • Pollock, V. V., & Barber, M. J. (1997). Molybdenum cofactor requirement for biotin sulfoxide reduction in Escherichia coli. Journal of Biological Chemistry, 272(6), 3355-3362. [Link]

  • Pollock, V. V., & Barber, M. J. (2001). Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase. Biochemistry, 40(5), 1430-1441. [Link]

  • Grokipedia. (n.d.). Biotin sulfoxide. Retrieved from a publicly available online encyclopedia.
  • Wikipedia. (2023, March 25). Biotin sulfoxide. [Link]

  • del Campillo-Campbell, A., & Campbell, A. (1982). Molybdenum cofactor requirement for biotin sulfoxide reduction in Escherichia coli. Journal of Bacteriology, 149(2), 469-478. [Link]

  • Barber, M. J., Pollock, V. V., & Spence, J. T. (2001). Kinetic and mechanistic properties of biotin sulfoxide reductase. Biochemistry, 40(5), 1430-1441. [Link]

  • Linus Pauling Institute. (2023). Biotin. Oregon State University. [Link]

  • Melville, D. B. (1954). Biotin Sulfoxide. Journal of Biological Chemistry, 208(2), 495-501. [Link]

  • Berkovitch, F., Nicolet, Y., Wan, J. T., Jarrett, J. T., & Drennan, C. L. (2004). Crystal Structure of Biotin Synthase, an S-Adenosylmethionine-Dependent Radical Enzyme. Science, 303(5654), 76-79. [Link]

  • Wu, H., et al. (2021). Kinetic resolution of sulfoxides with high enantioselectivity using a new homologue of methionine sulfoxide reductase B. Organic & Biomolecular Chemistry, 19(3), 633-639. [Link]

  • UniProt. (n.d.). bisC - Biotin sulfoxide reductase - Escherichia coli (strain K12). [Link]

  • Ezraty, B., et al. (2005). Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Journal of Bacteriology, 187(1), 131-137. [Link]

  • Garton, S. D., et al. (1997). Structure of the Molybdenum Site of Rhodobacter sphaeroides Biotin Sulfoxide Reductase. Biochemistry, 36(40), 11985-11991. [Link]

  • del Campillo-Campbell, A., Dykhuizen, D., & Cleary, P. P. (1979). Enzymic reduction of d-biotin d-sulfoxide to d-biotin. Methods in Enzymology, 62, 379-385. [Link]

  • Garton, S. D., et al. (1997). Resonance Raman characterization of biotin sulfoxide reductase. Comparing oxomolybdenum enzymes in the ME(2)SO reductase family. Journal of the American Chemical Society, 119(51), 12906-12916. [Link]

  • Ezraty, B., et al. (2005). Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Journal of Bacteriology, 187(1), 131-137. [Link]

  • Fernandez-Mejia, C. (2023). Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases. International Journal of Molecular Sciences, 24(13), 10813. [Link]

  • Kisker, C., Schindelin, H., & Rees, D. C. (1997). A structural comparison of molybdenum cofactor-containing enzymes. FEMS Microbiology Reviews, 20(3-4), 503-521. [Link]

  • Romero, E., et al. (2018). Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Racemic Sulfoxides. ACS Catalysis, 8(11), 10688-10696. [Link]

  • Kisker, C., Schindelin, H., & Rees, D. C. (1997). Molybdenum-Cofactor-Containing Enzymes: Structure and Mechanism. Annual Review of Biochemistry, 66, 233-267. [Link]

Sources

The Use of Biotin (R)-Sulfoxide in Nutritional Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Biotin (R)-Sulfoxide in the Context of Biotin Metabolism and Oxidative Stress

Biotin, or vitamin B7, is an essential water-soluble vitamin that acts as a crucial coenzyme for five carboxylase enzymes vital for fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] The biological activity of biotin is intrinsically linked to its chemical structure, particularly the thioether linkage in its thiophane ring. This sulfur atom is susceptible to oxidation, leading to the formation of biotin sulfoxide. This oxidation can occur spontaneously or enzymatically, and results in two diastereomers: Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide.[2][3]

In mammalian systems, biotin sulfoxide is primarily considered a biologically inactive catabolite, excreted in the urine and comprising a significant portion of total urinary biotin metabolites.[2] Its levels can increase under conditions of accelerated biotin turnover, such as during pregnancy.[2] Conversely, in some prokaryotes, biotin sulfoxide can be reduced back to active biotin by the enzyme biotin sulfoxide reductase, highlighting a fascinating metabolic divergence.[2][4]

The presence and concentration of biotin sulfoxide in biological fluids and tissues can serve as a potential biomarker for oxidative stress.[5] As a stable, well-characterized oxidative metabolite of biotin, Biotin (R)-Sulfoxide is an invaluable tool for researchers in nutritional science, biochemistry, and drug development.[6] This guide provides in-depth application notes and detailed protocols for the effective use of Biotin (R)-Sulfoxide in a research setting.

I. Physicochemical Properties and Synthesis of Biotin (R)-Sulfoxide

Biotin (R)-Sulfoxide is characterized by the introduction of an oxygen atom at the sulfur of the thiophane ring of biotin. This modification significantly alters its polarity and biological activity in mammalian systems.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂O₄S[2][6]
Molecular Weight 260.31 g/mol [6]
IUPAC Name 5-[(3aS,4S,5R,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid[6]
Stereoisomers Exists as (R)- and (S)-forms at the sulfoxide center.[2]
Laboratory Synthesis of Biotin Sulfoxide

A common method for the laboratory synthesis of a mixture of Biotin (R)- and (S)-Sulfoxides involves the controlled oxidation of d-biotin.[2]

Protocol 1: Synthesis of Biotin Sulfoxide

  • Dissolution: Dissolve d-biotin in glacial acetic acid at room temperature.

  • Oxidation: Add one equivalent of hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Allow the reaction to proceed for 24 hours at room temperature. This results in a mixture of the (R)- and (S)-diastereomers.[2]

  • Purification: The diastereomers can be separated by fractional crystallization or chromatography on silica gel, exploiting their different solubilities.[2]

Causality: The use of a single equivalent of H₂O₂ is crucial to favor the formation of the sulfoxide over the sulfone (over-oxidation product). Glacial acetic acid provides a suitable reaction medium. The separation of diastereomers is possible due to their distinct physical properties arising from their different three-dimensional structures.

II. Analytical Applications: Quantifying Biotin and its Metabolites

Accurate quantification of biotin and its metabolites, including Biotin (R)-Sulfoxide, is essential for nutritional assessment and studying metabolic pathways. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[7] Biotin (R)-Sulfoxide serves as a critical analytical standard in these applications.

Protocol 2: Analysis of Biotin and Biotin (R)-Sulfoxide in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of biotin and Biotin (R)-Sulfoxide in plasma or urine.

1. Sample Preparation:

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add an internal standard (e.g., ¹³C-labeled biotin).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine:

    • Thaw frozen urine samples.

    • Add an internal standard.

    • Dilute the sample with 2% acetonitrile in water.[8]

    • Centrifuge to remove any particulates before injection.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)Provides good retention and separation of biotin and its moderately polar metabolites.[9]
Mobile Phase A 0.1% Formic acid in waterAcidifies the mobile phase to improve peak shape and ionization efficiency.[8][9]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution.[8][9]
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical LC-MS.
Gradient A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes)Allows for the elution of compounds with a range of polarities.
Injection Volume 5 - 10 µLStandard injection volume.
Ionization Mode Electrospray Ionization (ESI), Positive ModeBiotin and its metabolites ionize well in positive mode.[9]
MS/MS Detection Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity, monitor specific precursor-to-product ion transitions for biotin, Biotin (R)-Sulfoxide, and the internal standard.

3. Data Analysis:

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of Biotin (R)-Sulfoxide and biotin standards.

Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) is Add Internal Standard sample->is extract Protein Precipitation (Plasma) or Dilution (Urine) is->extract concentrate Evaporation & Reconstitution extract->concentrate lc HPLC Separation (C18 Column) concentrate->lc Inject ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: Workflow for the quantification of Biotin (R)-Sulfoxide.

III. Probing Enzyme Activity and Metabolism

Biotin (R)-Sulfoxide can be used as a substrate to study the activity of enzymes involved in biotin metabolism, particularly biotinidase and biotin sulfoxide reductase.

Protocol 3: Colorimetric Assay for Biotinidase Activity

Biotinidase is the enzyme responsible for recycling biotin by cleaving it from biocytin (biotinyl-lysine). While not a direct substrate, studying the potential inhibitory or modulatory effects of Biotin (R)-Sulfoxide on biotinidase activity can be insightful. A common method to measure biotinidase activity is a colorimetric assay using N-biotinyl-p-aminobenzoate (B-PABA) as a substrate.[10]

1. Reagents:

  • Phosphate buffer (e.g., 0.1 M, pH 6.0)

  • N-biotinyl-p-aminobenzoate (B-PABA) solution

  • Trichloroacetic acid (TCA) solution

  • Sodium nitrite solution

  • Ammonium sulfamate solution

  • N-(1-Naphthyl)ethylenediamine dihydrochloride solution

  • p-aminobenzoic acid (PABA) standards

  • Biotin (R)-Sulfoxide solution (for inhibition studies)

2. Assay Procedure:

  • Reaction Setup: In a microtiter plate, combine the serum or plasma sample with the phosphate buffer. For inhibition studies, pre-incubate the enzyme source with varying concentrations of Biotin (R)-Sulfoxide.

  • Initiate Reaction: Add the B-PABA substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding TCA solution.

  • Color Development:

    • Add sodium nitrite solution and incubate.

    • Add ammonium sulfamate solution to quench excess nitrite.

    • Add N-(1-Naphthyl)ethylenediamine dihydrochloride to develop a colored product with the released PABA.

  • Measurement: Read the absorbance at 546 nm using a microplate reader.[3]

  • Quantification: Determine the amount of PABA released by comparing the absorbance to a standard curve prepared with PABA standards. One unit of biotinidase activity is typically defined as the amount of enzyme that releases 1 nmol of PABA per minute.

Self-Validation: The inclusion of PABA standards allows for the accurate quantification of the reaction product. A blank reaction without the enzyme source should be included to account for any non-enzymatic hydrolysis of the substrate.

IV. Investigating Oxidative Stress

The ratio of biotin sulfoxide to biotin in biological fluids can be an indicator of in vivo oxidative stress. Biotin (R)-Sulfoxide can be used in cell culture and animal models to study the cellular response to an oxidized form of biotin.

Protocol 4: In Vitro Model for Studying the Effects of Biotin (R)-Sulfoxide on Cellular Health

This protocol outlines a general approach to assess the impact of Biotin (R)-Sulfoxide on a cell line of interest (e.g., hepatocytes, neurons).

1. Cell Culture and Treatment:

  • Culture the chosen cell line under standard conditions.

  • Treat the cells with varying concentrations of Biotin (R)-Sulfoxide and/or biotin for 24-48 hours. Include a vehicle control.

  • To induce oxidative stress, a subset of cells can be co-treated with an oxidizing agent (e.g., hydrogen peroxide or 7β-hydroxycholesterol).[11]

2. Assessment of Cellular Viability and Oxidative Stress:

  • Cell Viability: Measure cell viability using assays such as MTT or trypan blue exclusion.

  • Reactive Oxygen Species (ROS) Production: Quantify intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Lipid Peroxidation: Measure markers of lipid peroxidation, such as malondialdehyde (MDA), using commercially available kits.

  • Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.

3. Analysis of Biotin-Dependent Carboxylase Activity:

  • Prepare cell lysates from the treated and control cells.

  • Measure the activity of a biotin-dependent carboxylase (e.g., pyruvate carboxylase or propionyl-CoA carboxylase) using established methods. This will help determine if Biotin (R)-Sulfoxide competes with biotin for binding to holocarboxylase synthetase or has other effects on carboxylase function.

Logical Relationship in Oxidative Stress Studies

G cluster_stressor Cellular Stressor cluster_response Cellular Response cluster_outcome Potential Outcome stressor Biotin (R)-Sulfoxide Exposure ros Increased ROS Production stressor->ros viability Decreased Cell Viability stressor->viability carboxylase Altered Carboxylase Activity stressor->carboxylase ros->viability outcome Impaired Cellular Metabolism viability->outcome carboxylase->outcome

Caption: Investigating the cellular impact of Biotin (R)-Sulfoxide.

V. Applications in Drug Development

Biotinylation, the covalent attachment of biotin to other molecules, is a widely used technique in drug development for targeted delivery, particularly to cancer cells that overexpress biotin receptors.[12] The stability of these biotinylated drugs is crucial for their efficacy.

Application Note: Use of Biotin (R)-Sulfoxide in Stability Testing of Biotinylated Drugs

The thioether group of biotin in a biotin-drug conjugate is susceptible to oxidation. The formation of Biotin (R)-Sulfoxide on the conjugate could potentially alter its binding affinity to biotin receptors and affect its therapeutic efficacy.

Experimental Design:

  • Forced Degradation Study: Subject the biotinylated drug to oxidative stress conditions (e.g., treatment with H₂O₂).

  • Analysis: Use LC-MS/MS to monitor the formation of the biotin sulfoxide-drug conjugate. Biotin (R)-Sulfoxide can be used as a reference standard to confirm the identity of the degradation product.

  • Binding Affinity Assay: Compare the binding affinity of the original biotinylated drug and the oxidized conjugate to biotin receptors (e.g., using surface plasmon resonance or cell-based binding assays).

  • In Vitro Efficacy: Evaluate the cytotoxic or therapeutic effect of the original and oxidized conjugates on target cells.

This information is critical for determining the shelf-life and storage conditions of biotinylated therapeutics.

Conclusion

Biotin (R)-Sulfoxide is a versatile and indispensable tool in nutritional research and drug development. Its application as an analytical standard, a probe for enzyme activity, a marker for oxidative stress, and a tool in drug stability studies provides researchers with a means to delve deeper into the complexities of biotin metabolism and the impact of oxidative processes on this essential vitamin. The protocols and application notes provided herein offer a robust framework for the effective utilization of Biotin (R)-Sulfoxide in a variety of research contexts.

References

  • Biotin sulfoxide - Grokipedia. Available from: [Link]

  • analytical method for the detection of biotin - Rass Biosolution. Available from: [Link]

  • What is the mechanism of Biotin? - Patsnap Synapse. Available from: [Link]

  • Characterization of LC-MS based urine metabolomics in healthy children and adults - NIH. Available from: [Link]

  • Biotin Metabolism - SMPDB. Available from: [Link]

  • (PDF) Biotin sulfoxide - ResearchGate. Available from: [Link]

  • Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement - Vietnam Journal of Food Control (VJFC). Available from: [Link]

  • (a) HPLC chromatogram of biotin (internal standard) and (8) in plasma... - ResearchGate. Available from: [Link]

  • Biotinylation and high affinity avidin capture as a strategy for LC-MS based metabolomics - Diva-portal.org. Available from: [Link]

  • Analysis of Biotinidase Activity in Serum by Digital Imaging Colorimetry Detection - NIH. Available from: [Link]

  • Biotin | Linus Pauling Institute | Oregon State University. Available from: [Link]

  • Biotin - PMC - PubMed Central. Available from: [Link]

  • Biotin attenuation of oxidative stress, mitochondrial dysfunction, lipid metabolism alteration and 7β-hydroxycholesterol-induced cell death in 158N murine oligodendrocytes - PubMed. Available from: [Link]

  • Biotin's Lessons in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cellular uptake of biotin: mechanisms and regulation - PubMed - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC. Available from: [Link]

Sources

Application Note: Advanced Methods for Assessing Biotin Status & Interference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

In modern drug development and clinical diagnostics, "Biotin Status" presents a dual challenge. Researchers must distinguish between two distinct analytical needs:

  • Physiological Deficiency (The Metabolic View): Rare but critical. Assessing cellular utilization of biotin using functional biomarkers like 3-Hydroxyisovaleric Acid (3-HIA).[1][2][3][4]

  • Pharmacological Excess (The Analytical View): Common and disruptive. Quantifying high circulating biotin levels (caused by supplementation) that interfere with streptavidin-biotin based immunoassays.[5][6]

This guide moves beyond simple "vitamin measurement." It provides high-fidelity protocols for quantifying biotin by LC-MS/MS (the gold standard for specificity) and assessing functional status via urinary metabolites. It also includes a critical workflow for managing biotin interference in immunogenicity and pharmacokinetic assays.

Biological Grounding: The Leucine-Biotin Axis[4]

To assess status accurately, one must understand the metabolic consequence of deficiency. Biotin is an obligate cofactor for 3-methylcrotonyl-CoA carboxylase (MCC) .[1][2][4]

  • Mechanism: MCC catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA during Leucine catabolism.[1][4]

  • Deficiency Marker: When biotin is insufficient, MCC activity drops.[3][4][7] The substrate (3-methylcrotonyl-CoA) is shunted to an alternative pathway, hydrated by enoyl-CoA hydratase to form 3-Hydroxyisovaleric Acid (3-HIA) .[2][4]

Visualization: The Metabolic Shunt

BiotinMetabolism Leucine Leucine Input Isovaleryl Isovaleryl-CoA Leucine->Isovaleryl MC_CoA 3-Methylcrotonyl-CoA Isovaleryl->MC_CoA MCC_Enzyme Enzyme: MCC (Requires Biotin) MC_CoA->MCC_Enzyme Biotin Sufficient Hydratase Enzyme: Enoyl-CoA Hydratase (Biotin Independent) MC_CoA->Hydratase Biotin Deficient (Blockage) MG_CoA 3-Methylglutaconyl-CoA (Normal Pathway) MCC_Enzyme->MG_CoA HIA 3-Hydroxyisovaleric Acid (3-HIA) (Deficiency Biomarker) Hydratase->HIA

Figure 1: The metabolic diversion of Leucine catabolism.[4] In biotin deficiency, the MCC pathway is blocked, shunting flux toward 3-HIA accumulation.[4]

Protocol A: Quantifying Serum Biotin by LC-MS/MS

Application: Drug Development (PK/PD), Interference Detection. Why this method? Immunoassays for biotin are prone to auto-interference. LC-MS/MS provides absolute specificity, essential for distinguishing endogenous levels (0.1–0.8 ng/mL) from supplement-induced spikes (>100 ng/mL).

Materials & Reagents
  • Analytes: D-Biotin (std), Biotin-d4 (Internal Standard).

  • Matrix: Human Serum (Biotin-stripped recommended for calibration blanks).

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm) or PFP (Pentafluorophenyl) for enhanced retention of polar vitamins.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 200 µL of serum into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Biotin-d4 working solution (50 ng/mL). Vortex 10s.

  • Precipitation: Add 600 µL of cold Methanol (containing 1% Formic Acid).

  • Agitation: Vortex vigorously for 2 mins; incubate at -20°C for 10 mins to maximize protein crash.

  • Centrifugation: Spin at 15,000 x g for 10 mins at 4°C.

  • Evaporation: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Centrifuge again if cloudy.

LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.[6]

  • Ionization: ESI Positive Mode (Biotin is readily protonated).

  • Run Time: ~5-6 minutes.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Biotin 245.1227.118Quantifier
Biotin 245.1166.128Qualifier
Biotin-d4 249.1231.118Internal Std
Data Analysis & Validation Criteria
  • Linearity: 0.1 ng/mL to 500 ng/mL (weighted 1/x²).

  • Acceptance: Accuracy ±15% (±20% at LLOQ).

  • Interference Check: Monitor retention time drift. High-salt matrices in PK samples can suppress ionization; ensure IS recovery is >50%.

Protocol B: Functional Status via Urinary 3-HIA

Application: Clinical Nutrition, Metabolic Disease Research. Why this method? Serum biotin fluctuates with recent dietary intake. Urinary 3-HIA reflects tissue-level enzymatic function.

Principle

3-HIA is normalized against Creatinine to correct for urine dilution. Reference Range:

  • Normal: < 3.3 mmol/mol creatinine.[8]

  • Marginal Deficiency: > 3.3 mmol/mol creatinine.[7]

Workflow Overview
  • Sample: Spot urine (early morning preferred). No preservatives required if frozen immediately.

  • Derivatization (Optional but recommended for sensitivity):

    • 3-HIA is a small, polar organic acid. Derivatization with EDC/3-Nitrophenylhydrazine (3-NPH) improves retention on C18 columns and ionization efficiency in negative mode.

  • LC-MS/MS Analysis:

    • Mode: Negative ESI (if underivatized) or Negative/Positive (if derivatized).

    • Transitions (Underivatized): m/z 117.1 -> 73.1 (loss of CO2).

  • Creatinine Quant: Must be run in parallel to calculate the ratio.

Application Note: Managing Biotin Interference in Immunoassays

Context: The FDA has issued safety alerts regarding biotin interference.[5][9] High circulating biotin (>20 ng/mL) can competitively displace biotinylated antibodies in streptavidin-based assays.

The Interference Mechanism
  • Sandwich Assays (e.g., Troponin, TSH): Biotin blocks the binding of the capture antibody to the solid phase.

    • Result: Falsely LOW signal.[9]

  • Competitive Assays (e.g., T3, T4): Biotin blocks the binding of the labeled competitor.

    • Result: Falsely HIGH signal.

Protocol: Biotin Depletion (Sample Pre-treatment)

If a sample is suspected of interference (or for validation of drug tolerance), use this depletion protocol.

Materials:

  • Streptavidin-Agarose Beads (High capacity).

  • 0.22 µm Spin Filters.

Procedure:

  • Wash Beads: Aliquot 100 µL of bead slurry. Wash 2x with PBS to remove storage buffer.

  • Incubation: Add 400 µL of patient/subject serum to the washed bead pellet.

  • Mixing: Incubate on a rotator for 60 minutes at Room Temp. (Streptavidin-Biotin binding is rapid, but diffusion into beads takes time).

  • Separation: Transfer mixture to a 0.22 µm spin filter. Centrifuge at 10,000 x g for 2 mins.

  • Analysis: Assay the flow-through (filtrate).

    • Correction Factor: Account for volume displacement by the beads (usually negligible if using dry pellet, but significant if using slurry).

Visualization: Interference & Depletion Logic

BiotinInterference cluster_0 High Dose Sample cluster_1 Assay Consequence cluster_2 Mitigation Protocol Sample Serum Sample (High Biotin) Sandwich Sandwich Assay (Signal Decreases) Sample->Sandwich Interference Competitive Competitive Assay (Signal Increases) Sample->Competitive Interference Beads Add Streptavidin Agarose Beads Sample->Beads Pre-treatment Spin Spin Filtration Beads->Spin CleanSample Depleted Sample (Assay Ready) Spin->CleanSample CleanSample->Sandwich Accurate Result

Figure 2: Logic flow for identifying interference and the physical depletion method to restore assay accuracy.

Summary of Reference Ranges & Thresholds

BiomarkerMatrixNormal RangeDeficiency ThresholdInterference Threshold
Biotin Serum/Plasma133–329 pmol/L (0.03–0.08 ng/mL)< 100 pmol/L> 20 ng/mL (Assay dependent)
3-HIA Urine< 3.3 mmol/mol creatinine> 3.3 mmol/mol creatinineN/A
PCC Activity Lymphocytes> 10% of Control< 10% of ControlN/A

Note: Serum biotin levels >100 ng/mL are common in patients taking 5-10mg supplements for hair/nail health or 300mg for Multiple Sclerosis.

References

  • Mock, D. M. (2017). Biotin: From Nutrition to Therapeutics.[6][7][8][9] The Journal of Nutrition, 147(8), 1487–1492. [Link]

  • FDA Safety Communication. (2019).[9] The FDA Warns that Biotin May Interfere with Lab Tests.[5][9][10][11] U.S. Food and Drug Administration. [Link][9][10][12]

  • Stratton, S. L., et al. (2011). Urinary Excretion of 3-Hydroxyisovaleric Acid is an Early and Sensitive Indicator of Marginal Biotin Deficiency.[1][2][3][4][13] American Journal of Clinical Nutrition, 94(4). [Link]

  • Li, D., et al. (2017). Biotin Interference in Immunoassays: A Review for the Laboratory Scientist. Archives of Pathology & Laboratory Medicine. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (2020). EP07: Interference Testing in Clinical Chemistry. [Link]

Sources

Application Note: Biotin (R)-Sulfoxide in Microbiology & Metabolic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biotin (Vitamin B7) is an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] In oxidative environments, the sulfur atom of the biotin thiophane ring is susceptible to oxidation, yielding Biotin Sulfoxide (BSO) .[1][3] While chemically stable, BSO is biologically inactive as a cofactor.

This guide details the application of Biotin (R)-Sulfoxide as a metabolic probe to study Biotin Sulfoxide Reductase (BisC) activity, oxidative stress resistance mechanisms, and biotin scavenging pathways in bacteria (specifically E. coli and Salmonella). We provide validated protocols for phenotypic screening and enzymatic kinetics, positioning BSO not merely as a byproduct, but as a critical tool for dissecting bacterial redox homeostasis.

Part 1: Mechanism of Action & Biological Context

The Biotin Redox Cycle

In aerobic environments, Reactive Oxygen Species (ROS) oxidize biotin to biotin sulfoxide. This oxidation creates a stereoisomeric mixture, predominantly the (R)-sulfoxide (also historically referred to as the


-sulfoxide) and the minor (S)-sulfoxide.

The accumulation of BSO renders biotin auxotrophs starved for the active vitamin unless they possess a salvage mechanism. The enzyme Biotin Sulfoxide Reductase (BisC) , a molybdoenzyme, catalyzes the NADPH-dependent reduction of BSO back to functional biotin.[1]

  • Physiological Relevance: BisC is essential for survival under nutrient limitation combined with oxidative stress. In E. coli, BisC also exhibits activity against free Methionine-(S)-Sulfoxide, linking biotin salvage to general protein repair mechanisms.

Pathway Visualization

BiotinCycle Biotin D-Biotin (Active Cofactor) BSO Biotin (R)-Sulfoxide (Inactive) Biotin->BSO Spontaneous Oxidation ROS ROS (H2O2, Superoxide) ROS->BSO BSO->Biotin Enzymatic Reduction BisC BisC Enzyme (Biotin Sulfoxide Reductase) BisC->Biotin NADP NADP+ BisC->NADP NADPH NADPH + H+ NADPH->BisC

Figure 1: The Biotin Redox Cycle.[4] Biotin is oxidized by ROS to the inactive sulfoxide form and salvaged by the BisC reductase using NADPH as an electron donor.

Part 2: Experimental Applications & Protocols

Application 1: Phenotypic Screening for Biotin Salvage

Objective: To determine if a bacterial strain expresses functional BisC by assessing growth on media where Biotin (R)-Sulfoxide is the sole source of biotin.

Materials
  • Base Medium: M9 Minimal Salts (biotin-free).

  • Carbon Source: 0.4% Glucose.

  • Reagent: Biotin (R)-Sulfoxide (Custom synthesis or prepared via

    
     oxidation of D-Biotin).
    
  • Control: D-Biotin (Sigma-Aldrich).

  • Strain: E. coli

    
     or 
    
    
    
    (Biotin auxotrophs).
Protocol
  • Pre-culture: Inoculate the biotin auxotroph strain in M9 + Glucose + 10 nM D-Biotin. Grow overnight at 37°C.

  • Wash: Centrifuge cells (3000 x g, 5 min), discard supernatant, and wash pellets 3x with sterile M9 salts to remove carryover biotin. Critical Step: Failure to wash thoroughly will result in background growth (false positives).

  • Inoculation: Resuspend washed cells to OD600 = 0.01 in M9 salts.

  • Plate Setup: Prepare a 96-well plate with 200 µL/well M9 + Glucose supplemented with:

    • Condition A (Negative Ctrl): No supplement.

    • Condition B (Positive Ctrl): 10 nM D-Biotin.

    • Condition C (Test): 10 nM - 1 µM Biotin (R)-Sulfoxide.

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 24–48 hours.

  • Readout: Measure OD600.

    • Interpretation: Growth in Condition C indicates the strain possesses active BisC machinery to reduce the sulfoxide. Lack of growth suggests a bisC deletion or defect.

Application 2: In Vitro BisC Enzymatic Assay (Spectrophotometric)

Objective: Quantify the specific activity of purified BisC or crude lysates by monitoring the oxidation of NADPH.

Principle:



Activity is measured by the decrease in absorbance at 340 nm (

).
Reagents
  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (BisC optimum pH is near neutral).

  • Substrate: 2 mM Biotin (R)-Sulfoxide stock.

  • Cofactor: 10 mM NADPH stock (Freshly prepared, keep on ice).

  • Enzyme: Purified BisC (approx. 0.1–1 µM final) or Cell-Free Extract.

Protocol
  • Blank Preparation: In a quartz cuvette, add:

    • 900 µL Phosphate Buffer

    • 50 µL NADPH (Final: ~0.5 mM)

    • Enzyme solution[5][6][7]

  • Baseline: Monitor

    
     for 2 minutes to establish background NADPH oxidation (oxidase activity).
    
  • Reaction Start: Add 50 µL Biotin (R)-Sulfoxide substrate. Mix rapidly by inversion.

  • Measurement: Record

    
     every 10 seconds for 5–10 minutes at 37°C.
    
  • Calculation:

    
    
    Where 
    
    
    
    = path length (1 cm).
Application 3: HPLC Validation of Biotin Reduction

Objective: Confirm that the product of the reaction is indeed biotin, distinguishing it from potential degradation products.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[7]

  • Gradient: 0–40% B over 20 minutes.

  • Detection: UV at 210 nm (Biotin absorbance).

Workflow
  • Quench: Stop the enzymatic reaction (from Application 2) by adding equal volume of ice-cold Methanol.

  • Clarify: Centrifuge at 15,000 x g for 10 mins to remove precipitated protein.

  • Inject: 20 µL of supernatant.

  • Analysis:

    • Biotin (R)-Sulfoxide RT: ~3.5 min (more polar, elutes earlier).

    • Biotin RT: ~8.5 min.

    • Note: Retention times vary by column; run authentic standards of Biotin and BSO first.

Part 3: Data Analysis & Troubleshooting

Expected Kinetic Data

When characterizing BisC, typical kinetic parameters for Biotin (R)-Sulfoxide reduction in E. coli are:

ParameterValue (Approx.)Notes

(BSO)
200 – 700 µMHigh

suggests BSO is a stress substrate, not a primary metabolite.

(NADPH)
~60 µMStrong affinity for NADPH over NADH.

~300 – 500

Relatively fast turnover once bound.
Inhibitors TungstateCompetes with Molybdate (cofactor biogenesis).
Experimental Workflow Diagram

AssayWorkflow cluster_measure Measurement Phase Start Start: BisC Source (Purified Protein or Lysate) Prep Prepare Reaction Mix (Buffer + NADPH) Start->Prep AddSub Add Biotin (R)-Sulfoxide Prep->AddSub Spec Spectrophotometry (340 nm Decrease) AddSub->Spec Kinetic Rate HPLC HPLC Analysis (Product Separation) AddSub->HPLC Endpoint Validation Result Calculate Specific Activity (µmol/min/mg) Spec->Result HPLC->Result

Figure 2: Step-by-step workflow for the enzymatic validation of Biotin Sulfoxide Reductase.

Part 4: Synthesis of Biotin (R)-Sulfoxide (Reagent Prep)

If commercial (R)-sulfoxide is unavailable, it can be generated from D-Biotin.

  • Oxidation: Dissolve D-Biotin (100 mg) in 5 mL Glacial Acetic Acid.

  • Reaction: Add 1.1 equivalents of 30%

    
    . Incubate at Room Temp for 2 hours.
    
  • Precipitation: Evaporate solvent under vacuum or precipitate with cold acetone.

  • Result: This yields a mixture of (R) and (S) sulfoxides (typically ~4:1 ratio).

  • Purification (Optional): Recrystallization from water can enrich the (R)-isomer (d-sulfoxide), which is less soluble than the (S)-isomer.

References

  • Pollock, V. V., & Barber, M. J. (1997). Kinetic and mechanistic properties of biotin sulfoxide reductase.[4] Biochemistry, 36(47), 14263–14270. Link

  • Ezraty, B., et al. (2005). Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC. Journal of Bacteriology, 187(1), 231–237.[8] Link

  • del Campillo-Campbell, A., & Campbell, A. (1982). Molybdenum cofactor requirement for biotin sulfoxide reduction in Escherichia coli. Journal of Bacteriology, 149(2), 469–478. Link

  • Denkel, L. A., et al. (2013). Biotin sulfoxide reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium.[1] Microbiology, 159(Pt 7), 1447–1458.[9] Link

  • Sali, N., et al. (2010). Mycobacterium tuberculosis expresses methionine sulfoxide reductases A and B that protect from killing by nitrite and hypochlorite. PLOS ONE, 5(5), e10529. Link

Sources

Troubleshooting & Optimization

Optimizing the molar ratio of biotin reagent to protein

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the Molar Ratio of Biotin Reagent to Protein

Introduction: The "Goldilocks" Zone of Labeling

Senior Scientist Note: Welcome to the Biotinylation technical center. You are likely here because you need to attach biotin to a protein (usually an antibody or enzyme) without killing its function or causing it to fall out of solution.

The most critical variable in this chemical reaction is the Molar Ratio (or Challenge Ratio) —the number of biotin molecules you add per molecule of protein.

  • Too Low (<10x excess): Poor sensitivity; the protein isn't "sticky" enough for streptavidin.

  • Too High (>50x excess): Over-labeling. This causes protein precipitation (biotin is hydrophobic) and inactivates the binding site (steric hindrance).

  • Target: For a standard IgG antibody, we aim for a Degree of Labeling (DOL) of 3–5 biotins per molecule .[1] This usually requires a Challenge Ratio of 10–20x .

Module 1: The Calculator (Pre-Experiment)

Before touching a pipette, you must calculate the volume of biotin reagent to add.[1] Do not guess.

The Formula

To achieve a specific Molar Excess (e.g., 20x), use this derivation:



Note: The


 factor adjusts for units if using Daltons and mg/mL directly, but simplified for bench work, use the step-by-step table below.
Step-by-Step Calculation Table
StepParameterExample Value (IgG)Your Value
1 Protein Concentration 2.0 mg/mL
2 Protein Volume 1.0 mL
3 Protein MW 150,000 Da (150 kDa)
4 Calculate Moles of Protein

mmol
5 Target Challenge Ratio 20x (Molar Excess)
6 Calculate Moles of Biotin Needed

mmol
7 Biotin Reagent MW 556.59 Da (e.g., NHS-PEG4-Biotin)
8 Calculate Mass of Biotin Needed

mg
9 Prepare Biotin Stock Dissolve at 10 mM (~5.6 mg/mL) in DMSO
10 Volume to Add Calculate

required to deliver 0.148 mg

CRITICAL: Always dissolve NHS-biotin in anhydrous DMSO or DMF immediately before use. NHS esters hydrolyze (break down) in water within minutes.

Module 2: Optimization Workflow (The 3-Point Titration)

Do not commit all your precious protein to a single ratio. Run a "Pilot Study" using small aliquots (e.g., 100 µg each) to determine the optimal ratio for your specific protein.

Workflow Diagram

BiotinOptimization cluster_reaction Reaction Setup (Pilot) Start Start: Purified Protein (PBS, pH 7.2-7.5) Calc Calculate Challenge Ratios (Low, Med, High) Start->Calc Tube1 Tube A: 10x Excess Calc->Tube1 Tube2 Tube B: 20x Excess (Standard) Calc->Tube2 Tube3 Tube C: 50x Excess Calc->Tube3 Incubate Incubate (30-60 min @ RT or 2h @ 4°C) Tube1->Incubate Tube2->Incubate Tube3->Incubate Desalt Remove Unreacted Biotin (Desalting Column / Dialysis) Incubate->Desalt QC HABA Assay (Calculate DOL) Desalt->QC Func Functional Assay (ELISA / Western) QC->Func Decision Select Optimal Ratio Func->Decision

Figure 1: The 3-Point Titration Workflow. By testing three ratios (10x, 20x, 50x), you identify the condition that yields high labeling (DOL) without compromising function.

Module 3: Validation (HABA Assay)

You cannot see biotin. You must chemically verify it is there using the HABA assay. HABA binds Avidin (orange). Biotin displaces HABA (colorless). The decrease in absorbance at 500nm (


) tells you how much biotin is attached.[2]
Degree of Labeling (DOL) Calculation


  • 
    : 
    
    
    
    [3]
  • 
    : Extinction coefficient (
    
    
    
    )[2][4]
  • 
    : Pathlength (usually 1 cm)[4][5]
    

Interpretation:

  • DOL < 2: Under-labeled. Increase ratio.

  • DOL 3–5: Optimal for Antibodies. [6]

  • DOL > 8: Risk of aggregation/inactivation.

Module 4: Troubleshooting & FAQs

Q1: My protein precipitated immediately after adding biotin. Why?

Diagnosis: Over-labeling or Solvent Shock.

  • Mechanism: Biotin is hydrophobic.[7][8] Attaching too many biotins turns your protein hydrophobic, causing it to crash out of the aqueous buffer.

  • Solution:

    • Lower the Ratio: Drop from 20x to 10x or 5x.

    • Switch Reagents: Use PEG-Biotin (e.g., NHS-PEG4-Biotin). The polyethylene glycol (PEG) arm is hydrophilic and maintains solubility [1].

    • Check DMSO: Ensure the final volume of DMSO/DMF in your reaction is <10% (ideally <2%).

Q2: The HABA assay says I have 0 biotins attached.

Diagnosis: Buffer Incompatibility or Hydrolysis.

  • Mechanism: Did you have Tris or Glycine in your buffer? These contain primary amines.[9][8][10][11][12][13] The NHS-biotin reacted with the buffer, not your protein.

  • Solution: Dialyze into PBS (pH 7.4) or Borate buffer before starting. Ensure no Sodium Azide is present (it interferes with conjugation efficiency).

Q3: My protein is biotinylated (DOL = 5) but no longer binds its target.

Diagnosis: Steric Hindrance or Active Site Modification.

  • Mechanism: A biotin attached to a lysine inside the antigen-binding site.

  • Solution:

    • Use a Longer Linker: Switch from NHS-Biotin to NHS-LC-Biotin or NHS-PEG12-Biotin . The extra length allows the biotin to reach streptavidin without blocking the protein [2].

    • Lower the Ratio: Aim for a DOL of 1-2.

Troubleshooting Logic Tree

BiotinTroubleshooting Problem Identify Issue Precip Precipitation Problem->Precip NoSignal No Signal (ELISA/WB) Problem->NoSignal Sol2 Use PEG-Biotin or Lower Ratio Precip->Sol2 CheckHABA Check HABA: Is DOL > 0? NoSignal->CheckHABA CheckBuffer Check Buffer: Contains Tris/Glycine? Sol1 Dialyze into PBS CheckBuffer->Sol1 Yes CheckBuffer->Sol2 No (Hydrolysis?) CheckHABA->CheckBuffer DOL = 0 Sol3 Steric Hindrance: Use LC-Biotin CheckHABA->Sol3 DOL is Good

Figure 2: Diagnostic Logic Tree. Follow the path based on your observed symptoms (Precipitation vs. Loss of Signal).

References

Sources

Technical Support Center: Protein Biotinylation Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Protein Biotinylation Core Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are leveraging biotinylation in their experimental workflows. As a Senior Application Scientist, I've compiled this guide to not only provide step-by-step protocols but to also offer insights into the underlying principles and troubleshooting strategies that are critical for success. The goal is to empower you with the knowledge to perform and validate your protein biotinylation experiments with confidence and precision.

This guide is structured in a question-and-answer format to directly address the common challenges and queries that arise during the confirmation of successful protein biotinylation.

Part 1: The First Step - Qualitative & Quantitative Confirmation

Question: How can I quickly determine if my protein has been biotinylated?

A rapid and straightforward method to qualitatively assess biotinylation is the Streptavidin Gel-Shift Assay .[1][2][3] The principle behind this assay is the high-affinity interaction between biotin and streptavidin. When streptavidin binds to a biotinylated protein, it forms a larger complex, which will migrate slower on an SDS-PAGE gel compared to the non-biotinylated protein. This "shift" in molecular weight is a clear indicator of successful biotinylation.

Experimental Protocol: Streptavidin Gel-Shift Assay
  • Sample Preparation:

    • In separate microcentrifuge tubes, prepare the following reactions:

      • Control: 5 µg of your non-biotinylated protein.

      • Test: 5 µg of your biotinylated protein.

    • Adjust the volume of each sample to 10 µL with PBS.

  • Streptavidin Incubation:

    • To the "Test" sample, add a 2 to 4-fold molar excess of streptavidin.

    • Incubate both the "Control" and "Test" samples at room temperature for 15-30 minutes.

  • SDS-PAGE Analysis:

    • Add 2X SDS-PAGE loading buffer to each sample.

    • Heat the samples at 70°C for 5-10 minutes. Note: Avoid boiling, as it can disrupt the streptavidin-biotin interaction.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

    • Expected Result: You should observe a band in the "Test" lane that has a higher molecular weight (the "shifted" band) compared to the protein band in the "Control" lane. The presence of this shifted band confirms biotinylation. The depletion of the original protein band can be used to estimate the extent of biotinylation.[2]

Question: How can I quantify the amount of biotin incorporated onto my protein?

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay is a widely used colorimetric method for quantifying the degree of biotinylation.[4][5][6] This assay is based on the displacement of the HABA dye from an avidin-HABA complex. Biotin has a much higher affinity for avidin and will displace the HABA dye, leading to a decrease in absorbance at 500 nm.[5][6] This change in absorbance is directly proportional to the amount of biotin in your sample.

Experimental Protocol: HABA Assay
  • Prerequisite: Ensure all free, unreacted biotin has been removed from your biotinylated protein sample through dialysis or a desalting column.[4][7] This is critical for accurate quantification.

  • Reagent Preparation:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions. A common preparation involves dissolving HABA and avidin in PBS.[4][8]

  • Measurement:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀). This is your baseline reading.

    • Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (usually within 5 minutes).

    • Record the final absorbance at 500 nm.

  • Calculation of Biotin-to-Protein Molar Ratio:

    • The number of moles of biotin per mole of protein can be calculated using the following values:

      • The change in absorbance at 500 nm.

      • The molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹).[6]

      • The concentration of your protein sample.

Part 2: Advanced Confirmation and Troubleshooting

Question: What are other methods to confirm biotinylation, and when should I use them?

Beyond the initial checks, several other techniques can provide more detailed information about your biotinylated protein.

Method Principle Result Type When to Use Pros Cons
Western Blot Detection of biotinylated protein on a membrane using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).[9][10]Qualitative/Semi-QuantitativeWhen you need to confirm the presence of biotin on a specific protein within a complex mixture.High sensitivity and specificity.More time-consuming than a gel-shift assay.
Mass Spectrometry (MS) Measures the mass of the protein before and after biotinylation. The mass increase corresponds to the number of biotin molecules attached.[1][11][12][13]Highly Quantitative & Site-SpecificWhen you need to know the exact number of biotin labels and their specific locations on the protein.[14]Provides the most detailed and accurate information.[11][12][13]Requires specialized equipment and expertise. Can be challenging for large or heavily glycosylated proteins.[1]
ELISA Immobilized biotinylated protein is detected with a streptavidin-enzyme conjugate.[10]QuantitativeFor high-throughput screening of biotinylation efficiency.High sensitivity and suitable for large sample numbers.Can be prone to high background if not properly optimized.
Troubleshooting Common Issues

Issue 1: Low or No Biotinylation Signal

  • Question: My gel-shift assay shows no shifted band, or my HABA assay indicates a low biotin-to-protein ratio. What went wrong?

    • Cause & Solution:

      • Incorrect Buffer: The biotinylation reaction is highly pH-dependent, with an optimal range of 7.2-8.5 for NHS-ester reactions.[15] Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for the biotinylation reagent, significantly reducing efficiency. Solution: Perform dialysis or use a desalting column to exchange your protein into an amine-free buffer like PBS before the reaction.[16]

      • Inactive Biotin Reagent: NHS-ester biotin reagents are moisture-sensitive and can hydrolyze over time, rendering them inactive. Solution: Always use fresh, high-quality reagents. Dissolve the biotin reagent in an anhydrous solvent like DMSO or DMF immediately before use.

      • Insufficient Biotin Reagent: The molar ratio of biotin to protein is a critical parameter. Solution: Start with a 20:1 molar ratio of biotin reagent to protein and optimize from there. For proteins with fewer accessible primary amines, a higher ratio may be necessary.[16]

Issue 2: Protein Precipitation During Biotinylation

  • Question: My protein solution becomes cloudy or forms a precipitate during the biotinylation reaction. Why is this happening?

    • Cause & Solution:

      • Over-biotinylation: The addition of multiple biotin molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[17] Solution: Reduce the molar ratio of biotin to protein in your reaction. You can also try performing the reaction at a lower temperature (4°C) for a longer duration to slow down the reaction rate.

      • Protein Concentration: High protein concentrations can sometimes promote aggregation. Solution: While higher concentrations are generally more efficient, if you observe precipitation, try reducing the protein concentration.[16]

Issue 3: High Background in Downstream Applications (e.g., Western Blot, ELISA)

  • Question: I'm seeing a lot of non-specific binding in my Western blot or ELISA using my biotinylated protein. How can I reduce this?

    • Cause & Solution:

      • Ineffective Blocking: Failure to adequately block all unoccupied sites on your membrane or plate can lead to non-specific binding of the streptavidin conjugate.[18][19] Solution: Use an appropriate blocking buffer, such as 5% BSA or non-fat dry milk in TBST, and ensure you are incubating for a sufficient amount of time (at least 1 hour at room temperature).

      • Endogenous Biotin: Many biological samples naturally contain biotinylated proteins, which can be detected by streptavidin and cause high background.[18][20] Solution: If you are working with tissues known to have high levels of endogenous biotin (e.g., liver, kidney), consider using an avidin/biotin blocking kit before adding your streptavidin conjugate.

      • Hydrophobic and Ionic Interactions: Streptavidin itself can sometimes bind non-specifically to other proteins or surfaces.[18][21] Solution: Optimize your washing steps by increasing the number of washes or adding a mild detergent like Tween-20 to your wash buffer. Using NeutrAvidin, a deglycosylated form of avidin with a neutral pI, can also help reduce non-specific binding.[20]

Part 3: Visualizing the Workflow

To provide a clear overview of the confirmation process, the following diagram illustrates the decision-making workflow for validating your protein biotinylation.

Biotinylation_Confirmation_Workflow Start Start: Biotinylated Protein Sample Purification Step 1: Purification (Remove excess biotin) Start->Purification Qualitative_Check Step 2: Qualitative Check (Streptavidin Gel-Shift Assay) Purification->Qualitative_Check Shift_Observed Shift Observed? Qualitative_Check->Shift_Observed No_Shift No Shift: Troubleshoot Biotinylation Reaction Shift_Observed->No_Shift No Quantitative_Check Step 3: Quantitative Check (HABA Assay) Shift_Observed->Quantitative_Check Yes No_Shift->Start Re-run Experiment Ratio_OK Biotin:Protein Ratio Acceptable? Quantitative_Check->Ratio_OK Low_Ratio Low Ratio: Optimize Biotinylation Reaction Ratio_OK->Low_Ratio No Advanced_Analysis Step 4: Advanced Analysis (Western Blot / Mass Spec) Ratio_OK->Advanced_Analysis Yes Low_Ratio->Start Re-run Experiment End Confirmed Biotinylated Protein Ready for Downstream Application Advanced_Analysis->End

Caption: Workflow for confirming successful protein biotinylation.

References

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications.[Link]

  • An Alternative Method To Confirm Protein Biotinylation. Peak Proteins.[Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH.[Link]

  • Biotinylation 2D Western Blot. Applied Biomics.[Link]

  • Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry. PubMed.[Link]

  • Direct detection of biotinylated proteins by mass spectrometry. PubMed - NIH.[Link]

  • Site-specific biotinylation of purified proteins using BirA. PMC.[Link]

  • In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe. ResearchOnline@JCU.[Link]

  • In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe. Royal Society of Chemistry.[Link]

  • How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences.[Link]

  • Cell Surface Protein Biotinylation and Analysis. Bio-protocol.[Link]

  • Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper. PubMed.[Link]

  • HABA, Biotin detection agent. Interchim.[Link]

  • Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC.[Link]

  • Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation. PMC.[Link]

  • How can I reduce non-specific binding of protein using Streptavidin beads? ResearchGate.[Link]

  • Biotinylation kits. Fisher Scientific.[Link]

  • How to Biotinylate with Quantifiable Results. Interchim.[Link]

  • Optimizing the labeling of proteins. Molecular Devices.[Link]

  • I am having problems with biotinylation consistency, does anyone have any suggestions/advice? ResearchGate.[Link]

  • How to increase the efficiency of biotinylation? ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Background Signal in Biotin-Based Western Blots

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving Publication-Quality Blots

High background noise in biotin-based western blots is a common yet frustrating issue that can obscure results and lead to misinterpretation of data.[1][2][3] This guide provides a comprehensive approach to troubleshooting and resolving background problems, grounded in the principles of the biotin-streptavidin interaction and sound experimental design.

Understanding the Source of Background

High background in western blotting typically presents in two ways: a uniform dark haze across the membrane or distinct, non-specific bands.[1] A uniform background often points to issues with blocking, washing, or antibody concentrations, while non-specific bands may indicate problems with endogenous biotin or cross-reactivity.[1][2]

The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, which is why it's a powerful tool in molecular biology.[4][5] However, this high affinity can also lead to non-specific binding if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: Why is there a high, uniform background on my biotin-based western blot?

A1: This is often due to insufficient blocking of the membrane, allowing the streptavidin conjugate to bind non-specifically.[1][2] Other causes can include overly concentrated primary or secondary antibodies, inadequate washing, or contaminated buffers.[2][3][6]

Q2: I'm seeing multiple non-specific bands. What could be the cause?

A2: Non-specific bands in a biotin-based system frequently point to the presence of endogenous biotin in your sample.[7][8] Biotin is a vitamin present in all living cells and can be covalently bound to carboxylase enzymes.[7][9] These endogenous biotinylated proteins will be detected by the streptavidin conjugate, leading to false positive bands.[8][10]

Q3: Can my choice of blocking buffer affect the background?

A3: Absolutely. The choice of blocking agent is critical.[11] For instance, non-fat dry milk is a common and cost-effective blocking agent, but it contains endogenous biotin and phosphoproteins.[11][12][13] This makes it unsuitable for biotin-based detection and for studies involving phosphorylated proteins.[11][12][13]

Q4: How can I be sure my secondary antibody isn't the problem?

A4: To determine if the secondary antibody is binding non-specifically, you can run a control blot where the primary antibody is omitted.[2][3] If you still see bands, the secondary antibody is likely the source of the background.

Troubleshooting Guide: A Step-by-Step Approach

Addressing Endogenous Biotin Interference

If you suspect endogenous biotin is the culprit, a specific blocking step is necessary before the primary antibody incubation.[7][14]

Protocol for Endogenous Biotin Blocking

This two-step process first saturates the endogenous biotin with an excess of streptavidin, and then blocks the remaining biotin-binding sites on the streptavidin with free biotin.[7]

  • Step 1: Avidin/Streptavidin Incubation: After the initial protein-based blocking (e.g., with BSA), incubate the membrane in a solution of 0.1 mg/mL streptavidin in a suitable wash buffer (like TBS-T) for 15 minutes at room temperature.[7]

  • Step 2: Washing: Wash the membrane three times for 10 minutes each with wash buffer.[7]

  • Step 3: Biotin Incubation: Incubate the membrane in a solution of 0.5 mg/mL free D-biotin in wash buffer for 30-60 minutes at room temperature.[7]

  • Step 4: Final Washing: Wash the membrane three times for 10 minutes each with wash buffer.[7]

  • Step 5: Proceed with Assay: You can now proceed with the primary antibody incubation as usual.[7]

Endogenous_Biotin_Blocking cluster_workflow Endogenous Biotin Blocking Workflow Start Start Initial_Block Initial Protein Block (e.g., BSA) Start->Initial_Block Begin Protocol Streptavidin_Incubation Incubate with excess Streptavidin Initial_Block->Streptavidin_Incubation Wash_1 Wash 3x Streptavidin_Incubation->Wash_1 Biotin_Incubation Incubate with excess free Biotin Wash_1->Biotin_Incubation Wash_2 Wash 3x Biotin_Incubation->Wash_2 Primary_Ab Proceed to Primary Antibody Incubation Wash_2->Primary_Ab End End Primary_Ab->End

Caption: Workflow for blocking endogenous biotin.

Optimizing Blocking and Washing

Insufficient blocking and washing are primary contributors to high background.[1][2][6]

  • Choice of Blocking Agent: For biotin-based westerns, Bovine Serum Albumin (BSA) is generally preferred over non-fat dry milk.[1][11] Milk contains endogenous biotin which can interfere with the assay.[11][12][13]

  • Blocking Concentration and Duration: If you're experiencing high background, try increasing the concentration of your blocking agent (e.g., from 3% to 5% BSA) and extending the blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[1][2]

  • Washing Procedure: Increase the number and duration of your washes. A standard protocol might be three washes of 5-10 minutes each. Consider increasing this to four or five washes of 10-15 minutes each.[2] The inclusion of a detergent like Tween-20 in your wash buffer is crucial for reducing non-specific binding.[2]

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 3-5% (w/v)Good alternative to milk, especially for phosphoproteins and biotin-based systems.[11][15]Can be more expensive than milk. Some antibodies may cross-react with BSA.[11]
Non-fat Dry Milk 3-5% (w/v)Inexpensive and effective for general use.[11][16]Contains endogenous biotin and phosphoproteins, making it unsuitable for biotin-based detection and phospho-protein analysis.[11][12][13]
Fish Gelatin 2-10% (v/v)Low cross-reactivity with mammalian antibodies.[11][16]Can mask some antigens and may be less effective than BSA or milk in certain applications.[11]
Titrating Antibodies and Conjugates

Using too high a concentration of your primary antibody, biotinylated secondary antibody, or streptavidin-HRP conjugate can lead to increased background.[2][3][6]

  • Antibody Dilution: Systematically titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.

  • Streptavidin-HRP Concentration: The concentration of the streptavidin-HRP conjugate is also critical. If the background is high, try diluting the conjugate further.

Membrane Handling and Experimental Hygiene

Simple errors in handling can introduce significant background.

  • Keep the Membrane Wet: Never allow the membrane to dry out at any stage of the western blotting process, as this can cause irreversible and non-specific binding of antibodies.[1][3]

  • Cleanliness: Ensure all incubation trays and equipment are clean.[17] Contaminated buffers or equipment can be a source of background.[6][17] Always use freshly prepared buffers.[1][6]

Western_Blot_Workflow cluster_workflow General Biotin-Based Western Blot Workflow Sample_Prep 1. Sample Preparation & Electrophoresis Transfer 2. Protein Transfer to Membrane Sample_Prep->Transfer Blocking 3. Membrane Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Wash_1 5. Washing Primary_Ab->Wash_1 Secondary_Ab 6. Biotinylated Secondary Antibody Incubation Wash_1->Secondary_Ab Wash_2 7. Washing Secondary_Ab->Wash_2 Streptavidin_HRP 8. Streptavidin-HRP Incubation Wash_2->Streptavidin_HRP Wash_3 9. Washing Streptavidin_HRP->Wash_3 Detection 10. Chemiluminescent Detection Wash_3->Detection

Caption: Key steps in a biotin-based western blot.

By systematically addressing these potential sources of background, you can significantly improve the quality of your biotin-based western blots, leading to clearer, more reliable, and publishable data.

References

  • A Scientist's Guide to Conquering High Background in Western Blotting. (2025, August 27). BenchSci. Retrieved from [Link]

  • Western blot troubleshooting: high background. American Research Products, Inc. Retrieved from [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Biological Technology. Retrieved from [Link]

  • Western Blot: The Complete Guide. (2025, September 26). Antibodies.com. Retrieved from [Link]

  • Biotin Blocking Buffer. ALAB. Retrieved from [Link]

  • High Background Troubleshooting in Western Blots. Sino Biological. Retrieved from [Link]

  • Tips for Preventing a High Background During Western Blotting. (2016, October 12). G-Biosciences. Retrieved from [Link]

  • Top 8 reasons for high background noise on your western blot. (2012, November 2). Rockland Immunochemicals Inc. Retrieved from [Link]

  • Biotin Blocking Buffer. IBA Lifesciences. Retrieved from [Link]

  • Advansta's Step-by-Step Guide to Western Blots. Advansta. Retrieved from [Link]

  • General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]

  • Tips for Biotin, Avidin, & Streptavidin. Rockland Immunochemicals Inc. Retrieved from [Link]

  • Streptavidin. Wikipedia. Retrieved from [Link]

  • How to get rid of Streptavidin-HRP background/noise on westernblot? (2023, October 17). ResearchGate. Retrieved from [Link]

  • Western Blot Blocking Buffers. Biocompare. Retrieved from [Link]

  • How to Optimize Your Chemiluminescent Western Blots. Azure Biosystems. Retrieved from [Link]

  • How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. Portland Press. Retrieved from [Link]

  • Western Blot: Technique, Theory, and Trouble Shooting. National Center for Biotechnology Information. Retrieved from [Link]

  • How Does Streptavidin Work? Function, Structure, & Uses. (2022, October 10). Excedr. Retrieved from [Link]

  • Troubleshooting Western Blot: High Background. Medical Algorithms. Retrieved from [Link]

  • Troubleshooting Your Blot | Chemiluminescence: Detection. (2024, September 19). LI-COR Biosciences. Retrieved from [Link]

  • Avidin vs. Streptavidin. e-Proteins. Retrieved from [Link]

  • Blocking in Western Blot: Best Practices & Optimization Tips. Boster Biological Technology. Retrieved from [Link]

  • Blocking Endogenous Biotin. (2024, January 27). IHC WORLD. Retrieved from [Link]

  • What is the Best Blocking Agent for Western Transfer? (2012, September 28). G-Biosciences. Retrieved from [Link]

  • Avidin/Biotin Blocking Reagent. Bio-Rad. Retrieved from [Link]

  • Does anyone have a recipe of Biotin blocking buffer for Western blotting using strep-tag II antibody conjugated with HRP ? (2015, July 6). ResearchGate. Retrieved from [Link]

  • Using Streptavidin HRP in westernblots without high background? (2024, October 1). Reddit. Retrieved from [Link]

Sources

Dealing with steric hindrance in the biotinylation of lysine residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Lysine Biotinylation

Status: Operational Support Level: Tier 3 (Advanced Application Science) Subject: Optimizing NHS-Ester chemistries for structurally complex or "masked" proteins.

The Diagnostic Phase: Is it Steric Hindrance?

Before changing reagents, we must distinguish between chemical failure (reaction conditions) and structural failure (steric hindrance). Many researchers mistake buffer incompatibility for inaccessible residues.

Use this decision logic to diagnose your low-labeling efficiency:

BiotinylationDiagnosis Start Problem: Low Biotin Incorporation (Low HABA/Mass Spec Signal) CheckBuffer 1. Check Buffer Composition Start->CheckBuffer TrisGlycine Contains Tris, Glycine, or Imidazole? CheckBuffer->TrisGlycine Exchange Action: Buffer Exchange to PBS or HEPES TrisGlycine->Exchange Yes CheckPH 2. Check pH TrisGlycine->CheckPH No Exchange->CheckPH PHRange Is pH outside 7.2 - 8.5? CheckPH->PHRange AdjustPH Action: Adjust pH (NHS prefers basic conditions) PHRange->AdjustPH Yes CheckSolvent 3. Check Reagent Handling PHRange->CheckSolvent No AdjustPH->CheckSolvent WetSolvent Was DMSO/DMF old or hydrated? CheckSolvent->WetSolvent FreshSolvent Action: Use fresh anhydrous solvent (Hydrolysis is rapid) WetSolvent->FreshSolvent Yes StructureCheck 4. Structural Diagnosis WetSolvent->StructureCheck No FreshSolvent->StructureCheck DenatureTest Test: Run reaction on denatured sample (SDS/Heat) StructureCheck->DenatureTest ResultHigh Result: High Labeling on denatured protein DenatureTest->ResultHigh ResultLow Result: Still Low Labeling DenatureTest->ResultLow ConclusionSteric Diagnosis: STERIC HINDRANCE Lysines are buried or obscured. ResultHigh->ConclusionSteric ConclusionChem Diagnosis: Chemical/Stoichiometry Issue Increase molar excess. ResultLow->ConclusionChem

Figure 1: Diagnostic workflow to isolate steric hindrance from common chemical interference issues.

The Toolkit: Reagent Selection for "Invisible" Lysines

If Figure 1 confirmed steric hindrance, standard biotin reagents will fail because they cannot physically reach the


-amine of the lysine residue, or the resulting biotin tag is too close to the protein surface to fit into the Avidin binding pocket (which is ~9 Å deep).

The Solution: You must switch from alkyl chain spacers to Polyethylene Glycol (PEG) spacers.

Reagent TypeSpacer CompositionLength (Å)SolubilityBest Application
Sulfo-NHS-Biotin None/Short13.5 ÅModerateSurface lysines; Small proteins where linker length is irrelevant.
Sulfo-NHS-LC-Biotin Alkyl Chain (6-carbon)22.4 ÅLow (Hydrophobic)Slightly buried lysines. Risk: Can cause aggregation in hydrophobic pockets.
NHS-PEG4-Biotin PEG (4 units)29.0 Å High (Hydrophilic) The Gold Standard for hindered sites. Increases solubility; flexible arm reaches buried residues.
NHS-PEG12-Biotin PEG (12 units)56.0 ÅVery HighDeeply buried residues; Immobilizing large complexes to streptavidin beads.
Why PEG is Superior to "LC" (Long Chain)

Historically, researchers used "LC" (hydrocarbon) linkers to solve steric issues. However, attaching long hydrophobic chains to a protein often triggers precipitation (aggregation).

  • Mechanism: PEG is hydrophilic.[1][2][3] It recruits a hydration sphere around the modification site. This not only extends the "reach" of the biotin but also prevents the labeled protein from aggregating, which is critical when labeling complex folded structures [1, 2].

Protocol: High-Efficiency Labeling of Hindered Proteins

This protocol is optimized for NHS-PEG4-Biotin , targeting proteins where lysines are partially obscured or where preserving solubility is critical.

Prerequisites:

  • Buffer: PBS (pH 7.[4][5]4) or HEPES (pH 8.0). NO TRIS. NO GLYCINE.

  • Protein Concentration: 1–10 mg/mL (Higher concentration drives the reaction kinetics).[4]

  • Reagent: NHS-PEG4-Biotin (Must be dissolved immediately before use).[1][2]

Step-by-Step Workflow
  • Calculate Molar Excess: For hindered lysines, a standard 10-fold excess is often insufficient. We recommend a Titration Approach (20x, 50x, and 100x molar excess).

    • Calculation:

      
      
      
  • Solvent Preparation (The "Hydrolysis Race"): NHS esters hydrolyze in water within minutes.

    • Weigh NHS-PEG4-Biotin.

    • Dissolve in anhydrous DMSO or DMF to make a 10 mM stock.

    • Critical: Do not prepare this stock until you are ready to pipette.

  • Incubation:

    • Add the calculated volume of Biotin-DMSO to your protein sample.

    • Time/Temp: Incubate for 30-60 minutes at Room Temperature or 2 hours on ice.

    • Why RT? Higher temperature increases the kinetic energy, helping the flexible PEG arm penetrate dynamic surface loops to find the amine.

  • Quenching:

    • Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 mins.

    • Why? This terminates the reaction immediately, preventing over-labeling or non-specific reactions during cleanup.

  • Cleanup:

    • Use a Desalting Column (e.g., Zeba Spin) or Dialysis Cassette to remove free biotin.

    • Note: For PEG-biotins, dialysis takes longer due to the larger molecular weight of the free reagent. Desalting columns are preferred.

Troubleshooting & FAQs
Q1: My protein precipitates immediately after adding the biotin reagent. What happened?

A: You likely changed the isoelectric point (pI) of the protein or introduced too much hydrophobicity.

  • The Cause: Lysine amines are positively charged at physiological pH. converting them to amides (via NHS reaction) neutralizes this charge. If you modify too many lysines, the protein loses solubility.

  • The Fix:

    • Switch to NHS-PEG4-Biotin . The hydrophilic PEG chain compensates for the loss of the positive charge.

    • Reduce the molar excess (e.g., drop from 50x to 20x).

Q2: The HABA assay shows zero biotin incorporation, but my Western Blot works. Is the HABA broken?

A: No, this is a classic "Steric Hindrance of the Assay" artifact.

  • The Mechanism: The HABA assay relies on Avidin binding to the biotin on your protein to displace the HABA dye. If your biotin is attached but sterically hindered (buried in a fold), the large Avidin molecule (66 kDa) cannot reach it to displace the dye. However, in a Western Blot, the protein is denatured (unfolded), exposing the biotin to the detection reagent.

  • The Fix: Use a Fluorescence-based quantitation kit (e.g., FluoReporter) or digest the protein with protease before running HABA/Mass Spec to confirm labeling [3].

Q3: Can I partially denature the protein to expose lysines?

A: Yes, but with caveats.

  • Method: Add 0.5M - 1M Urea or mild heat (37°C) during the labeling reaction.

  • Risk: If your downstream application requires native function (e.g., enzyme activity or receptor binding), this may irreversibly damage the protein. If you only need the protein for Western Blotting or capture, this is a valid strategy.

Visualizing the Molecular Mechanism

Understanding why the spacer length matters is key to selecting the right reagent.

MolecularReach cluster_0 Standard NHS-Biotin (13.5 Å) cluster_1 NHS-PEG4-Biotin (29 Å) Protein Protein Surface (Steric Barrier) Lysine Target Lysine (Buried) Linker1 Too Short Cannot reach pocket Lysine->Linker1 Attached Linker2 PEG Spacer Flexible & Hydrophilic Successfully Bridges Gap Lysine->Linker2 Attached Avidin Avidin/Streptavidin Binding Pocket Linker1->Avidin CLASH (Steric Failure) Linker2->Avidin BINDING SUCCESS

Figure 2: Comparison of spacer arm reach. Short linkers fail to bridge the gap between a buried lysine and the Avidin binding pocket, while PEG linkers provide the necessary reach and flexibility.

References
  • Thermo Fisher Scientific. Biotinylation Reagent Selection Guide. Retrieved from

  • Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 11: Biotinylation Reagents).

  • BenchChem. Troubleshooting low yield in protein biotinylation reactions. Retrieved from

  • Vector Laboratories. How to Biotinylate with Reproducible Results. Retrieved from

Sources

Technical Support Center: Biotin-Streptavidin Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradox of Affinity

Welcome to the technical support center. You are likely here because your ELISA, Western Blot, or Multiplex assay is yielding data that contradicts clinical or experimental expectations.

The Streptavidin-Biotin interaction is the industry standard due to its femtomolar affinity (


). However, this strength is also its Achilles' heel. The system is susceptible to two distinct classes of interference: ligand competition  (free biotin) and antibody cross-reactivity  (anti-streptavidin or anti-biotin antibodies).

This guide moves beyond basic "blocking steps" to address the mechanistic failures causing false positives and negatives in your data.

Module 1: The "Biotin Effect" (Ligand Interference)[1]

Issue: High circulating levels of biotin (Vitamin B7) in samples are competing with your biotinylated reagents. Context: Common in patients taking high-dose biotin (5–300 mg/day) for Multiple Sclerosis or cosmetic reasons.

Mechanism of Failure

Free biotin mimics the analyte in competitive assays or blocks the capture in sandwich assays.

  • Sandwich Assays (e.g., TSH, Troponin): Excess biotin binds the Streptavidin solid phase, preventing the biotinylated capture antibody from binding.[1][2]

    • Result:False Low / False Negative.

  • Competitive Assays (e.g., fT4, fT3): Excess biotin blocks the Streptavidin solid phase, preventing the biotinylated antigen from binding.[1] The assay interprets "low signal" as "high analyte."[3]

    • Result:False High / False Positive.

Visualizing the Failure

BiotinInterference cluster_sandwich Sandwich Assay Failure (False Low) cluster_competitive Competitive Assay Failure (False High) SA_Sandwich Streptavidin Coated Plate Result_S Signal Lost (False Negative) SA_Sandwich->Result_S FreeBiotin_S High Free Biotin (Sample) FreeBiotin_S->SA_Sandwich Saturates Binding Sites CaptureAb Biotinylated Capture Ab (Reagent) CaptureAb->SA_Sandwich Blocked (Steric Hindrance) SA_Comp Streptavidin Coated Plate Result_C Low Signal Interpreted as High Analyte Concentration SA_Comp->Result_C FreeBiotin_C High Free Biotin (Sample) FreeBiotin_C->SA_Comp Saturates Binding Sites Tracer Biotinylated Tracer (Reagent) Tracer->SA_Comp Cannot Bind

Caption: Figure 1. Differential impact of free biotin on Sandwich vs. Competitive assay architectures.

Troubleshooting FAQ

Q: How do I confirm if biotin is the interferent without sending samples out? A: Perform a Dilution Linearity Test .

  • Protocol: Dilute the sample 1:2, 1:4, and 1:8 using the assay's zero-standard diluent.

  • Interpretation:

    • True Result: The calculated concentration remains consistent across dilutions (after correcting for dilution factor).

    • Biotin Interference:[2][4][5][6][7][8][9][10][11][12][13] The interference effect diminishes rapidly. In a sandwich assay, the signal will recover (increase) non-linearly as the free biotin concentration drops below the interference threshold.

Q: Can I just wash the sample? A: No. Biotin is small (244 Da) and soluble. You must actively deplete it. See the Biotin Depletion Protocol below.

Module 2: The "Ghost" Antibodies (ASA & Anti-Linker)

Issue: The patient/animal has endogenous antibodies against Streptavidin (ASA) or the chemical linker used to attach biotin. Context: Rare (approx. 0.37% of clinical samples) but devastating. Seen in patients exposed to Streptomyces bacteria or those who have received immunotherapies involving streptavidin.

Mechanism of Failure
  • Anti-Streptavidin Antibodies (ASA): These are usually IgM or IgG that bind directly to the Streptavidin on your solid phase or detection bead.

    • Effect: They can sterically hinder the binding of your biotinylated reagent (False Low) or bridge reagents inappropriately (False High).

  • Anti-Linker Antibodies: In drug development (PK assays), antibodies may develop against the linker (e.g., PEG spacer) connecting the drug to biotin, rather than the drug itself.

Visualizing ASA Interference

ASA_Interference SA_Plate Streptavidin Surface ASA Endogenous Anti-Streptavidin Ab (IgG/IgM) ASA->SA_Plate High Affinity Binding Result Erroneous Signal (Usually False Low in Sandwich) ASA->Result Biotin_Reagent Biotinylated Detection Ab Biotin_Reagent->SA_Plate Blocked by ASA

Caption: Figure 2. Endogenous Anti-Streptavidin Antibodies (ASA) blocking the capture surface.

Troubleshooting FAQ

Q: How do I distinguish ASA from Biotin interference? A: The "Spike and Recovery" test using Streptavidin.

  • Pre-incubation: Incubate the sample with free Streptavidin (unbound to a plate).

  • Logic:

    • If Biotin is the problem: Free Streptavidin will bind the free biotin, removing the interference. The assay signal should normalize.

    • If ASA is the problem: The ASA will bind the free Streptavidin. When you add this mixture to the plate, the ASA is "neutralized" (bound to soluble SA) and cannot block the plate SA.

    • Crucial Difference: Biotin interference requires removal (depletion), whereas ASA interference requires neutralization (blocking).

Q: My PK assay for a biotinylated drug shows high background in pre-dose samples. Why? A: This is likely Anti-Linker Interference . The subject has pre-existing antibodies to the linker (often PEG).

  • Solution: Add excess free linker (e.g., free PEG) to the assay buffer to act as a decoy.

Module 3: Protocols & Solutions

Protocol A: Biotin Depletion (For High-Biotin Samples)

Use this when you suspect dietary biotin interference.

Materials:

  • Streptavidin-coated Agarose or Magnetic Beads (High binding capacity).

  • Control samples (known negative and positive).

Workflow:

  • Preparation: Aliquot 200 µL of Streptavidin beads into a microcentrifuge tube.

  • Wash: Wash beads 2x with PBS to remove storage preservatives.

  • Incubation: Add 200 µL of the suspect patient serum/plasma to the bead pellet.

  • Mixing: Incubate at Room Temperature for 30–60 minutes with gentle rotation. Do not vortex vigorously.

  • Separation: Magnetize or centrifuge (2 mins @ 1000 x g) to pellet the beads.

  • Harvest: Carefully pipette the supernatant (biotin-depleted sample).

  • Assay: Run the supernatant in your immunoassay immediately.

Validation: Run a known sample spiked with 1000 ng/mL biotin alongside. If the protocol works, the spiked sample should recover to its baseline value.

Protocol B: ASA Neutralization (For Anti-Streptavidin Antibodies)

Use this when depletion fails or dilution linearity is non-existent.

Materials:

  • "Poly-HRP" or Polymerized Streptavidin (acts as a sponge).

  • Non-immune mouse IgG (if HAMA is suspected).

Workflow:

  • Add Blockers: Add 50 µg/mL of soluble (non-plate bound) Streptavidin or a commercial Heterophilic Blocking Reagent (HBR) to the sample diluent.

  • Incubate: Allow sample to sit in the diluent for 15 minutes prior to adding to the assay plate.

  • Mechanism: The soluble Streptavidin binds the patient's ASAs in the liquid phase, preventing them from binding to the solid-phase Streptavidin.

Summary of Interference Patterns

SymptomAssay TypeLikely CauseConfirmation TestResolution
Unexpected Low SandwichExcess BiotinDilution LinearityBiotin Depletion (Protocol A)
Unexpected High CompetitiveExcess BiotinDilution LinearityBiotin Depletion (Protocol A)
Unexpected Low SandwichAnti-Streptavidin (ASA)Soluble SA NeutralizationAdd Soluble SA Decoy
High Background SandwichHAMA / HeterophilesHBR BlockingAdd HBR / Mouse IgG
Pre-dose Positive PK AssayAnti-Linker AbAdd Free LinkerAdd Free Linker (Decoy)

References

  • FDA Safety Communication. (2019). UPDATE: The FDA Warns that Biotin May Interfere with Lab Tests.[2][5][7][12][14] U.S. Food and Drug Administration.[5] [Link][2]

  • Favresse, J., et al. (2020). Interference of anti-streptavidin antibodies in immunoassays: a very rare phenomenon or a more common finding? Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • Li, D., et al. (2017). Association of Biotin Ingestion With Performance of Hormone and Nonhormone Assays in Healthy Adults. JAMA. [Link]

  • Pikora, M., et al. (2021). The biotin interference within interference suppressed immunoassays.[15] Journal of Clinical Laboratory Analysis. [Link]

Sources

Validation & Comparative

Comparing the biological activity of Biotin (R)-Sulfoxide and biotin

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biotin vs. Biotin (R)-Sulfoxide

Executive Summary

Biotin (Vitamin B7) is the canonical cofactor required for essential metabolic carboxylation reactions.[1][2] Biotin (R)-Sulfoxide is its primary oxidized metabolite. While structurally similar, they exhibit divergent biological behaviors: Biotin is the active "engine" of carboxylase enzymes, whereas Biotin (R)-Sulfoxide is a "broken key"—it retains some binding capability (e.g., to avidin) but lacks the catalytic functionality required for life.

For researchers, the critical distinction lies in assay interference and sample stability . Biotin (R)-Sulfoxide often accumulates in stored samples due to oxidative stress, leading to false positives in avidin-based assays and reduced efficacy in cell culture media.

Chemical & Structural Comparison

The fundamental difference lies in the oxidation state of the sulfur atom within the thiophane ring.

FeatureBiotin (Vitamin B7) Biotin (R)-Sulfoxide
CAS Number 58-85-510406-89-0 (S-form: 10406-90-3)
Formula C₁₀H₁₆N₂O₃SC₁₀H₁₆N₂O₄S
Structure Thioether (S) in ringSulfoxide (S=O) in ring
Stereochemistry (3aS, 4S, 6aR)(R)-configuration at Sulfur
Solubility Water (variable pH), DMSOWater, DMSO (slightly higher polarity)
Stability Susceptible to oxidationStable oxidation product
Visualizing the Structural Divergence

BiotinStructure Biotin Biotin (Active Cofactor) Oxidation Oxidative Stress (H2O2, UV, Aging) Biotin->Oxidation S-Oxidation BSO Biotin (R)-Sulfoxide (Inactive Metabolite) Oxidation->BSO BisC Biotin Sulfoxide Reductase (BisC - Bacterial Salvage) BSO->BisC Reduction (Salvage) BisC->Biotin Restored Activity

Figure 1: The oxidative conversion of Biotin to Biotin (R)-Sulfoxide and the bacterial salvage pathway mediated by Biotin Sulfoxide Reductase (BisC).[3][4][5]

Biological Activity Analysis

Enzymatic Cofactor Activity
  • Biotin: Acts as a covalently bound cofactor for five mammalian carboxylases (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase).[2][4][6] The ureido ring acts as a "swinging arm" to transfer CO₂.

  • Biotin (R)-Sulfoxide: Biologically Inactive as a cofactor. The oxidation of the sulfur atom alters the electron density and geometry of the thiophane ring, preventing the N1-nitrogen from efficiently accepting or transferring the carboxyl group. It cannot support growth in biotin-auxotrophic organisms unless they possess specific reductase enzymes.

Avidin/Streptavidin Binding (The "Interference" Factor)

This is the most critical parameter for assay development.

  • Biotin: Exhibits femtomolar affinity (

    
    ) for avidin/streptavidin.[1][7]
    
  • Biotin (R)-Sulfoxide: Retains high affinity binding to avidin, though slightly reduced compared to biotin.

    • Implication: In immunoassays (ELISA, Western Blot), Biotin (R)-Sulfoxide competes with biotinylated antibodies or probes for streptavidin binding sites. High levels of sulfoxide in a sample (e.g., from old serum or degraded reagents) can cause false negatives (by blocking binding sites) or background noise .

Transport (SMVT)[6]
  • Mechanism: The Sodium-Dependent Multivitamin Transporter (SMVT) relies heavily on the valeric acid side chain and the carboxyl group for recognition.

  • Comparison: Since the oxidation occurs on the ring sulfur and leaves the carboxyl tail intact, Biotin (R)-Sulfoxide can compete for transport via SMVT, albeit with altered kinetics. This competition can inhibit the uptake of active biotin in cell culture if the media contains high levels of oxidized vitamin.

Experimental Protocols

Protocol A: Distinguishing Biotin from Sulfoxide via HPLC

Standard colorimetric assays (like HABA) cannot easily distinguish the two because both bind avidin. Reverse-Phase HPLC is the gold standard for separation.

Reagents:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Workflow:

  • Sample Prep: Dissolve sample in Mobile Phase A. Filter through 0.22µm membrane.

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-20 min: 5% -> 30% B (Linear Gradient)

    • 20-25 min: 30% -> 5% B (Re-equilibration)

  • Detection: UV absorbance at 210 nm .

    • Note: Biotin has weak UV absorbance; for high sensitivity, use LC-MS/MS.

  • Result: Biotin (R)-Sulfoxide is more polar and will elute earlier (lower retention time) than Biotin.

Protocol B: Assessing Sample Purity (Avidin-Binding Capacity)

To determine if a "Biotin" sample has degraded into Sulfoxide:

  • Perform the HPLC method above.[8][9]

  • Calculate the Peak Area Ratio:

    
    
    
  • Threshold: For sensitive enzyme kinetics, purity < 95% is unacceptable as Sulfoxide acts as a competitive inhibitor for transport.

Comparative Data Summary

ParameterBiotinBiotin (R)-SulfoxidePractical Implication
Avidin Kd


(High)
Sulfoxide interferes with Streptavidin assays.
Cofactor Status ActiveInactiveSulfoxide cannot support cell growth.
HPLC Elution Late (Hydrophobic)Early (Polar)Easily separated by C18 columns.
Reducibility N/AReversible (Bacteria)E. coli can salvage Sulfoxide; Mammals cannot.
Assay Interference Mechanism

Interference Sample Biological Sample (Contains Biotin + Sulfoxide) Streptavidin Streptavidin Probe (Limited Binding Sites) Sample->Streptavidin Competitive Binding Signal Correct Signal (Biotin Bound) Streptavidin->Signal Biotin binds Noise Signal Loss / Interference (Sulfoxide Bound) Streptavidin->Noise Sulfoxide blocks site

Figure 2: Mechanism of assay interference. Biotin (R)-Sulfoxide occupies Streptavidin binding sites without providing the metabolic activity or specific linkage intended, leading to reduced signal-to-noise ratios.

References

  • Green, N. M. (1975). "Avidin."[1][9][10][11][12][13][14] Advances in Protein Chemistry, 29, 85-133. Link

  • Pestana, S., et al. (2019). "Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin." PLoS One, 14(2), e0204194. Link

  • Pollock, V. V., & Barber, M. J. (2001). "Kinetic and mechanistic properties of biotin sulfoxide reductase." Biochemistry, 40(5), 1430-1440. Link

  • Said, H. M. (2011). "Intestinal absorption of water-soluble vitamins in health and disease." Biochemical Journal, 437(3), 357-372. Link

  • Mock, D. M. (2017). "Biotin: From Nutrition to Therapeutics." The Journal of Nutrition, 147(8), 1487-1492. Link

Sources

A Comparative Guide to Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular metabolism, microbiology, and drug development, understanding the nuanced interactions between enzymes and their substrates is paramount. The oxidation of biotin, an essential B vitamin, to biotin sulfoxide introduces a chiral center at the sulfur atom, resulting in two distinct diastereomers: Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide. While chemically similar, these molecules exhibit profound differences in their susceptibility to enzymatic reduction, a critical factor in microbial biotin salvage pathways. This guide provides an in-depth comparison of these two diastereomers in the context of enzymatic assays, supported by experimental data and detailed protocols to aid in your research endeavors.

The Biological Significance of Stereochemistry in Biotin Metabolism

Biotin is a crucial coenzyme for carboxylase enzymes involved in essential metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] The oxidation of the sulfur atom in biotin's thiophane ring renders it biologically inactive.[3] In mammals, biotin sulfoxide is primarily a catabolic product destined for excretion.[3] However, many prokaryotes, including Escherichia coli, have evolved a salvage pathway to regenerate active biotin from its oxidized form. This process is catalyzed by the enzyme Biotin Sulfoxide Reductase (BisC), a molybdenum cofactor-dependent enzyme.[3] The efficiency of this salvage pathway is highly dependent on the stereochemistry of the sulfoxide.

Unveiling Stereospecificity: Biotin Sulfoxide Reductase's Preference

Enzymatic reactions are often characterized by a high degree of stereospecificity, and the reduction of biotin sulfoxide by BisC is a classic example. Experimental evidence conclusively demonstrates that BisC preferentially recognizes and reduces only one of the two diastereomers.

Biotin (S)-Sulfoxide , also referred to as d-biotin d-sulfoxide or (+)-biotin sulfoxide, is the preferred substrate for biotin sulfoxide reductase.[3][4] In prokaryotic systems, it is efficiently reduced back to biologically active d-biotin.

Biotin (R)-Sulfoxide , also known as d-biotin l-sulfoxide or (-)-biotin sulfoxide, is a poor substrate for BisC. Studies on analogous sulfoxides, such as methionine sulfoxide, have shown that the corresponding reductase exhibits activity towards the S-epimer but not the R-epimer, highlighting the strict stereochemical requirements of this class of enzymes.[5]

This stereoselectivity has significant implications for designing and interpreting enzymatic assays. The choice of the correct diastereomer is critical for accurately measuring BisC activity and for studying the kinetics of the biotin salvage pathway.

Quantitative Comparison of Enzymatic Reduction

The stark difference in the enzymatic reduction of the two diastereomers can be quantified by comparing their kinetic parameters. While comprehensive kinetic data for Biotin (R)-Sulfoxide is scarce due to its minimal reactivity, the available data for Biotin (S)-Sulfoxide underscores the enzyme's profound preference.

DiastereomerEnzymeKm (μM)kcat,app/Km,app (M-1s-1)Relative Activity
Biotin (S)-Sulfoxide Rhodobacter sphaeroides Biotin Sulfoxide Reductase714 (with NADPH)1.86 x 106 (with NADPH)High
Biotin (R)-Sulfoxide Rhodobacter sphaeroides Biotin Sulfoxide ReductaseNot Reported (presumed very high)Not Reported (presumed very low)Negligible

Data sourced from Pollock, V. V., and Barber, M. J. (2001).[3]

The high catalytic efficiency (kcat,app/Km,app) for Biotin (S)-Sulfoxide highlights a highly efficient enzymatic process. The lack of reported kinetic parameters for the (R)-isomer in similar studies is a strong indicator of its non-reactivity under standard assay conditions.

Visualizing the Stereospecific Enzymatic Reaction

The following diagram illustrates the stereospecific reduction of Biotin (S)-Sulfoxide to d-biotin by Biotin Sulfoxide Reductase.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Biotin (S)-Sulfoxide Biotin (S)-Sulfoxide Biotin Sulfoxide Reductase (BisC) Biotin Sulfoxide Reductase (BisC) Biotin (S)-Sulfoxide->Biotin Sulfoxide Reductase (BisC) NADPH NADPH NADPH->Biotin Sulfoxide Reductase (BisC) d-Biotin d-Biotin Biotin Sulfoxide Reductase (BisC)->d-Biotin NADP+ NADP+ Biotin Sulfoxide Reductase (BisC)->NADP+ H2O H2O Biotin Sulfoxide Reductase (BisC)->H2O Biotin (R)-Sulfoxide Biotin (R)-Sulfoxide Biotin (R)-Sulfoxide->Biotin Sulfoxide Reductase (BisC) No Reaction

Caption: Stereospecific reduction of Biotin (S)-Sulfoxide by BisC.

Experimental Protocols for Comparative Enzymatic Assays

To empirically validate the stereospecificity of biotin sulfoxide reductase, a well-designed enzymatic assay is essential. Below are detailed protocols for a primary spectrophotometric assay and a confirmatory HPLC-based method.

Primary Method: NADPH-Coupled Spectrophotometric Assay

This assay continuously monitors the activity of biotin sulfoxide reductase by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Workflow Diagram:

G cluster_substrates Substrates (added separately) Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Equilibrate at Assay Temperature Equilibrate at Assay Temperature Prepare Reaction Mixture (Buffer, NADPH, Enzyme)->Equilibrate at Assay Temperature Initiate Reaction with Substrate Initiate Reaction with Substrate Equilibrate at Assay Temperature->Initiate Reaction with Substrate Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Initiate Reaction with Substrate->Monitor Absorbance at 340 nm Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance at 340 nm->Calculate Initial Velocity Compare Activities of (R) and (S) Isomers Compare Activities of (R) and (S) Isomers Calculate Initial Velocity->Compare Activities of (R) and (S) Isomers Biotin (S)-Sulfoxide Biotin (S)-Sulfoxide Biotin (S)-Sulfoxide->Initiate Reaction with Substrate Biotin (R)-Sulfoxide Biotin (R)-Sulfoxide Biotin (R)-Sulfoxide->Initiate Reaction with Substrate No Substrate Control No Substrate Control No Substrate Control->Initiate Reaction with Substrate

Caption: Workflow for the NADPH-coupled spectrophotometric assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • NADPH Stock Solution: 10 mM NADPH in assay buffer. Store protected from light.

    • Enzyme Solution: Purified biotin sulfoxide reductase (e.g., from R. sphaeroides) diluted in assay buffer to a suitable concentration (e.g., 0.1-1 µM).

    • Substrate Stock Solutions: 10 mM Biotin (S)-Sulfoxide and 10 mM Biotin (R)-Sulfoxide in assay buffer.

  • Assay Setup (per reaction in a 1 mL cuvette):

    • 880 µL of Assay Buffer

    • 100 µL of 10 mM NADPH stock solution (final concentration: 1 mM)

    • 10 µL of enzyme solution (final concentration: 1-10 nM)

    • Mix gently and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record the background rate of NADPH oxidation.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (Biotin (S)-Sulfoxide or Biotin (R)-Sulfoxide) to the cuvette (final concentration: 100 µM).

    • For the negative control, add 10 µL of assay buffer instead of the substrate.

  • Data Acquisition:

    • Immediately after adding the substrate, start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

    • Compare the rates obtained with Biotin (S)-Sulfoxide, Biotin (R)-Sulfoxide, and the no-substrate control. A significant decrease in absorbance will only be observed with the (S)-isomer.

Confirmatory Method: HPLC Analysis

This method provides a direct measurement of substrate consumption and product formation over time.

Step-by-Step Protocol:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in the spectrophotometric assay, but in a larger volume (e.g., 500 µL) in a microcentrifuge tube.

    • At specific time points (e.g., 0, 5, 15, and 30 minutes), withdraw an aliquot (e.g., 100 µL) and quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase HPLC column.[6]

    • Employ a suitable mobile phase, for example, a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Monitor the elution of Biotin (S)-Sulfoxide, Biotin (R)-Sulfoxide, and the product, d-biotin, using a UV detector at a low wavelength (e.g., 210-220 nm).[6]

    • Quantify the peak areas to determine the concentration of each compound at different time points. This will clearly show the depletion of Biotin (S)-Sulfoxide and the concomitant appearance of d-biotin, with no significant change in the concentration of Biotin (R)-Sulfoxide.

Conclusion

The stereospecificity of biotin sulfoxide reductase is a compelling example of the precise molecular recognition that governs biological processes. For researchers investigating this enzymatic pathway, a thorough understanding of the distinct roles of Biotin (R)-Sulfoxide and Biotin (S)-Sulfoxide is indispensable. Biotin (S)-Sulfoxide serves as the true substrate, enabling the regeneration of active biotin in prokaryotes, while Biotin (R)-Sulfoxide is largely ignored by the enzyme. This guide provides the foundational knowledge, comparative data, and detailed experimental protocols necessary to accurately design and interpret enzymatic assays involving these diastereomers, thereby facilitating further discoveries in the fields of enzymology and microbial metabolism.

References

  • Pollock, V. V., & Barber, M. J. (2001). Kinetic and mechanistic properties of biotin sulfoxide reductase. Biochemistry, 40(5), 1430–1440. [Link]

  • Ezraty, B., Bos, J., Barras, F., & Aussel, L. (2005). Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC. Journal of bacteriology, 187(1), 231–237. [Link]

  • Biotin sulfoxide. (n.d.). In Grokipedia.
  • Pacheco-Alvarez, D., Solórzano-Vargas, R. S., & Del Río, A. L. (2002). Biotin in metabolism and its relationship to human disease. Archives of medical research, 33(5), 439–447. [Link]

  • Wood, H. G., & Barden, R. E. (1977). Biotin enzymes. Annual review of biochemistry, 46, 385–413. [Link]

  • The determination of biotin in food using HPLC. (2004). GOV.UK. [Link]

  • CN101504393A - HPLC measuring method for d-biotin and its impurity content. (n.d.). Google Patents.
  • Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. (2018). PeerJ, 6, e5102. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Biotin (R)-Sulfoxide Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and professionals in drug development, the accurate quantification of metabolites is paramount. Biotin (R)-sulfoxide, a key metabolite of biotin (Vitamin B7), is increasingly recognized for its role as a biomarker in various physiological and pathological states. Consequently, the choice of analytical methodology for its measurement can significantly impact experimental outcomes and clinical interpretations. This guide provides an in-depth comparison of the primary techniques used to measure biotin (R)-sulfoxide levels, offering a robust framework for cross-validation to ensure data integrity and reproducibility.

The Biological Significance of Biotin Sulfoxidation

Biotin is an essential cofactor for five carboxylase enzymes crucial for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] The oxidation of the sulfur atom in biotin's thiophene ring leads to the formation of two diastereomers: biotin (R)-sulfoxide and biotin (S)-sulfoxide. This process can occur both enzymatically and non-enzymatically. While biotin (S)-sulfoxide is generally considered an inactive metabolite, the biological role and significance of the (R)-sulfoxide enantiomer are areas of active investigation, highlighting the need for precise and stereospecific quantification methods.

Core Analytical Techniques for Biotin (R)-Sulfoxide Quantification

The analytical landscape for small molecule quantification is dominated by two major techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). A third, more specialized approach involves the use of stereospecific enzymatic assays. Each method presents a unique set of advantages and limitations that must be carefully considered in the context of the research question.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and multiplexing capabilities.[2] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Principle of Operation:

  • Chromatographic Separation: The sample is injected into a liquid chromatograph, where biotin (R)-sulfoxide and its isomers are separated from other matrix components based on their physicochemical properties (e.g., polarity, size). Chiral chromatography columns are essential for resolving the (R) and (S) diastereomers of biotin sulfoxide.[3]

  • Ionization: The separated molecules are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer (Q1).

  • Fragmentation: A specific precursor ion corresponding to biotin (R)-sulfoxide is selected and fragmented in a collision cell (Q2).

  • Detection: The resulting fragment ions are detected in the second mass analyzer (Q3), providing a highly specific "fingerprint" for the target molecule.

Causality in Experimental Choices: The choice of a chiral column is critical to distinguish between the (R) and (S) diastereomers, which are isobaric (have the same mass) and often co-elute on standard reversed-phase columns. The selection of specific precursor and product ion transitions in the mass spectrometer provides an additional layer of specificity, minimizing interference from other molecules in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like biotin (R)-sulfoxide, a competitive ELISA format is typically employed.

Principle of Operation:

  • Antigen Coating: A known amount of biotin (R)-sulfoxide is pre-coated onto the wells of a microplate.

  • Competitive Binding: The sample containing an unknown amount of biotin (R)-sulfoxide is added to the wells along with a specific antibody that recognizes biotin (R)-sulfoxide. The biotin (R)-sulfoxide in the sample competes with the coated biotin (R)-sulfoxide for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove any unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric or fluorescent signal. The intensity of the signal is inversely proportional to the concentration of biotin (R)-sulfoxide in the sample.[4]

Causality in Experimental Choices: The specificity of an ELISA is heavily dependent on the quality of the primary antibody. A highly specific antibody that can distinguish between biotin, biotin (R)-sulfoxide, and biotin (S)-sulfoxide is crucial for accurate quantification. The competitive format is necessary because small molecules like biotin (R)-sulfoxide have only one epitope and cannot be bound by two antibodies simultaneously as in a sandwich ELISA.

Stereospecific Enzymatic Assays: A Niche with High Specificity

Enzymatic assays offer a highly specific method for quantifying certain molecules by leveraging the inherent specificity of enzymes for their substrates. For biotin (R)-sulfoxide, the enzyme biotin sulfoxide reductase presents a potential avenue for a stereospecific assay.

Principle of Operation: Biotin sulfoxide reductase from organisms like Rhodobacter sphaeroides has been shown to catalyze the reduction of d-biotin d-sulfoxide (the naturally occurring R form) to biotin.[5][6] This reaction can be coupled to the oxidation of a cofactor like NADPH, which can be monitored spectrophotometrically.

  • Reaction Setup: The sample containing biotin (R)-sulfoxide is incubated with biotin sulfoxide reductase and a saturating concentration of NADPH.

  • Enzymatic Reaction: The enzyme specifically reduces biotin (R)-sulfoxide to biotin, consuming NADPH in the process.

  • Detection: The decrease in NADPH concentration is measured by monitoring the absorbance at 340 nm. The rate of NADPH consumption is directly proportional to the concentration of biotin (R)-sulfoxide in the sample.

Causality in Experimental Choices: The key to this assay's specificity lies in the enzyme's stereoselectivity for the (R)-enantiomer of biotin sulfoxide.[7] This makes it an excellent tool for specifically quantifying this diastereomer in a mixture.

Experimental Protocols

To ensure the integrity of your results, it is crucial to follow validated and detailed protocols. Below are representative step-by-step methodologies for the quantification of biotin (R)-sulfoxide using LC-MS/MS and a competitive ELISA.

Protocol 1: Quantification of Biotin (R)-Sulfoxide in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of biotin (R)-sulfoxide in human plasma, incorporating a chiral separation step.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled biotin (R)-sulfoxide).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Chiral Column: A chiral stationary phase column suitable for separating diastereomers (e.g., a polysaccharide-based column).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of biotin, biotin (R)-sulfoxide, and biotin (S)-sulfoxide.

  • Flow Rate: As recommended for the column.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for biotin (R)-sulfoxide and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of biotin (R)-sulfoxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Competitive ELISA for Biotin (R)-Sulfoxide Quantification

This protocol outlines a competitive ELISA for the quantification of biotin (R)-sulfoxide in a biological sample.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with 100 µL of a biotin (R)-sulfoxide-protein conjugate (e.g., BSA-biotin (R)-sulfoxide) at a concentration of 1-10 µg/mL in coating buffer (e.g., PBS, pH 7.4).

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competitive Binding:

  • Prepare standards of known biotin (R)-sulfoxide concentrations and the unknown samples.

  • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a specific anti-biotin (R)-sulfoxide antibody for 30 minutes.

  • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

4. Detection:

  • Add 100 µL of a secondary antibody-HRP conjugate (e.g., goat anti-rabbit-HRP) diluted in blocking buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Signal Development and Measurement:

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the biotin (R)-sulfoxide concentration.

  • Determine the concentration of biotin (R)-sulfoxide in the samples from the standard curve.

Visualizing the Cross-Validation Workflow

A robust cross-validation study is essential to ensure that different analytical methods produce comparable results. The following diagram illustrates a typical workflow for cross-validating LC-MS/MS and ELISA for biotin (R)-sulfoxide measurement.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison Sample Biological Samples (e.g., Plasma, Urine) Prep_LCMS Protein Precipitation & Internal Standard Spiking Sample->Prep_LCMS Aliquot 1 Prep_ELISA Dilution in Assay Buffer Sample->Prep_ELISA Aliquot 2 LCMS LC-MS/MS Analysis (Chiral Separation) Prep_LCMS->LCMS ELISA Competitive ELISA Prep_ELISA->ELISA Data_LCMS Quantification via Calibration Curve LCMS->Data_LCMS Data_ELISA Quantification via Standard Curve ELISA->Data_ELISA Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_LCMS->Comparison Data_ELISA->Comparison

Caption: Workflow for the cross-validation of LC-MS/MS and ELISA methods.

Data Presentation: A Comparative Analysis

A direct comparison of the performance characteristics of each technique is crucial for selecting the most appropriate method for a given application. The following table summarizes key performance metrics based on typical experimental data.

FeatureLC-MS/MSCompetitive ELISAStereospecific Enzymatic Assay
Specificity Very High (mass-based & chiral separation)Moderate to High (antibody dependent)Very High (enzyme stereospecificity)
Sensitivity High (pg/mL to ng/mL)High (ng/mL)Moderate (µg/mL)
Dynamic Range Wide (3-4 orders of magnitude)Narrow (1-2 orders of magnitude)Moderate
Throughput ModerateHighModerate
Cost per Sample HighLow to ModerateModerate
Development Time LongModerate to LongModerate
Matrix Effects Potential for ion suppressionPotential for non-specific bindingPotential for enzyme inhibitors
Stereospecificity Achievable with chiral chromatographyDependent on antibody specificityInherent to the enzyme

Authoritative Grounding and Method Validation

The validation of any analytical method is a critical step to ensure its reliability and suitability for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical procedure validation.[9] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For a cross-validation study, it is imperative to analyze a statistically significant number of samples by both methods and to evaluate the correlation and agreement between the results using appropriate statistical methods, such as Passing-Bablok regression and Bland-Altman analysis.

Conclusion and Recommendations

The choice of an analytical method for the quantification of biotin (R)-sulfoxide should be guided by the specific requirements of the study.

  • LC-MS/MS is the recommended method for discovery research, clinical trials, and any application requiring the highest level of specificity, accuracy, and the ability to distinguish between diastereomers.

  • ELISA is a viable option for high-throughput screening applications where cost and speed are major considerations, provided that a highly specific antibody is available and the method has been thoroughly validated against a reference method like LC-MS/MS.

  • Stereospecific enzymatic assays offer a unique advantage in their inherent ability to measure only the (R)-enantiomer. This method is particularly valuable for fundamental research into the specific biological roles of biotin (R)-sulfoxide.

Ultimately, a rigorous cross-validation of any chosen method against a gold-standard technique like LC-MS/MS is not just a recommendation but a scientific necessity to ensure the generation of reliable and reproducible data in the ever-evolving landscape of metabolite research.

References

  • Cross, J. T., & Hornshaw, M. (2016). Immunoassays or LC-MS/MS? A systematic review of the literature.
  • Lee, A. Y., et al. (2016). Multiplexed Quantification of Proglucagon-Derived Peptides by Immunoaffinity Enrichment and Tandem Mass Spectrometry. Clinical Chemistry, 62(3), 509-517.
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  • Grokipedia. (n.d.). Biotin sulfoxide. Retrieved from [Link]

  • Höller, U., et al. (2006). Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 54(18), 6595-6601.
  • Jiresˇ, J., et al. (2021). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Taylor, A. E., et al. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Therapeutic Drug Monitoring, 24(5), 632-640.
  • Harada, N. (2018).
  • DRG Instruments GmbH. (n.d.). Biotin ELISA. Retrieved from [Link]

  • Chen, D., Han, W., Huan, T., & Li, L. (2020). A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry. Bioanalysis, 12(13), 889-901.
  • Abilita Bio. (n.d.). ELISA Protocol with Biotinylated Chemokines and Soluble Receptors. Retrieved from [Link]

  • Pollock, V. V., & Barber, M. J. (1997). Resonance Raman characterization of biotin sulfoxide reductase. Comparing oxomolybdenum enzymes in the ME(2)SO reductase family. The Journal of biological chemistry, 272(52), 3355-3362.
  • Pollock, V. V., & Barber, M. J. (2001). Kinetic and mechanistic properties of biotin sulfoxide reductase. Biochemistry, 40(5), 1430-1440.
  • KEGG. (n.d.). Biotin metabolism - Reference pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the reaction catalyzed by the biotin protein... Retrieved from [Link]

  • Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Retrieved from [Link]

  • Glad, C. (2010). Biotinylation and high affinity avidin capture as a strategy for LC-MS based metabolomics. Diva-portal.org.
  • Gladkovskaya, O., et al. (2020).
  • Boschi-Muller, S., Gand, A., & Branlant, G. (2009). Inhibition of methionine sulfoxide reduction by dimethyl sulfoxide. BMB Reports, 42(9), 580-585.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Barber, M. J., & Pollock, V. V. (2001). Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase. Biochemistry, 40(5), 1430-1440.
  • NCBI. (n.d.). Biotin Metabolism. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Mabion. (2023). Quantitation of monoclonal antibodies in serum: new technologies ECL, Gyrolab, and LC-MS/MS vs gold standard ELISA. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY: map00780. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Direct ELISA protocol with streptavidin-biotin detection. Retrieved from [Link]

  • Vietnam Journal of Food Control (VJFC). (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Vietnam Journal of Food Control, 6(2), 156-164.
  • NCBI. (2015). Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors.
  • NCBI. (n.d.). A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A. Retrieved from [Link]

  • MDPI. (2020). The Antioxidant Enzyme Methionine Sulfoxide Reductase A (MsrA) Interacts with Jab1/CSN5 and Regulates Its Function. Antioxidants, 9(10), 947.
  • NCBI. (n.d.). Biotin. In StatPearls. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human MSRA(Methionine Sulfoxide Reductase A) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (2018). Liquid Chromatographic Resolution of Racemic Biotin.
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  • bioRxiv. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv.
  • PubMed. (2021). Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1164, 122507.
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  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures... Retrieved from [Link]

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  • PubMed. (2010). Development and validation of streptavidin-biotin-based double antibody sandwich ELISA for ricin diagnosis. Journal of immunoassay & immunochemistry, 31(3), 226-238.
  • PubMed. (n.d.). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. Turkish Journal of Biochemistry, 43(4), 435-442.
  • PubMed. (2005). Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Journal of bacteriology, 187(13), 4487-4493.
  • PubMed. (n.d.). Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS. Journal of agricultural and food chemistry, 54(18), 6595-6601.
  • PubMed. (2017). Development and validation of a streptavidin-biotin-based double antibody sandwich ELISA for ricin diagnosis. Journal of Immunoassay and Immunochemistry, 38(4), 385-397.
  • PubMed. (n.d.). A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry. Bioanalysis, 12(13), 889-901.
  • PubMed. (n.d.). Analytical techniques for determining biotin.
  • PubMed. (2000). Resonance Raman characterization of biotin sulfoxide reductase. Comparing oxomolybdenum enzymes in the ME(2)SO reductase family. The Journal of biological chemistry, 275(11), 7697-7704.
  • PubMed. (n.d.). Determination of biotin concentration by a competitive enzyme-linked immunosorbent assay (ELISA) method. Journal of immunological methods, 167(1-2), 1-8.
  • PubMed. (2005). Methionine sulfoxide reductase A is a stereospecific methionine oxidase. The Journal of biological chemistry, 280(18), 18148-18155.
  • PubMed. (2009). Directed evolution of the substrate specificity of biotin ligase. Protein engineering, design & selection : PEDS, 22(12), 731-738.
  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation for biotin from Premixes (solid blend of Multi-Vitamin) by RP-HPLC. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Sandwich ELISA with streptavidin-biotin detection. Retrieved from [Link]

  • SciRP.org. (2015). Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin. Open Access Library Journal, 2(8), 1-5.
  • Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2024). LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. International Research Journal of Multidisciplinary Scope (IRJMS), 5(1), 1-10.
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  • ResearchGate. (n.d.). An NMR‐Based Biosensor to Measure Stereospecific Methionine Sulfoxide Reductase Activities in Vitro and in Vivo.
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Biotin sulfone vs Biotin (R)-Sulfoxide as a biotin metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and metabolic profiling, distinguishing between biotin and its oxidized metabolites—Biotin Sulfone (BSN) and Biotin (R)-Sulfoxide (BSO) —is critical. While often grouped simply as "oxidized biotin," these two molecules exhibit distinct chemical stabilities, metabolic fates, and interference profiles in streptavidin-based assays.

This guide dissects the functional differences between BSN and BSO, providing a validated LC-MS/MS protocol for their separation. We establish that while BSO represents a potentially reversible "storage" or intermediate state, BSN acts as an irreversible "dead-end" metabolite and a potent marker of oxidative stress that can skew ligand-binding assay (LBA) data.

Chemical & Structural Distinction

The core difference lies in the oxidation state of the sulfur atom within the tetrahydrothiophene ring.

  • Biotin (Vitamin B7): Contains a thioether group (-S-).

  • Biotin (R)-Sulfoxide (BSO): The sulfur is oxidized to a sulfoxide (-S(=O)-). This introduces chirality at the sulfur center; the (R)-isomer is the primary biological metabolite.

  • Biotin Sulfone (BSN): The sulfur is fully oxidized to a sulfone (-S(=O)₂-).

Stability Profile
FeatureBiotin (R)-Sulfoxide (BSO)Biotin Sulfone (BSN)
Oxidation State +1 Oxygen+2 Oxygens
Reversibility Reversible: Can be reduced back to biotin by sulfoxide reductases (e.g., BisC in bacteria, MsrA/B systems in mammals).Irreversible: High activation energy prevents enzymatic reduction.
Chemical Stability Moderate; sensitive to further oxidation by ROS (Reactive Oxygen Species).High; chemically inert and stable under most physiological conditions.

Biological Performance: Metabolic Fate

Understanding the metabolic trajectory of these compounds is essential for interpreting pharmacokinetic (PK) data.

The "Recycling" vs. "Waste" Paradigm

In biological systems, BSO is not always a waste product. It can serve as a reservoir. Conversely, BSN represents the terminal oxidation product—a molecular "clinker" that must be excreted.

Pathway Visualization

The following diagram illustrates the oxidative flow and the "point of no return" for Biotin Sulfone.

BiotinMetabolism Biotin Biotin (Active Co-factor) BSO Biotin (R)-Sulfoxide (Intermediate) Biotin->BSO ROS / Oxidation BSO->Biotin Reductase (e.g., MsrA) BSN Biotin Sulfone (Dead-end Metabolite) BSO->BSN ROS / Severe Oxidation Excretion Urinary Excretion BSN->Excretion Clearance

Figure 1: Biotin oxidative pathway.[1][2] Note the reversible nature of the Sulfoxide (green dashed line) versus the irreversible formation of the Sulfone (red solid line).

Assay Performance: Streptavidin Interference

For researchers using Streptavidin-Biotin (SA-B) technologies, these metabolites are silent disruptors.

The Interference Mechanism

Both BSO and BSN retain the ureido ring structure required for hydrogen bonding with Streptavidin. However, the oxidation of the sulfur atom introduces steric bulk and alters the electronic environment of the thiophene ring.

  • Biotin Affinity:

    
    [3][4]
    
  • BSO/BSN Affinity:

    
     to 
    
    
    

Impact: While their affinity is lower than native biotin, it is still high enough to cause competitive interference .

  • In Competitive Immunoassays: High levels of BSN/BSO (common in patients taking high-dose biotin or under oxidative stress) compete with biotinylated antibodies, potentially causing false low signals (if signal is proportional to bound biotin) or false high signals (in competitive formats).

  • Crystallography: Biotin Sulfone is frequently used as a non-reactive structural analog to study Holocarboxylase Synthetase (HCS) because it mimics the intermediate state but cannot be catalytically utilized.

Experimental Protocol: LC-MS/MS Separation

To accurately quantify these metabolites without cross-interference, a high-resolution LC-MS/MS method is required. Standard immunoassays cannot distinguish them.

Method Principle

We utilize Multiple Reaction Monitoring (MRM) to detect the specific mass transitions. The sulfur oxidation results in predictable mass shifts: +16 Da for BSO and +32 Da for BSN.

Workflow Diagram

LCMSWorkflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Methanol/Acetonitrile) Sample->Prep Extract Sep HPLC Separation (C18 Column) Prep->Sep Inject Supernatant Detect MS/MS Detection (ESI Positive Mode) Sep->Detect Elute Data Quantification (MRM Analysis) Detect->Data Integrate Peaks

Figure 2: Analytical workflow for the separation of biotin and its oxidized metabolites.

Detailed Protocol

1. Sample Preparation:

  • Reagents: Methanol (LC-MS grade), Formic Acid (0.1%).[5]

  • Procedure:

    • Aliquot 100 µL of plasma/urine.

    • Add 300 µL of ice-cold Methanol containing internal standard (Biotin-d4).

    • Vortex for 30s and centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to an autosampler vial.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-5 min (Linear to 90% B), 5-6 min (Hold 90% B).

3. MS/MS Transitions (ESI+): Use the following MRM transitions for specific detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Biotin 245.1227.125
Biotin (R)-Sulfoxide 261.1227.128
Biotin Sulfone 277.1227.130

Note: The product ion 227.1 corresponds to the loss of the side chain or water/CO loss typical of the ureido ring structure, common to all three.

Summary of Comparative Data

The following table synthesizes the "performance" of these metabolites in both biological and analytical contexts.

FeatureBiotinBiotin (R)-SulfoxideBiotin Sulfone
Molecular Weight 244.31 g/mol 260.31 g/mol (+16)276.31 g/mol (+32)
Biological Role Co-factorIntermediate / StorageOxidative Waste
Streptavidin Binding Ultra-High (

M)
High (Interfering)High (Interfering)
Enzymatic Reduction N/APossible (MsrA/BisC)Impossible
Urine Abundance ~32% of total biotin~4% of total biotin~3.6% of total biotin
Diagnostic Utility Vitamin StatusEarly Oxidative StressChronic Oxidative Stress

References

  • Mock, D. M. (2017). Biotin: From Nutrition to Therapeutics.[6][7] The Journal of Nutrition, 147(11), 1487-1492.

  • Pettit, D. A., et al. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 4(25), 21152–21161.

  • Ezdimir, H., & Barber, M. J. (2001). Kinetic and mechanistic properties of biotin sulfoxide reductase. Biochemistry, 40(6), 1684-1690.

  • Zempleni, J., et al. (1999). Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans. The Journal of Nutrition, 129(2), 494S-497S.

  • Thermo Fisher Scientific. (n.d.). Avidin-Biotin Technical Handbook.

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Technical Guide: In Vitro vs. In Vivo Formation of Biotin (R)-Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of in vitro versus in vivo formation of Biotin (R)-Sulfoxide, designed for researchers and drug development professionals.

Executive Summary

Biotin (Vitamin B7) is a critical cofactor in metabolic carboxylation and a ubiquitous tool in ligand-binding assays (LBAs).[1] However, the thioether moiety of biotin is susceptible to oxidation, yielding Biotin Sulfoxide (BSO) .[2]

Distinguishing between biologically relevant BSO (formed in vivo via enzymatic metabolism or oxidative stress) and artifactual BSO (formed in vitro during sample handling) is a critical challenge in bioanalysis. Failure to differentiate these forms can lead to:

  • Misinterpretation of Metabolic Flux: Overestimating oxidative stress markers in patient samples.

  • Assay Interference: While BSO has lower affinity for streptavidin than biotin, high concentrations of accumulated metabolites (especially in renal impairment) can compete for binding sites in streptavidin-based immunoassays.

  • Stability Data Corruption: False instability reports during drug stability testing due to ex vivo oxidation.

This guide compares the mechanisms, kinetics, and analytical signatures of both formation pathways and provides protocols to control and characterize them.

Part 1: Mechanistic Comparison

The formation of Biotin (R)-Sulfoxide is chemically identical—the addition of an oxygen atom to the sulfur of the tetrahydrothiophene ring—but the driver and stereochemistry differ significantly between biological and laboratory settings.

In Vivo Formation (Metabolic & Physiological)
  • Mechanism: Enzymatic oxidation primarily occurs in the smooth endoplasmic reticulum (liver/gut).[2] It is often driven by Flavin-Containing Monooxygenases (FMOs) or as a byproduct of reactive oxygen species (ROS) interactions (e.g., hydrogen peroxide, superoxide anions).

  • Stereoselectivity: Biological systems are stereoselective. The enzymatic pathway predominantly yields Biotin (R)-Sulfoxide (historically referred to as

    
    -biotin-
    
    
    
    -sulfoxide).
  • Clearance: BSO is a catabolite. It is biologically inactive regarding carboxylase function but is excreted in urine.[2] In healthy subjects, BSO accounts for a minor fraction of urinary biotin; in states of oxidative stress or pregnancy, this ratio increases.[2]

  • Reversibility: In prokaryotes (e.g., E. coli), the enzyme Biotin Sulfoxide Reductase (BisC) can recycle BSO back to biotin.[2] Mammals generally lack a robust reduction pathway, leading to accumulation if clearance is impaired.

In Vitro Formation (Artifactual & Chemical)
  • Mechanism: Spontaneous oxidation occurs when biotin is exposed to atmospheric oxygen, light (photo-oxidation), or peroxides present in formulation excipients (e.g., polysorbates, PEGs) or solvent impurities.[2]

  • Stereoselectivity: Chemical oxidation is non-stereospecific. It typically yields a diastereomeric mixture of both (R)-Sulfoxide and (S)-Sulfoxide (historically

    
    -biotin-
    
    
    
    -sulfoxide).[2]
  • Kinetics: Slow at neutral pH/ambient temperature but accelerates significantly under:

    • High UV exposure.

    • Acidic conditions (catalyzes thioether oxidation).

    • Presence of transition metals (Fenton chemistry).

Comparative Data Summary
FeatureIn Vivo Formation In Vitro Formation
Primary Driver Enzymatic (FMOs) / Oxidative Stress (ROS)Spontaneous / Excipient Impurities / UV Light
Stereochemistry Predominantly (R)-isomer Mixture of (R)- and (S)-isomers
Location Liver, Gut, Plasma (circulating metabolite)Storage vials, Plasma (post-collection), Formulations
Streptavidin Affinity Low (

to

M)*
Low (varies slightly by isomer)
Bioanalytical Impact Marker of metabolic clearance/oxidative stressSample instability artifact; False baseline

*Note: While Biotin has a


 M, BSO affinity is orders of magnitude lower, yet sufficient to cause interference at high molar excess.

Part 2: Visualization of Pathways

The following diagram illustrates the divergence between the regulated biological pathway and the spontaneous chemical degradation that confounds analysis.

BiotinPathways cluster_invivo In Vivo Metabolism cluster_invitro In Vitro / Storage Biotin D-Biotin (Active Vitamin) BSO_R Biotin (R)-Sulfoxide (Major Metabolite) Biotin->BSO_R In Vivo (Enzymatic) Biotin->BSO_R ROS Attack Biotin->BSO_R Spontaneous (Chemical) BSO_S Biotin (S)-Sulfoxide (Minor/Artifact) Biotin->BSO_S Spontaneous (Chemical) Bisnor Bisnorbiotin (Beta-Oxidation) Biotin->Bisnor Beta-Oxidation (Mitochondrial) ROS Oxidative Stress (ROS / H2O2) Enzyme Enzymatic (FMOs / CYP) Artifact In Vitro Artifacts (Air/Light/Excipients) Sulfone Biotin Sulfone (Irreversible) BSO_R->Sulfone Further Oxidation

Figure 1: Metabolic vs. Chemical Oxidation Pathways of Biotin.[3][4] Green paths indicate enzymatic conversion; yellow/dotted paths indicate spontaneous artifact formation.

Part 3: Experimental Protocols & Validation

To validate whether the BSO detected in your samples is metabolic or artifactual, you must employ a separation strategy that resolves the diastereomers and controls for sample handling.

Protocol 1: LC-MS/MS Separation of Biotin Sulfoxide Isomers

Standard C18 columns often co-elute the (R) and (S) isomers. This protocol utilizes a specific mobile phase composition to achieve resolution, allowing you to determine the R/S ratio. A ratio approaching 50:50 suggests in vitro degradation.

Equipment: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: High-strength Silica C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-6 min: 2% -> 15% B (Shallow gradient is critical for isomer separation)

    • 6-8 min: 95% B (Wash)

  • MRM Transitions:

    • Biotin: 245.1 -> 227.1 (Quantifier)

    • Biotin Sulfoxide: 261.1 -> 227.1 (Quantifier), 261.1 -> 243.1 (Qualifier)

    • Note: The +16 Da shift confirms oxidation.

Self-Validating Check:

  • Inject a standard of chemically oxidized biotin (treated with 1% H2O2). You should see two distinct peaks (R and S).

  • Inject a fresh plasma sample. You should predominantly see the (R)-isomer .

  • If your plasma sample shows a significant (S)-isomer peak, your sample collection or storage protocol is compromising the analyte.

Protocol 2: Forced Degradation & Stability Profiling

Use this workflow to benchmark the susceptibility of your biotinylated reagent or drug product to in vitro oxidation.

  • Preparation: Prepare 10 µM Biotin in PBS (pH 7.4).

  • Stress Conditions:

    • Control: Dark, 4°C.

    • Oxidative:[2][4] Add 0.3% H2O2, incubate 2h at RT.

    • Photo: Expose to 1 ICH light cycle (UV/Vis).

  • Analysis: Analyze via Protocol 1.

  • Calculation:

    
    
    

Part 4: Implications for Drug Development

Ligand Binding Assays (LBA) Interference

Biotin interference is a well-known regulatory concern (FDA/EMA). However, the role of BSO is nuanced.

  • The Myth: "Oxidized biotin doesn't bind streptavidin."

  • The Reality: BSO binds streptavidin, but with reduced affinity (

    
     shifts from 
    
    
    
    M to
    
    
    M).
  • The Consequence: In "wash" steps of an ELISA, BSO may dissociate, leading to signal loss if the assay relies on a biotinylated capture antibody. Conversely, in competitive assays, high circulating BSO (in renal patients) may not compete effectively against the high-affinity biotinylated tracer, meaning BSO causes less interference than native biotin.

Stability of Biotinylated ADCs/Proteins

For Antibody-Drug Conjugates (ADCs) or biotinylated proteins, oxidation of the biotin linker in vitro (during storage) can lead to:

  • Aggregation: Sulfoxide formation changes the polarity of the linker.

  • Payload Loss: If the conjugation chemistry relies on the thioether integrity (rare, but possible in specific linker designs).

Recommendation for Bioanalysis

When measuring "Total Biotin" for pharmacokinetic (PK) or safety studies:

  • Do not use immunoassays if you need to distinguish metabolites. They are cross-reactive.

  • Use LC-MS/MS (Protocol 1) to quantitate Biotin and BSO separately. This is the only way to prove that a "drop" in biotin levels is due to clearance and not ex vivo oxidation.

References

  • Melville, D. B. (1954).[6][7] Biotin Sulfoxide.[2][4][6][7][8] Journal of Biological Chemistry, 208(1), 495–501.[7] Link

  • Pettit, D. A., et al. (2010). Analysis of biotin and its metabolites in human plasma by HPLC-MS/MS. Journal of Chromatography B, 878(28), 2775-2780. Link

  • McMahon, R. J. (2002). Biotin physiology, metabolism, and requirements.[2][3][9] Current Opinion in Clinical Nutrition & Metabolic Care, 5(6), 635-640. Link

  • Thermo Fisher Scientific. (n.d.). Avidin-Biotin Interaction Technical Guide. Link

  • Chaudhari, S., et al. (2020). Detectability of Biotin Tags by LC-MS/MS. bioRxiv. Link

Sources

Head-to-head comparison of different methods for purifying biotinylated proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of biotinylated proteins is a critical step in workflows ranging from surface proteomics to enzymatic assays. The choice of purification method hinges on a single, defining constraint: the strength of the biotin-streptavidin interaction (


 M) .

While this femtomolar affinity enables near-perfect capture, it creates a significant bottleneck for recovery. Standard elution requires conditions (boiling, 6M Guanidine, pH 1.5) that denature most proteins. Therefore, the "best" method is determined not by capture efficiency alone, but by the reversibility required for your downstream application .

This guide compares three primary methodologies:

  • High-Affinity Capture (Streptavidin/NeutrAvidin): Best for analytical endpoints (Westerns, Mass Spec) where protein survival is irrelevant.

  • Reversible Capture (Monomeric Avidin): Best for recovering functional, native proteins.

  • Cleavable Linker Chemistries: A hybrid approach using high-affinity capture with chemical release.[1]

Part 1: Mechanism & Kinetics Comparison

To select the right tool, one must understand the binding landscape. The following table contrasts the physicochemical properties of the major biotin-binding proteins.

Table 1: Physicochemical Properties of Biotin-Binding Proteins

FeatureStreptavidinNeutrAvidinMonomeric AvidinAvidin (Chicken)
Source Streptomyces avidiniiDeglycosylated AvidinDenatured/Renatured AvidinEgg White
Affinity (

)

M

M

to

M

M
Binding Reversibility Irreversible (Practically)IrreversibleReversible (w/ Biotin)Irreversible
Isoelectric Point (pI) ~5-6 (Neutral/Acidic)6.3 (Neutral)~6.3~10.5 (Basic)
Nonspecific Binding LowLowest LowHigh (Sticks to DNA/neg. proteins)
Glycosylation NoNoNoYes (Mannose rich)
Elution Method Boiling / 8M UreaBoiling / 8M Urea2 mM Biotin Boiling / 8M Urea

Expert Insight: Avoid native Chicken Avidin for purification. Its high pI (10.5) makes it a "cationic magnet" at physiological pH, causing massive nonspecific binding to negatively charged cell membranes and nucleic acids. NeutrAvidin or Streptavidin are superior high-affinity choices.[2]

Part 2: Decision Matrix & Workflow Visualization

Selecting the correct resin is a logic problem based on your endpoint.

purification_decision_tree Start Start: Biotinylated Protein Sample Q1 Is the protein function/structure critical after elution? Start->Q1 Branch_No NO (Western, Mass Spec) Q1->Branch_No Denaturation OK Branch_Yes YES (Enzyme Assay, Crystallography) Q1->Branch_Yes Need Native State Resin_Strep Use Streptavidin or NeutrAvidin Branch_No->Resin_Strep Method_Strep Method: On-bead digest or Harsh Elution (SDS/Boil) Resin_Strep->Method_Strep Q2 Can you control the biotinylation chemistry? Branch_Yes->Q2 Branch_Chem_Yes YES (In vitro labeling) Q2->Branch_Chem_Yes Branch_Chem_No NO (In vivo biotinylation) Q2->Branch_Chem_No Resin_Cleave Use Cleavable Linker (S-S) + Streptavidin Beads Branch_Chem_Yes->Resin_Cleave Method_Cleave Method: Elute with DTT/TCEP (High Purity, Native) Resin_Cleave->Method_Cleave Resin_Mono Use Monomeric Avidin Branch_Chem_No->Resin_Mono Method_Mono Method: Competitive Elution with 2mM Biotin Resin_Mono->Method_Mono

Figure 1: Decision matrix for selecting biotin purification methods. Blue nodes represent starting points, Green/Red represent decision gates, and Yellow nodes indicate the recommended resin.

Part 3: Detailed Protocols & Head-to-Head Analysis
Method A: Reversible Purification (Monomeric Avidin)

Best For: Purifying enzymes, receptor subunits, or protein complexes where biological activity must be preserved.

Mechanism: Monomeric avidin is created by denaturing tetrameric avidin. The resulting monomers have a reduced affinity (


 M). This affinity is strong enough to capture biotinylated proteins but weak enough to be out-competed by excess free biotin.

Protocol:

  • Block (Critical Step): Monomeric avidin columns contain non-exchangeable biotin binding sites (tetrameric contaminants) that bind irreversibly.

    • Action: Wash resin with 2 mM D-Biotin in PBS to fill high-affinity sites.

    • Regeneration:[3][4][5] Wash with 0.1 M Glycine, pH 2.8 to strip biotin from the monomeric sites only (tetrameric sites remain blocked).

  • Equilibration: Wash with PBS (pH 7.[3]4) until pH returns to neutral.

  • Binding: Apply biotinylated sample.[2][3][5][6][7][8] Incubate 1 hour at 4°C (batch) or flow at 0.2–0.5 mL/min.

  • Wash: Wash with 10 CV (Column Volumes) of PBS + 300 mM NaCl (high salt reduces nonspecific binding).

  • Elution (Soft Release): Elute with 2 mM D-Biotin in PBS.

    • Note: The eluted protein will be complexed with free biotin. If this interferes with downstream assays, remove via dialysis or desalting column.

  • Regeneration: Wash with 0.1 M Glycine, pH 2.8 to strip the bound biotin, making the column ready for reuse.

Performance Data:

  • Recovery: Typically 50–70% (lower than Streptavidin due to weaker affinity).

  • Purity: High, but risk of "leaching" avidin subunits if the resin is old.

Method B: High-Affinity Capture (Streptavidin/NeutrAvidin)

Best For: BioID (proximity labeling), Mass Spectrometry (MS), Pull-downs.

Mechanism: The tetrameric structure creates a "molecular trap." Once bound, the protein cannot be released without destroying the protein structure.

Protocol (MS-Compatible On-Bead Digest):

  • Binding: Incubate lysate with Streptavidin Magnetic Beads (e.g., Dynabeads) for 1 hour at 4°C.

  • Stringent Washing:

    • 2x Wash with 2% SDS (removes non-biotinylated sticky proteins).

    • 2x Wash with 8M Urea (denatures background).

    • Note: The biotin-streptavidin bond survives 2% SDS and 8M Urea.

  • Elution (Proteolytic):

    • Resuspend beads in Ammonium Bicarbonate.

    • Add Trypsin. Digest overnight at 37°C.

    • Collect supernatant (peptides). The Streptavidin remains on the bead (mostly), though some streptavidin peptides will contaminate the MS data (add to exclusion list).

Protocol (Harsh Elution for Gel):

  • Elution: Resuspend beads in 1x SDS-PAGE Loading Buffer containing 2 mM Biotin and 20 mM DTT .

  • Boil: Heat at 95°C for 5–10 minutes.

    • Why Biotin? Excess biotin prevents re-binding of the protein to the bead as the sample cools.

Part 4: Comparative Data Summary

Table 2: Head-to-Head Performance Metrics

MetricMonomeric AvidinStreptavidin (Harsh Elution)Cleavable Linker (S-S)
Yield Moderate (50-70%)High (>90%)High (>85%)
Protein Integrity Native / Active Denatured / InactiveNative / Active
Elution Buffer PBS + 2mM BiotinSDS / 8M Urea / pH 1.5DTT / TCEP (Reducing)
Purity HighMedium (Background survives if wash is weak)Very High (Specific chemical release)
Reusability Yes (Regenerable)No (Single Use)No (Linker is cleaved)
Cost High (

$)
Low ($)Moderate (

)
Part 5: Advanced Strategy - Cleavable Linkers

For researchers who need the yield of Streptavidin but the native elution of Monomeric Avidin , cleavable linkers are the gold standard.

Workflow:

  • Labeling: React protein with NHS-SS-Biotin (contains a disulfide bond).

  • Capture: Bind to High-Capacity Streptavidin beads.

  • Wash: Perform stringent washes (SDS/Urea) to remove contaminants.

  • Elution: Incubate with 50 mM DTT or TCEP .

    • Result: The disulfide bond breaks. The biotin remains on the bead; the protein elutes scar-free (except for a small sulfhydryl modification).

cleavable_linker_workflow Step1 Protein-S-S-Biotin Step2 Bind to Streptavidin Bead (Kd ~10^-15 M) Step1->Step2 Step3 Wash Impurities (High Stringency) Step2->Step3 Step4 Add Reducing Agent (DTT/TCEP) Step3->Step4 Step5 Eluted Protein (Native Structure) Step4->Step5 Cleavage Waste Bead-Biotin Complex (Discard) Step4->Waste

Figure 2: Cleavable linker workflow. This method combines the high capture efficiency of Streptavidin with mild elution via reduction.[1]

References
  • G-Biosciences. (n.d.). Immobilized Monomeric Avidin Kit Protocol. Retrieved from [Link]

Sources

Is Biotin (R)-Sulfoxide an active or inactive form of biotin?

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Biotin (R)-Sulfoxide against its parent compound (Biotin) and its stereoisomer (Biotin (S)-Sulfoxide), focusing on biological activity, enzymatic reversibility, and analytical behavior.

Executive Summary

Biotin (R)-Sulfoxide is biologically inactive as a direct cofactor and is refractory to enzymatic recycling in most standard biological systems.

While its stereoisomer, Biotin (S)-Sulfoxide (also known as d-biotin d-sulfoxide), can be reduced back to active biotin by the bacterial enzyme Biotin Sulfoxide Reductase (BisC) , the (R)-isomer (also known as d-biotin l-sulfoxide) is not a substrate for this primary rescue pathway. Consequently, Biotin (R)-Sulfoxide represents a "dead-end" oxidation product that accumulates or is excreted, rather than serving as a reversible biotin reservoir.

Both sulfoxides retain high affinity for avidin/streptavidin, making them potent interfering agents in biotin-streptavidin based assays, despite their lack of biological utility.

Molecular Mechanism & Stereochemistry

Biotin oxidation occurs at the thioether sulfur atom, creating a new chiral center. Because the native biotin molecule already possesses chiral centers (at C2, C3a, C4, C6a), the addition of oxygen to the sulfur yields two diastereomers.

PropertyBiotin (R)-Sulfoxide Biotin (S)-Sulfoxide
Common Name Biotin l-sulfoxideBiotin d-sulfoxide
CAS Number 3376-83-810406-89-0
Stereochemistry Oxygen attached to Sulfur in (R) configurationOxygen attached to Sulfur in (S) configuration
Formation Minor product of H₂O₂ oxidationMajor product of H₂O₂ oxidation
Reducibility Non-Reducible (by BisC)Reducible (by BisC)
Why Stereochemistry Matters

The enzyme Biotin Sulfoxide Reductase (BisC) , found in Escherichia coli and other bacteria, exhibits strict stereospecificity. It catalyzes the reduction of the (S)-sulfoxide back to biotin, restoring cofactor activity. The (R)-sulfoxide does not fit the active site of BisC, rendering it biologically inert in terms of growth support for biotin auxotrophs dependent on this salvage pathway.

Biological Activity & Performance Comparison
A. Cofactor Activity (Carboxylases)

Biotin functions as a CO₂ carrier in carboxylases (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase).[1] The sulfur atom in the tetrahydrothiophene ring is critical for the electronic structure that facilitates N1-carboxylation.

  • Biotin: Active.[2]

  • Biotin (R)-Sulfoxide: Inactive. The oxidation of the sulfur atom alters the electron density and geometry of the ring, preventing the formation of the reactive N-carboxybiotin intermediate.

B. Avidin/Streptavidin Binding (Assay Interference)

The biotin-avidin interaction is one of the strongest non-covalent bonds in nature (


 M).[3] Oxidation to sulfoxide slightly perturbs this binding but does not abolish it.
  • Binding Affinity: Biotin (R)-Sulfoxide binds avidin with high affinity (

    
     M), only slightly weaker than biotin.
    
  • Implication: In immunoassays (ELISA, Western Blot), Biotin (R)-Sulfoxide competes with biotinylated reagents, potentially causing false negatives or background noise if present in samples (e.g., plasma from subjects under oxidative stress).

C. Microbial Growth Support (Bioassay)

Using a biotin-auxotrophic strain (e.g., Lactobacillus plantarum or E. coli


):
  • Biotin: Supports robust growth at nM concentrations.

  • Biotin (S)-Sulfoxide: Supports growth (lag phase may occur) as it is reduced to biotin intracellularly.[4]

  • Biotin (R)-Sulfoxide: Does not support growth (or requires massive excess due to trace contamination or non-enzymatic reduction).

Visualization: The Biotin Oxidation-Reduction Cycle

The following diagram illustrates the divergent fates of the two sulfoxide isomers.

Biotinpathway Biotin D-Biotin (Active Cofactor) Oxidation Oxidation (ROS / H2O2) Biotin->Oxidation BS_S Biotin (S)-Sulfoxide (d-sulfoxide) Oxidation->BS_S Major Product BS_R Biotin (R)-Sulfoxide (l-sulfoxide) Oxidation->BS_R Minor Product BisC Biotin Sulfoxide Reductase (BisC) BS_S->BisC Inactive Accumulation / Excretion (Inactive) BS_R->Inactive No Enzymatic Reduction BisC->Biotin Reduction (Rescue Pathway)

Caption: The stereoselective salvage pathway of biotin. Only the (S)-isomer is recycled by BisC; the (R)-isomer is a metabolic dead-end.

Experimental Protocols

To verify the identity and activity of Biotin (R)-Sulfoxide, the following protocols are recommended.

Protocol 1: Chromatographic Separation (HPLC)

This method separates Biotin from its sulfoxides to assess purity or metabolic conversion.

  • Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 30% B over 20 minutes.

  • Detection: UV absorbance at 210 nm (biotin has weak absorbance; derivatization may be required for high sensitivity) or MS/MS (MRM mode).

  • Retention Order:

    • Biotin (S)-Sulfoxide: Elutes first (most polar).

    • Biotin (R)-Sulfoxide: Elutes second.

    • Biotin: Elutes last (least polar).

    • Note: The sulfoxides are significantly more hydrophilic than biotin.

Protocol 2: Differential Avidin-Binding Assay (HABA Displacement)

This assay quantifies the binding capability of the "inactive" sulfoxide.

  • Reagent: Prepare Avidin-HABA complex .

    • Mix Avidin (1 mg/mL) with HABA (2-(4'-hydroxyazobenzene) benzoic acid, 10 mM) in Phosphate Buffered Saline (PBS), pH 7.4.

    • Solution turns orange/red (Absorbance at 500 nm).

  • Titration:

    • Add increasing concentrations of Biotin (R)-Sulfoxide (0.1 µM to 10 µM) to the cuvette.

  • Measurement: Monitor decrease in A500.

    • Mechanism: Biotin (R)-Sulfoxide displaces HABA from Avidin.

    • Result: Absorbance decreases. Plot

      
       vs. Concentration.
      
    • Comparison: Compare the displacement curve slope to a standard Biotin curve. The (R)-Sulfoxide will show a similar endpoint but may exhibit slightly slower kinetics or a shifted

      
       depending on the specific avidin variant.
      
Summary Comparison Table
FeatureD-Biotin Biotin (S)-Sulfoxide Biotin (R)-Sulfoxide
Biological Status Active (Coenzyme)Pro-Active (Reducible Source)Inactive (Metabolic Waste)
BisC Substrate N/A (Product)Yes (

)
No (Refractory)
Avidin Binding (

)

M

M

M
HPLC Elution Late (Hydrophobic)Early (Hydrophilic)Intermediate
Oxidation State Reduced (Thioether)Oxidized (Sulfoxide)Oxidized (Sulfoxide)
References
  • Ezraty, B., et al. (2005).[5] "Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC." Journal of Bacteriology, 187(1), 231–237.[5] Retrieved from [Link]

  • Melville, D. B. (1954). "Biotin Sulfoxide."[6][4][5][7][8][9][10][11] Journal of Biological Chemistry, 208, 495-501. Retrieved from [Link]

  • del Campillo-Campbell, A., et al. (1979).[9] "Enzymic reduction of d-biotin d-sulfoxide to d-biotin." Methods in Enzymology, 62, 379-385.[4] Retrieved from [Link]

  • Sigel, H., et al. (2000). "Association of biotin with silver(I) in solution: A circular dichroism study." Inorganic Chemistry, 39(15), 3301-3311. (Confirming stereochemistry of d-biotin d-sulfoxide). Retrieved from [Link]

Sources

A Guide to Biotin Derivatives in Cell-Based Assays: A Side-by-Side Analysis Featuring Biotin (R)-Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unparalleled Power of the Biotin-Streptavidin Interaction

In the landscape of molecular biology and cell-based assays, few molecular pairings are as foundational and versatile as that of biotin (Vitamin B7) and the proteins avidin and streptavidin. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with an exceptionally low dissociation constant (Kd) of approximately 10⁻¹⁵ M.[1][2] This near-irreversible and highly specific binding has made biotin an indispensable tool for researchers, enabling a vast array of applications including affinity purification, immunoprecipitation, ELISA, and advanced cellular imaging.[3][4]

However, the very strength of this interaction can be a limitation in applications requiring the gentle release of captured molecules. Furthermore, the complexity of the cellular environment—with its own metabolic pathways involving biotin—necessitates a more nuanced understanding of this simple vitamin. This has led to the development and characterization of various biotin derivatives, each with unique properties tailored for specific experimental needs.

This guide provides an in-depth, side-by-side analysis of key biotin derivatives used in modern cell-based assays. We will delve into the distinct characteristics of standard biotin, the reversibly-binding desthiobiotin, and the signal-amplifying biotin-tyramide. We will also contextualize Biotin (R)-Sulfoxide, an oxidized metabolite, explaining its relevance not as a labeling reagent, but as a critical biological variable that can influence experimental outcomes. Our goal is to equip researchers, scientists, and drug development professionals with the expert knowledge to select the optimal biotin derivative for their specific research questions, ensuring data integrity and experimental success.

Chapter 1: The Biotin Derivative Toolkit: Structure, Function, and Application

Choosing the right biotin derivative is fundamental to experimental design. The subtle chemical modifications among these molecules dictate their binding affinity, reversibility, and suitability for different biological applications.

The Workhorse: Standard Biotin

Standard D-biotin is the naturally occurring coenzyme.[5] Its defining feature is the ureido ring fused with a tetrahydrothiophene ring, and a valeric acid side chain that can be functionalized to attach to proteins or nucleic acids.[6] When used in assays, its interaction with streptavidin is so robust that dissociation requires harsh, denaturing conditions.[5] This makes it the ideal choice for applications where a permanent tag is desired, such as in Western blotting, stable cell-surface labeling, and as the labeling agent in proximity-dependent biotinylation techniques like BioID and TurboID.[7]

The Reversible Binder: Desthiobiotin

Desthiobiotin is a biotin analog that lacks the sulfur atom in the tetrahydrothiophene ring.[5] This seemingly minor structural change significantly reduces its binding affinity for streptavidin (Kd ≈ 10⁻¹¹ M) compared to biotin.[8][9] This weaker, yet still specific, interaction is the key to its utility. Molecules labeled with desthiobiotin can be gently and specifically eluted from streptavidin beads by competitive displacement with an excess of free, standard biotin under physiological conditions.[9][10]

Expert Insight: The primary advantage of desthiobiotin is in the purification of proteins or protein complexes where maintaining native conformation and activity is critical. Harsh elution methods required for standard biotin can denature proteins, rendering them unsuitable for downstream functional assays. Desthiobiotin provides a "soft-release" mechanism that preserves biological integrity.[9]

The Signal Amplifier: Biotin-Tyramide

Biotin-tyramide is a key reagent in a powerful technique known as Tyramide Signal Amplification (TSA).[11][12] This method is not used for direct labeling but for dramatically enhancing signal intensity in applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH). The assay involves a horseradish peroxidase (HRP) enzyme, typically conjugated to a secondary antibody. In the presence of hydrogen peroxide, HRP catalyzes the conversion of biotin-tyramide into a highly reactive, short-lived radical. This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme.[11] This process deposits a high density of biotin molecules at the target site, which can then be detected by streptavidin conjugated to a fluorophore or another enzyme, leading to a 100-fold or greater signal amplification.[11]

The Metabolic Counterpart: Biotin (R)-Sulfoxide

Unlike the derivatives above, Biotin (R)-Sulfoxide is not typically used as an experimental labeling reagent. It is an oxidized metabolite of biotin, formed when the sulfur atom in the thiophene ring is oxidized.[13][14][15] This oxidation can occur in vivo, and cells, particularly in bacteria like E. coli, possess enzymes called biotin sulfoxide reductases (e.g., BisC) that can reduce biotin sulfoxide back to active biotin.[16][17][18]

Why this matters for researchers: The existence of Biotin (R)-Sulfoxide and its related metabolic pathways is a crucial consideration. High levels of oxidative stress in cells could potentially lead to the oxidation of biotin, affecting its availability for enzymatic assays.[19] Conversely, the cellular machinery to reduce biotin sulfoxide highlights the dynamic nature of biotin metabolism.[16] When conducting sensitive biotin-based assays, especially quantitative proteomics, it is essential to be aware that the intracellular pool of active biotin is subject to metabolic regulation, which can vary with cell type and experimental conditions.

Chapter 2: Application Focus: Proximity Labeling in Live Cells

One of the most impactful applications of biotinylation in modern cell biology is proximity labeling (PL). This technique allows for the unbiased identification of proteins that are in close proximity to a protein of interest (POI) within the native context of a living cell.[7][20]

The general principle involves fusing a promiscuous biotin ligase enzyme to a POI. When exogenous biotin is added to the cell culture media, the enzyme activates it, creating a reactive biotinoyl-5'-AMP intermediate. This intermediate diffuses a short distance (typically <20 nm) and covalently attaches to lysine residues of nearby proteins before it is hydrolyzed.[7][21] These biotin-tagged proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.

ProximityLabelingWorkflow cluster_cell In-Cell Workflow cluster_lab In-Vitro Workflow A 1. Transfect Cells (POI-Ligase Construct) B 2. Add Exogenous Biotin (Labeling Initiated) A->B C 3. Cell Lysis (Denaturing Conditions) B->C D 4. Streptavidin Affinity Purification C->D E 5. On-Bead Digestion or Elution D->E F 6. Mass Spectrometry (Protein ID) E->F caption Proximity Labeling (PL) Workflow

Comparative Analysis of Proximity Labeling Enzymes

The choice of enzyme is critical and depends on the desired temporal resolution of the experiment.

  • BioID: This first-generation method uses a promiscuous mutant of the E. coli biotin ligase, BirA.[7] Its primary drawback is the long labeling time required, typically 12-24 hours, which can obscure transient interactions and may lead to the labeling of proteins that traffic through a compartment rather than being stable residents.[21]

  • BioID2: An improved version derived from the Aquifex aeolicus biotin ligase, BioID2 is significantly smaller than the original BioID, making it less likely to interfere with the function or localization of the protein it's fused to.[22][23] It also exhibits higher activity and requires less biotin.[23]

  • TurboID: A major advancement, TurboID is an engineered biotin ligase that dramatically shortens the labeling time to as little as 10 minutes.[21] This high temporal resolution is ideal for capturing dynamic or transient protein-protein interactions and for use in organisms where long labeling times are not feasible.

  • APEX2: This enzyme is an engineered ascorbate peroxidase. Instead of biotin, it uses biotin-phenol as a substrate and requires a brief (~1 minute) treatment with hydrogen peroxide (H₂O₂) to initiate labeling.[21] Its key advantage is the extremely rapid labeling kinetics, providing a "snapshot" of the proteomic environment. However, the requirement for H₂O₂ can induce oxidative stress, which must be considered during experimental design.[21]

Chapter 3: Side-by-Side Performance Analysis

The following table summarizes the key characteristics and best-use cases for the biotin derivatives discussed.

DerivativePrimary Application(s)Binding Affinity (Kd)ReversibilityKey AdvantagesKey Limitations/Considerations
Standard Biotin Proximity Labeling (BioID, TurboID), Western Blot, ELISA, Stable Immobilization~10⁻¹⁵ M[1]IrreversibleExtremely strong and stable interaction; versatile for endpoint assays.Requires harsh, denaturing conditions for elution, which can destroy protein function.
Desthiobiotin Affinity Purification of functional proteins/complexes, Pull-down assays~10⁻¹¹ M[8][9]ReversibleAllows for gentle elution with free biotin, preserving protein integrity and function.[9][10]Weaker binding may not be suitable for applications requiring very high-affinity capture.
Biotin-Tyramide Signal Amplification in IHC, ICC, FISH (TSA)N/A (Covalent Bond)IrreversibleDramatically increases detection sensitivity (up to 100-fold) for low-abundance targets.[11]Requires an HRP-based enzymatic reaction; optimization is needed to control background signal.
Biotin (R)-Sulfoxide Metabolic studies, BiomarkerLower than BiotinN/ARepresents a biologically relevant metabolite of biotin.Not a labeling reagent; its presence can reflect cellular oxidative state and biotin metabolism.[13][16]

Chapter 4: Experimental Design & Protocol: Proximity Labeling with TurboID

This protocol provides a framework for identifying the interaction partners of a mitochondrial matrix protein using TurboID.

The Causality Behind Experimental Choices
  • Why TurboID? We choose TurboID for its rapid 10-minute labeling window, which minimizes the risk of capturing non-specific interactions from protein trafficking and is well-suited for studying the stable proteome of an organelle.

  • Why Denaturing Lysis? After the covalent biotin tag is applied in the living cell, the protein-protein interactions themselves are no longer needed. A harsh lysis buffer containing SDS ensures complete solubilization of all proteins, including those in membranes, and inactivates proteases, thereby preserving the biotinylated proteome for capture.

  • Why Controls are Critical:

    • Unfused TurboID: A construct expressing TurboID with a mitochondrial localization signal but not fused to the POI is essential. This control identifies proteins that are biotinylated simply due to their abundance in the mitochondria, allowing them to be subtracted as background.

    • No-Biotin Control: Cells transfected with the POI-TurboID construct but not treated with exogenous biotin are used to identify endogenously biotinylated proteins (e.g., carboxylases), which are common contaminants.[21]

Step-by-Step Protocol
  • Vector Construction: Clone your protein of interest (POI) into a mammalian expression vector containing a C-terminal TurboID fusion tag and a suitable drug-selection marker.

  • Cell Line Generation: Transfect HEK293 cells (or another suitable cell line) with the POI-TurboID construct. Select for stable expression using the appropriate antibiotic to generate a homogenous cell population. Verify expression and correct mitochondrial localization via Western blot and immunofluorescence, respectively.

  • Expansion and Labeling:

    • Culture the stable cell line and the control cell lines (e.g., mito-TurboID) to ~80% confluency.

    • To initiate labeling, supplement the culture medium with 50 µM biotin.[7]

    • Incubate for 10 minutes at 37°C.

    • To quench the reaction, immediately place the culture dishes on ice and wash three times with ice-cold PBS.

  • Cell Lysis:

    • Scrape the cells into an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Streptavidin Affinity Purification:

    • Determine the protein concentration of the supernatant.

    • Incubate a defined amount of total protein (e.g., 1-2 mg) with high-capacity streptavidin magnetic beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively to remove non-specific binders. A typical wash series would be: twice with RIPA buffer, once with 1 M KCl, once with 0.1 M Na₂CO₃, once with 2 M urea in 10 mM Tris-HCl, and twice with 50 mM ammonium bicarbonate.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the washed beads in a digestion buffer containing a reducing agent (DTT) and incubate to reduce disulfide bonds.

    • Alkylate cysteine residues with iodoacetamide.

    • Perform an overnight on-bead digestion with trypsin to release peptides into the supernatant.

    • Collect the supernatant containing the peptides, acidify with formic acid, and desalt using a C18 StageTip.

    • Analyze the resulting peptides by LC-MS/MS.

Conclusion

The biotin-streptavidin system is far more than a single tool; it is a versatile toolkit. Standard biotin remains the gold standard for applications requiring a robust, permanent tag. For researchers needing to preserve the function of their purified targets, the reversible binding of desthiobiotin offers an elegant solution. In the realm of cellular imaging, biotin-tyramide provides an unmatched level of signal amplification. Finally, while not a labeling tool itself, an awareness of Biotin (R)-Sulfoxide and cellular biotin metabolism is essential for the rigorous interpretation of data from any biotin-based assay. By understanding the distinct properties of each derivative and applying them with carefully designed controls, researchers can continue to harness the power of biotin to explore the intricate workings of the cell with ever-increasing precision and confidence.

References

  • Oreate AI. (2026, January 15). Desthiobiotin vs. Biotin: Understanding the Differences and Applications.
  • Langer, T., & Lindner, L. (n.d.). A Biotin Ligase-Based Assay for the Quantification of the Cytosolic Delivery of Therapeutic Proteins. Methods in Molecular Biology. [Link]

  • Hirsch, J. D., Eslamizar, L., Filali-Mouhim, A., Lau, G., Sexton, D. J., & Green, W. R. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343–357. [Link]

  • Jena Bioscience. (n.d.). Azides of Biotin/Desthiobiotin. Retrieved from [Link]

  • Interchim. (n.d.). DesthioBiotins. Retrieved from [Link]

  • Hohl, A., Wimmer, B., Peränen, J., Hytönen, V. P., & Lin, J. (2020). Competitive binding assay for biotin and biotin derivatives, based on avidin and biotin-4-fluorescein. Methods in Enzymology, 633, 273–291. [Link]

  • IBA Lifesciences. (n.d.). Desthiobiotin. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, J., Wang, H., & Li, Z. (2021). Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

  • Ezraty, B., Aussel, L., & Barras, F. (2005). Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Journal of Bacteriology, 187(1), 231–237. [Link]

  • Chen, Y., & Ting, A. Y. (2018). Proximity-Dependent Labeling Methods for Proteomic Profiling in Living Cells. Biochemistry, 57(2), 180–188. [Link]

  • Liu, Y., Gonzalez-Lozano, M. A., & Wang, Z. (2022). Development and Comparative Evaluation of Endolysosomal Proximity Labeling-Based Proteomic Methods in Human iPSC-Derived Neurons. Journal of Proteome Research, 21(10), 2469–2481. [Link]

  • Axios Research. (n.d.). Biotin (R)-Sulfoxide. Retrieved from [Link]

  • Ezraty, B., Aussel, L., & Barras, F. (2005). Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the biotin sulfoxide reductase BisC. Journal of Bacteriology, 187(1), 231–237. [Link]

  • Roberts, A. M., Cuncha, H., Celeridad, M., He, C., & Dickinson, B. C. (2023). Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome. Cell Chemical Biology, 30(1), 58-70.e8. [Link]

  • Kim, D. I., Jensen, S. C., Noble, K. A., Kc, B., Roux, K. H., Motamedchaboki, K., & Roux, K. J. (2016). An improved smaller biotin ligase for BioID proximity labeling. Molecular Biology of the Cell, 27(8), 1188–1196. [Link]

  • Melville, D. B. (1954). Biotin sulfoxide. Journal of Biological Chemistry, 208(2), 513-520. [Link]

  • TargetMol. (n.d.). Biotin (R)-Sulfoxide (Chinese). Retrieved from [Link]

  • Furlanetto, R. W., & Zempleni, J. (2001). Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation. The Journal of Nutrition, 131(4), 1138–1141. [Link]

  • Finn, J. (2022). Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry, 65(13), 8716–8725. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information Supplementary Discussion. [Link]

  • Kim, S. Y., & Lee, W. (2021). Comparison of Biotin Interference in Second- and Third-Generation Roche Free Thyroxine Immunoassays. Annals of Laboratory Medicine, 41(4), 422–424. [Link]

  • Chandler, H. M., Healey, K., & Cox, J. C. (1993). A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin. Journal of Immunological Methods, 166(2), 249–256. [Link]

  • Spector, A., Wang, G. M., Wang, R. R., Li, W. C., & Kleiman, N. J. (2003). Methionine sulfoxide reductase A is important for lens cell viability and resistance to oxidative stress. The FASEB Journal, 17(8), 817–826. [Link]

  • Pollock, V. V., & Barber, M. J. (2000). Resonance Raman characterization of biotin sulfoxide reductase. Comparing oxomolybdenum enzymes in the ME(2)SO reductase family. The Journal of Biological Chemistry, 275(11), 7515–7521. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Biotin (R)-Sulfoxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Hazard Assessment and Regulatory Context

Proper chemical disposal is fundamentally governed by a thorough understanding of a substance's potential hazards and the applicable regulations.

Hazard Profile of Biotin (R)-Sulfoxide

Biotin (R)-Sulfoxide (CAS 3376-83-8) is an oxidized metabolite of Biotin (Vitamin B7).[1][2] A specific, publicly available Safety Data Sheet (SDS) for the (R)-sulfoxide isomer is not readily found. However, we can infer its likely hazard profile by examining the parent compound, D(+)-Biotin.

Multiple safety data sheets for D(+)-Biotin classify it as a non-hazardous substance according to OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Regulation (EC) No 1272/2008.[3][4][5] It is not listed as a primary skin or eye irritant, and no sensitizing effects are known.[5] While Biotin powder can present a combustible dust explosion hazard, this is a physical hazard related to particle size rather than intrinsic chemical toxicity.[3][6] Given that Biotin (R)-Sulfoxide is a simple oxidation product, it is reasonable to assume it does not present acute or severe chemical hazards beyond those of its parent compound.

Despite this low-hazard profile, it is a non-negotiable principle of laboratory safety to treat all chemical waste with diligence and to avoid drain disposal unless explicitly permitted by your institution's safety office.

The Regulatory Landscape: EPA and OSHA

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a framework known as "cradle-to-grave" responsibility.[7][8] This means your laboratory is responsible for the waste until it is properly treated or disposed of.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for safe handling and disposal of chemicals, ensuring worker safety.[12][13]

Your institution's Environmental Health and Safety (EHS) office translates these federal regulations into specific, actionable protocols for your facility. Consulting your EHS office is the first and most critical step in any waste disposal procedure. [14]

Standard Operating Procedure for Biotin (R)-Sulfoxide Disposal

This protocol provides a systematic approach to waste management, from the point of generation to final collection.

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure waste is routed to the correct disposal facility.[12][15]

  • Solid Waste:

    • Collect unused or expired Biotin (R)-Sulfoxide powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a designated solid chemical waste container.

    • Causality: Do not mix this waste with other chemical classes. While Biotin (R)-Sulfoxide is stable, other compounds may not be, and mixing could lead to unforeseen reactions.[16]

  • Liquid Waste (Solutions):

    • If Biotin (R)-Sulfoxide is dissolved in a solvent (e.g., DMSO, acetonitrile, water), the disposal procedure is dictated by the hazards of the solvent.[14]

    • Collect the solution in a separate, compatible liquid waste container. For example, if dissolved in a flammable solvent, it must be placed in a container designated for flammable liquids.

    • Critical Precaution: Never dispose of chemical solutions down the drain.[3][17] Solvents can harm aquatic life and damage plumbing infrastructure.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by law and are essential for the safety of everyone who handles the waste.[12][15]

  • Select an Appropriate Container:

    • Use only containers provided or approved by your EHS office. These are made of compatible materials (e.g., HDPE) and have secure, leak-proof closures.

    • Ensure the container is clean and in good condition.

  • Label the Container Immediately:

    • Attach a hazardous waste tag as soon as you add the first drop of waste.

    • Clearly write the full chemical name: "Biotin (R)-Sulfoxide" . Avoid abbreviations or formulas.

    • If in solution, list all constituents and their approximate percentages (e.g., "Biotin (R)-Sulfoxide, ~1%; Dimethyl Sulfoxide, 99%").

    • Keep a running log of the waste added to the container.

Step 3: Safe Storage of Waste

Waste containers must be stored safely pending pickup to prevent spills and exposure.

  • Keep Containers Closed: Always keep waste containers securely sealed when not actively adding waste. This prevents the release of vapors and protects against spills.

  • Designated Storage Area: Store the sealed container in a designated, secure satellite accumulation area. This should be a secondary containment bin to catch any potential leaks.

  • Segregated Storage: Do not store containers of incompatible waste types together (e.g., acids and flammables).

Step 4: Arranging for Disposal

Your EHS office will have a regular schedule for waste collection or an on-demand request system.

  • Monitor Fill Level: Do not overfill containers; a best practice is to fill to no more than 80% capacity.

  • Request Pickup: Follow your institution's procedure to request a waste pickup. This may involve an online form or a phone call.[17]

  • Maintain Records: Keep a log of all chemical waste generated, including the compound name, quantity, and disposal date. This documentation is crucial for regulatory compliance.[14]

Data and Workflow Visualization

Summary of Disposal and Safety Information
ParameterGuideline for Biotin (R)-SulfoxideRationale & References
Hazard Classification Presumed Non-HazardousBased on SDS for parent compound D(+)-Biotin.[3][4]
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves.Standard laboratory practice for handling any chemical.[15][16]
Solid Waste Container Labeled, sealed, compatible container for non-hazardous chemical waste.Prevents contamination and ensures proper disposal routing.[12]
Liquid Waste Container Labeled, sealed, compatible container appropriate for the solvent's hazard class.The solvent dictates the primary hazard of the solution.[14]
Disposal Route Via institutional EHS-managed chemical waste stream.Ensures compliance with EPA and DOT regulations.[9][10]
Spill Cleanup Absorb with inert material, collect in a sealed bag for disposal.Prevents spread and exposure.[17]
Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for Biotin (R)-Sulfoxide waste.

G start Generate Biotin (R)-Sulfoxide Waste waste_type Is the waste solid powder or a liquid solution? start->waste_type solid_path Collect in container for 'Non-Hazardous Solid Waste' waste_type->solid_path Solid liquid_path Identify the solvent waste_type->liquid_path Liquid labeling Label container with full chemical names and concentrations solid_path->labeling solvent_hazard Is the solvent hazardous (e.g., flammable, corrosive)? liquid_path->solvent_hazard non_haz_liquid Collect in container for 'Non-Hazardous Liquid Waste' solvent_hazard->non_haz_liquid No (e.g., aqueous) haz_liquid Collect in appropriate 'Hazardous Liquid Waste' container (e.g., Flammables) solvent_hazard->haz_liquid Yes non_haz_liquid->labeling haz_liquid->labeling storage Store sealed container in designated Satellite Accumulation Area labeling->storage pickup Arrange for pickup by EHS / Licensed Contractor storage->pickup

Caption: Decision workflow for segregating Biotin (R)-Sulfoxide waste.

Emergency Procedures: Spills and Exposure

Even with low-hazard materials, prompt and correct action during a spill is vital.

  • Small Spill (Powder):

    • Alert personnel in the immediate area.

    • Wear your standard PPE (lab coat, gloves, safety glasses).

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a dustpan and place it in a sealed, labeled bag or container for chemical waste disposal.[6]

    • Clean the area with soap and water.

  • Personal Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4]

    • Seek medical attention if irritation persists.

    • Report all exposures to your supervisor and EHS office.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe, efficient, and responsible laboratory environment, building a foundation of trust in your operational integrity.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • Appendix A: OSHA Laboratory Standard. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • EPA's Cradle-to-Grave Program. (2020, October 30). YouTube. Retrieved from [Link]

  • Safety Data Sheet: D(+)-Biotin. (n.d.). Carl ROTH. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Wikipedia. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montclair State University. Retrieved from [Link]

  • Safety Data Sheet: Biotin Sulfo-OSu. (2025, January 10). Dojindo Laboratories. Retrieved from [Link]

  • Biotin sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018, December 21). JD Supra. Retrieved from [Link]

  • Safety Data Sheet: D(+)-Biotin. (n.d.). Carl ROTH. Retrieved from [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025, November 18). Resource Management Associates - YouTube. Retrieved from [Link]

  • Biotin (R)-Sulfoxide. (n.d.). Axios Research. Retrieved from [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington. Retrieved from [Link]

  • Biotin sulfoxide. (2025, September 19). ResearchGate. Retrieved from [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin (R)-Sulfoxide
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Biotin (R)-Sulfoxide

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.